molecular formula C13H20N2O2 B1599109 2-(4-Methoxyphenyl)-2-morpholinoethanamine CAS No. 31466-47-4

2-(4-Methoxyphenyl)-2-morpholinoethanamine

Cat. No.: B1599109
CAS No.: 31466-47-4
M. Wt: 236.31 g/mol
InChI Key: ZDQVUBJFLWWYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-2-morpholinoethanamine is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15/h2-5,13H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQVUBJFLWWYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397625
Record name 2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31466-47-4
Record name β-(4-Methoxyphenyl)-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31466-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel compound, 2-(4-Methoxyphenyl)-2-morpholinoethanamine. This molecule incorporates a 4-methoxyphenyl moiety, a common pharmacophore, and a morpholine ring, a heterocyclic structure frequently found in bioactive compounds. The outlined synthetic strategy is a robust two-step process commencing with the α-amination of a substituted acetophenone, followed by a reductive amination to yield the target primary amine. This guide is designed for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering a self-validating protocol grounded in established chemical principles. Each experimental choice is justified to provide a clear understanding of the underlying reaction mechanisms. The characterization section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring unambiguous structural confirmation and purity assessment of the final product.

Introduction: Rationale and Significance

The rational design of novel chemical entities is a cornerstone of modern drug discovery. The target molecule, this compound, is a unique amalgamation of three key structural motifs:

  • The 4-Methoxyphenyl Group: This electron-donating aromatic system is prevalent in a vast array of pharmaceuticals and bioactive molecules, often contributing to receptor binding and influencing metabolic stability.

  • The Morpholine Heterocycle: Morpholine is considered a "privileged" scaffold in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a rigid conformational constraint.[1][2][3]

  • The Ethanamine Sidechain: This flexible linker provides a primary amine, a critical functional group for forming ionic interactions with biological targets, such as G-protein coupled receptors or enzymes, and serves as a handle for further chemical modification.

The convergence of these fragments in a single molecule suggests a potential for interesting pharmacological activity. However, a survey of current literature reveals no established protocol for its synthesis. This guide aims to fill that gap by proposing and detailing a logical, efficient, and reproducible synthetic pathway, followed by a rigorous characterization workflow to validate the identity and purity of the synthesized compound.

Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests a convergent approach. The most logical disconnection is at the C-N bond of the primary amine, pointing to a reductive amination of a ketone precursor. This precursor, 2-morpholino-1-(4-methoxyphenyl)ethan-1-one, can be synthesized via a nucleophilic substitution reaction between an α-haloketone and morpholine. This two-step approach is advantageous due to the commercial availability of starting materials and the high-yielding nature of the proposed reactions.

Synthetic Pathway start 2-Bromo-1-(4-methoxyphenyl)ethan-1-one intermediate Intermediate: 2-morpholino-1-(4-methoxyphenyl)ethan-1-one start->intermediate Step 1: Nucleophilic Substitution (K2CO3, Acetonitrile, Reflux) morpholine Morpholine morpholine->intermediate target Target Compound: This compound intermediate->target Step 2: Synthesis reductive_amination Reductive Amination (NH4OAc, NaBH3CN) reductive_amination->target

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise stated. Solvents should be anhydrous where specified.

  • Reagents: 2-Bromo-1-(4-methoxyphenyl)ethan-1-one, Morpholine, Potassium Carbonate (K₂CO₃), Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Acetonitrile, Methanol, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.

  • Instrumentation: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). IR spectra should be obtained using an FTIR spectrometer. Mass spectra should be recorded using an Electrospray Ionization (ESI) source.

Step 1: Synthesis of 2-morpholino-1-(4-methoxyphenyl)ethan-1-one (Intermediate)

Causality: This step involves a classic Sₙ2 reaction. The nitrogen atom of morpholine acts as a nucleophile, displacing the bromide from the α-carbon of the acetophenone derivative. Potassium carbonate is used as a mild, insoluble base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.

Protocol:

  • To a stirred solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous acetonitrile (15 mL/mmol), add anhydrous potassium carbonate (2.5 eq).

  • Add morpholine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to yield the intermediate as a pale yellow solid.

Step 2: Synthesis of this compound (Target Compound)

Causality: This is a reductive amination reaction. The intermediate ketone first reacts with ammonium acetate to form an in-situ imine/enamine intermediate. Sodium cyanoborohydride is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces the protonated imine over the ketone, driving the equilibrium towards the desired amine product.[4][5]

Protocol:

  • Dissolve the intermediate ketone (1.0 eq) and a large excess of ammonium acetate (10 eq) in anhydrous methanol (20 mL/mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction may generate small amounts of HCN gas.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the intermediate.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to destroy any unreacted NaBH₃CN.

  • Basify the solution to pH >10 with 2 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude target compound.

  • Purify by column chromatography on silica gel using a mobile phase containing dichloromethane, methanol, and a small amount of ammonium hydroxide (e.g., 95:4.5:0.5 DCM:MeOH:NH₄OH) to afford the final product as a viscous oil or low-melting-point solid.

Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[6][7]

  • Handle all chemicals in a well-ventilated fume hood.

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one is a lachrymator and skin irritant. Avoid inhalation and skin contact.[8]

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acid. Quenching should be performed cautiously in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[6]

Characterization and Data Interpretation

A rigorous analytical workflow is essential to confirm the structure and assess the purity of the newly synthesized compound.

Characterization Workflow synthesis Purified Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms ir IR Spectroscopy synthesis->ir structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ms->structure ir->structure final Final Characterized Compound structure->final purity->final

Caption: Workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the anticipated data from the characterization experiments. This data serves as a benchmark for validating a successful synthesis.

Analysis Technique Expected Result / Key Features
Structure ¹H NMR (CDCl₃)- Aromatic protons (AA'BB' system): δ ~6.8-7.3 ppm. - Methine proton (-CH(Ar)-): δ ~3.5-4.0 ppm. - Methoxy protons (-OCH₃): δ ~3.8 ppm (singlet). - Morpholine protons: δ ~2.4-2.8 ppm and δ ~3.6-3.8 ppm (multiplets). - Methylene protons (-CH₂NH₂): δ ~2.9-3.2 ppm. - Amine protons (-NH₂): δ ~1.5-2.5 ppm (broad singlet, D₂O exchangeable).
¹³C NMR (CDCl₃)- Aromatic carbons: δ ~114-159 ppm. - Methine carbon (-CH(Ar)-): δ ~65-75 ppm. - Methoxy carbon (-OCH₃): δ ~55 ppm. - Morpholine carbons: δ ~50-55 ppm and δ ~67 ppm. - Methylene carbon (-CH₂NH₂): δ ~40-45 ppm.
IR (neat)- N-H stretch (primary amine): ~3300-3400 cm⁻¹ (two bands). - C-H stretch (aromatic/aliphatic): ~2800-3100 cm⁻¹. - C=C stretch (aromatic): ~1610, 1510 cm⁻¹. - C-O-C stretch (ether/morpholine): ~1250, 1115 cm⁻¹.[9]
Molecular Weight ESI-MS- Expected [M+H]⁺: m/z 251.1754 for C₁₃H₂₁N₂O₂⁺.

Note: Exact chemical shifts (δ) in NMR are predictive and may vary based on solvent and concentration.

Discussion

The proposed two-step synthesis offers a reliable and scalable route to this compound. The primary challenge in the first step is ensuring the complete exclusion of water to prevent side reactions, such as hydrolysis of the bromo-ketone. In the second step, the key to success is the use of a selective reducing agent like NaBH₃CN, which avoids the reduction of the ketone starting material before imine formation.

Purification of the final amine can sometimes be challenging due to its basicity. The use of a buffered mobile phase or the addition of a small amount of base (e.g., triethylamine or ammonium hydroxide) during column chromatography is crucial to prevent peak tailing and ensure good separation.

The comprehensive characterization protocol is non-negotiable for verifying the outcome. The combination of NMR, IR, and MS provides orthogonal data points that, when taken together, allow for the unambiguous assignment of the structure. The presence of the two N-H stretching bands in the IR spectrum is a key indicator of the primary amine, while high-resolution mass spectrometry confirms the elemental composition.[10]

Conclusion

This guide presents a well-reasoned and detailed protocol for the synthesis and characterization of the novel compound this compound. By providing not only the procedural steps but also the scientific rationale behind them, this document serves as a practical tool for researchers. The successful synthesis and characterization of this molecule will provide a valuable new chemical entity for screening in drug discovery programs, enabling the exploration of its potential therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound, 2-(4-Methoxyphenyl)-2-morpholinoethanamine. Due to the absence of published experimental data for this specific molecule, this document synthesizes information from structurally related compounds and employs computational prediction tools to offer a robust theoretical profile. The guide covers the compound's chemical identity, predicted physicochemical parameters, a plausible synthetic route, and detailed methodologies for its empirical characterization. Furthermore, a hypothetical biological and pharmacological profile is discussed based on the well-established activities of its constituent pharmacophores: the 4-methoxyphenylethylamine and morpholine moieties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel psychoactive or CNS-active compounds.

Introduction and Chemical Identity

This compound is a unique molecular entity that combines the structural features of a phenethylamine derivative with a morpholine ring. The core structure consists of an ethanamine backbone substituted at the alpha-carbon with both a 4-methoxyphenyl group and a morpholino group. This arrangement suggests the potential for interesting pharmacological activity, drawing from the known central nervous system (CNS) effects of phenethylamines and the favorable pharmacokinetic properties often imparted by the morpholine scaffold.[1][2]

Chemical Structure:

Figure 1: 2D structure of this compound.

  • Molecular Formula: C₁₃H₂₀N₂O₂

  • Molecular Weight: 236.31 g/mol

  • Canonical SMILES: COC1=CC=C(C=C1)C(N)CN2CCOCC2

  • InChI Key: InChI=1S/C13H20N2O2/c1-16-11-7-5-10(6-8-11)12(14)9-15-2-3-17-4-15/h5-8,12H,2-4,9,14H2,1H3

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using various online cheminformatics tools. These values provide a preliminary assessment of the compound's expected behavior in biological and laboratory settings.

PropertyPredicted ValuePrediction Tool/Method
pKa (most basic) 9.5 (primary amine)Rowan's pKa Calculator[3]
pKa (second most basic) 7.8 (morpholine nitrogen)Rowan's pKa Calculator[3]
logP (octanol/water) 1.85Molinspiration[4]
Aqueous Solubility (logS) -2.5AqSolPred-web[5]
Topological Polar Surface Area 59.8 ŲMolinspiration[4]
Number of Hydrogen Bond Donors 2 (primary amine)Molinspiration[4]
Number of Hydrogen Bond Acceptors 4 (2 oxygens, 2 nitrogens)Molinspiration[4]
Rotatable Bonds 4Molinspiration[4]

The presence of two basic nitrogen atoms suggests that the compound will be protonated at physiological pH. The predicted logP value indicates moderate lipophilicity, which is often favorable for crossing the blood-brain barrier.[2]

Proposed Synthesis

A plausible synthetic route for this compound is outlined below. This proposed pathway is based on established methods for the synthesis of morpholine and phenethylamine derivatives.[4][6]

Figure 2: Proposed synthetic workflow for this compound.

Methodologies for Physicochemical Characterization

Should this compound be synthesized, the following standard experimental protocols would be employed for its thorough physicochemical characterization.

Melting and Boiling Point Determination
  • Melting Point: The melting point of the crystalline solid (likely as a salt, e.g., hydrochloride) would be determined using a digital melting point apparatus.[7][8][9] A small amount of the dried, purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded. A sharp melting range (typically < 2°C) is indicative of high purity.[10]

  • Boiling Point: The boiling point of the freebase (if liquid at room temperature) would be determined using the Thiele tube method.[5][11] A small sample is placed in a fusion tube with an inverted capillary. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

Solubility Assessment

The solubility of the compound would be determined in a range of solvents (e.g., water, ethanol, DMSO, dichloromethane) at a controlled temperature (e.g., 25°C). A known amount of the compound is added incrementally to a fixed volume of the solvent with vigorous stirring until a saturated solution is obtained. The concentration of the dissolved compound is then determined, typically by UV-Vis spectrophotometry or HPLC.

pKa Determination

The acid dissociation constants (pKa) of the two basic nitrogen atoms would be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/methanol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH is monitored throughout the titration, and the pKa values are determined from the inflection points of the resulting titration curve.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), the morpholine protons (two multiplets corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms), and the protons of the ethanamine backbone.[12][13][14] The diastereotopic protons of the CH₂ group adjacent to the chiral center would likely appear as a complex multiplet.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the 4-methoxyphenyl ring, the methoxy carbon, the carbons of the morpholine ring, and the two carbons of the ethanamine backbone. The chemical shifts would be influenced by the neighboring heteroatoms.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is expected to show characteristic fragments corresponding to the loss of the morpholine ring, the methoxy group, and cleavage of the ethanamine backbone.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the ether and the morpholine ring (around 1000-1300 cm⁻¹).

Hypothetical Biological and Pharmacological Profile

The chemical structure of this compound suggests a potential for biological activity, particularly within the central nervous system. This is based on the well-documented pharmacology of its constituent moieties.

  • Phenethylamine Core: Substituted phenethylamines are a broad class of compounds with diverse psychoactive effects, including stimulant, entactogenic, and hallucinogenic properties. The 4-methoxy substitution is a common feature in several psychoactive phenethylamines.

  • Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2] It is present in a number of CNS-active drugs.[2]

Given these structural features, it is plausible that this compound could act as a modulator of monoamine neurotransmitter systems (e.g., dopamine, serotonin, norepinephrine), potentially through interaction with transporters or receptors.

Figure 3: Hypothetical mechanism of action: Inhibition of monoamine reuptake.

Conclusion

While experimental data for this compound is not currently available, this in-depth technical guide provides a robust theoretical framework for its physicochemical properties, potential synthesis, and characterization. The predictive analysis suggests a compound with drug-like properties and the potential for CNS activity. The methodologies outlined here provide a clear roadmap for any future empirical investigation of this novel molecule. It is the hope of the author that this guide will serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery.

References

Spectroscopic Characterization of 2-(4-Methoxyphenyl)-2-morpholinoethanamine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-(4-Methoxyphenyl)-2-morpholinoethanamine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By analyzing the constituent functional groups and drawing parallels with structurally related compounds, we offer a robust predictive framework for researchers in drug discovery and organic synthesis. Furthermore, this guide outlines detailed, best-practice methodologies for the experimental acquisition of this data, serving as a practical resource for scientists working with this and similar chemical entities.

Introduction

This compound is a chiral amine that incorporates a 4-methoxyphenyl group, a morpholine ring, and a primary amine function. Its structural complexity and potential as a scaffold in medicinal chemistry necessitate a thorough understanding of its spectroscopic properties for unambiguous identification, purity assessment, and structural elucidation. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure and connectivity. This guide is designed to serve as an in-depth technical resource for researchers, providing both predicted spectral data and the experimental protocols required to obtain them.

The predictions herein are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with data from structurally analogous compounds. This approach ensures a high degree of scientific integrity and provides a valuable reference point for future experimental work.

Molecular Structure and Predicted Spectroscopic Data

The initial step in predicting the spectroscopic data is a thorough analysis of the molecule's structure and its constituent functional groups.

G M [M]⁺˙ m/z = 250 F1 m/z = 135 (Methoxyphenylmethyl Cation) M->F1 Benzylic Cleavage F2 m/z = 115 (Morpholinoethyl Cation) M->F2 α-Cleavage F3 m/z = 86 (Morpholinium Ion) F2->F3 Rearrangement G A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E

In Silico Prediction of ADMET Properties for Novel Morpholine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Morpholine Scaffold as a Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2][3] Its frequent incorporation into drug candidates is no coincidence; this versatile heterocycle often bestows advantageous physicochemical and metabolic properties, enhancing the overall pharmacokinetic profile of a molecule.[1][2][3] The morpholine moiety can improve aqueous solubility, modulate lipophilicity, and introduce a site for hydrogen bonding, all of which are critical for a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] As the pharmaceutical industry continues to embrace the "fail early, fail cheap" paradigm, the early in silico prediction of ADMET properties has become an indispensable tool to de-risk drug discovery projects.[4] This guide provides an in-depth technical overview of the computational methodologies used to predict the ADMET profiles of novel morpholine-containing compounds, offering practical insights and step-by-step workflows for researchers in the field.

Section 1: The Imperative of Early ADMET Profiling

The journey of a drug from concept to clinic is fraught with attrition, with a significant number of candidates failing due to unfavorable ADMET properties.[5][6] Late-stage failures are not only costly but also represent a significant loss of time and resources. In silico ADMET prediction offers a high-throughput, cost-effective alternative to traditional in vitro and in vivo methods in the early stages of drug discovery.[7][8] By computationally screening large libraries of virtual compounds, medicinal chemists can prioritize the synthesis of molecules with the highest probability of success, guide lead optimization, and identify potential liabilities long before a compound is ever synthesized.[9]

The core principle behind in silico ADMET prediction lies in the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.[10][11] These models are built upon large datasets of compounds with experimentally determined ADMET properties and use various molecular descriptors to establish a correlation between a molecule's structure and its biological behavior.[10] The increasing sophistication of machine learning and deep learning algorithms has further enhanced the predictive power of these models.[3]

Section 2: A Step-by-Step Workflow for In Silico ADMET Prediction

The following workflow outlines a practical approach for the in silico ADMET profiling of novel morpholine compounds using freely available web-based tools. This protocol is designed to be a self-validating system, where the results from one tool can be cross-referenced with others to increase confidence in the predictions.

Compound Representation and Input

The first step in any in silico workflow is the accurate representation of the molecule. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES).

Protocol 1: Generating SMILES from a 2D Structure

  • Draw the 2D structure of your novel morpholine compound using a chemical drawing software such as ChemDraw or the open-source MarvinSketch.

  • Export or copy the structure as a SMILES string. Most chemical drawing programs have a function to "Copy as SMILES" or "Export to SMILES."

  • Verify the SMILES string by pasting it back into the software or a SMILES viewer to ensure the structure is correctly represented.

Comprehensive ADMET Prediction with Web-Based Tools

For this guide, we will leverage the capabilities of two powerful and widely used web servers: SwissADME and pkCSM .

Protocol 2: ADMET Prediction using SwissADME

  • Navigate to the SwissADME web server. The interface is user-friendly and requires no registration.

  • Input your compound's SMILES string into the query box. You can input multiple SMILES strings, one per line.

  • Click the "Run" button to initiate the calculation.

  • Analyze the results. SwissADME provides a comprehensive output covering physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[12] Pay close attention to the "Bioavailability Radar," which provides a rapid visual assessment of drug-likeness.[12]

Protocol 3: ADMET Prediction using pkCSM

  • Access the pkCSM predictive web server.

  • Enter the SMILES string(s) of your morpholine compounds.

  • Select the desired prediction modules. pkCSM offers a wide range of predictions, including absorption, distribution, metabolism, excretion, and toxicity endpoints.

  • Submit the job and interpret the results. The output is presented in a clear, tabular format, providing quantitative predictions for each selected parameter.

ADMET_Workflow Start Novel Morpholine Compound Design Draw Draw 2D Structure Start->Draw SMILES Generate SMILES String Draw->SMILES SwissADME SwissADME Prediction SMILES->SwissADME pkCSM pkCSM Prediction SMILES->pkCSM Analysis Analyze & Compare Results SwissADME->Analysis pkCSM->Analysis Decision Prioritize for Synthesis? Analysis->Decision Decision->Start No - Redesign Synthesize Synthesize Promising Candidates Decision->Synthesize Yes End Experimental Validation Synthesize->End

Caption: A decision tree for in silico toxicity assessment.

Section 4: The Road Ahead: Future Perspectives in In Silico ADMET

The field of in silico ADMET prediction is continually evolving. The integration of artificial intelligence and machine learning is leading to more accurate and predictive models. [4]Furthermore, the development of "in silico to in vivo" prediction models aims to directly forecast human pharmacokinetics from molecular structure. [4]As our understanding of the biological mechanisms underlying ADMET processes deepens, so too will the power of our computational tools to predict them. For medicinal chemists working with privileged scaffolds like morpholine, these advancements will be invaluable in the quest to design safer and more effective medicines.

References

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Morpholine Analogs

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast number of approved drugs and clinical candidates stems from its unique combination of advantageous physicochemical and metabolic properties.[3][4] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and act as a versatile scaffold for introducing diverse functionalities.[5] Its ability to engage in hydrogen bonding via the oxygen atom and its flexible conformation allow for potent interactions with a wide array of biological targets, solidifying its status as a "privileged structure."[4][6]

Among the various points of substitution on the morpholine ring, the C-2 position is of particular strategic importance. Modifications at this position directly influence the steric and electronic properties of the molecule, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-substituted morpholine analogs, delving into the causal relationships between chemical structure and biological function, outlining key experimental protocols, and offering insights for researchers, scientists, and drug development professionals.

Core Principles of SAR: Decoding the Impact of C-2 Substitutions

The substituent at the C-2 position is a critical determinant of a morpholine analog's biological activity. The choice of this group dictates how the molecule orients itself within a binding pocket and which interactions it can form.

Aryl and Heteroaryl Substitutions

The introduction of an aromatic ring at the C-2 position is a common strategy to engage in π-π stacking, hydrophobic, and cation-π interactions with target proteins.

  • Phenyl and Biphenyl Groups: 2-Phenyl analogs have been shown to possess a broad range of activities, including sympathomimetic, analgesic, and central dopaminergic effects.[7] The phenyl ring can mimic the structure of endogenous ligands for certain receptors. Further extension to a 2-biphenyl system has been correlated with potent antioxidant and anti-inflammatory properties.[7]

  • Substituted Phenyl Rings: The functionalization of the C-2 aryl ring is a powerful tool for optimizing activity. For instance, SAR studies on anticancer agents have revealed that a halogen-substituted phenyl ring at C-2 significantly increases inhibitory activity against cell lines like HepG2.[8]

  • Heterocyclic Rings: Incorporating other heterocyclic moieties, such as pyrazoline or pyrazolopyrimidine, via the C-2 position can lead to highly potent and selective compounds. These additions can introduce new hydrogen bond donors and acceptors, fundamentally altering the binding mode and efficacy.[8]

Alkyl and Cycloalkyl Substitutions

Alkyl groups at the C-2 position primarily modulate the lipophilicity and steric profile of the molecule.

  • Chain Length and Branching: The length and branching of an alkyl chain can influence cell penetration and binding affinity. In fungicidal morpholines, N-substitution with alkyl groups of 12-13 carbons was found to be optimal for activity.[9] While this is an N-substitution example, the principle of tuning lipophilicity applies to C-2 as well.

  • Impact on Anticancer Activity: The introduction of alkyl groups at positions adjacent to the heteroatoms, such as C-3, has been shown to increase anticancer activity, suggesting that steric bulk near the core can be beneficial for certain targets like mTOR.[2][8] This provides a rationale for exploring similar substitutions at C-2.

Functional Group Modifications

Directly attaching functional groups to the C-2 position or to a C-2 substituent offers a route to establish specific, high-energy interactions like hydrogen bonds.

  • Hydroxy (-OH) and Alkoxy (-OR) Groups: 2-Hydroxy and 2-alkoxy derivatives are often key synthetic intermediates formed during the cyclization process.[7] The hydroxyl group can act as a crucial hydrogen bond donor, anchoring the ligand in its binding site.

  • Nitroxy-alkoxy (-O-R-ONO₂) Groups: These derivatives have been synthesized as nitric oxide (NO) donors. This dual-action approach combines the core pharmacophore's activity with the vasodilatory and signaling properties of NO, proving effective in creating potent hypolipidemic and hypocholesterolemic agents.[7]

The Critical Role of Stereochemistry

The C-2 position is a chiral center, and the stereochemical configuration is often paramount for biological activity. Enantiomers can exhibit dramatically different potencies, selectivities, and even pharmacological effects. Therefore, controlling the stereochemistry through asymmetric synthesis is a critical aspect of designing 2-substituted morpholine analogs.[10]

Visualizing the Core SAR Principles

The following diagram summarizes the key structure-activity relationships for 2-substituted morpholine analogs discussed above.

SAR_Summary scaffold C2 Morpholine Core N4 aryl Aryl/Heteroaryl (e.g., Phenyl, Pyrazolyl) scaffold:C2->aryl Attach alkyl Alkyl (e.g., Methyl, Propyl) scaffold:C2->alkyl Attach functional Functional Groups (e.g., -OH, -ONO2) scaffold:C2->functional Attach stereo Stereochemistry (R vs. S) scaffold:C2->stereo Define substituents C2 Substituent Effects activity1 π-π Stacking Hydrophobic Interactions Enhanced Potency aryl->activity1 activity2 Modulates Lipophilicity Steric Influence Cell Permeability alkyl->activity2 activity3 H-Bonding Prodrug/Dual-Action Solubility functional->activity3 activity4 Enantioselectivity Differential Binding Target Specificity stereo->activity4

Caption: Key SAR drivers for 2-substituted morpholine analogs.

Synthetic Strategies and Experimental Protocols

The rational design of novel analogs is underpinned by robust and flexible synthetic chemistry.

General Synthetic Approaches
  • Classical Cyclization: A foundational method involves the reaction of a suitable 2-aminoethanol with an α-haloketone, such as an aryl-bromomethyl-ketone. The resulting intermediate hydroxyaminoketone undergoes spontaneous intramolecular cyclization to form the 2-hydroxy-substituted morpholine ring.[7]

  • Modern Methodologies: To improve efficiency, yield, and stereoselectivity, modern methods are increasingly employed. These include photocatalytic diastereoselective annulation strategies that construct the morpholine ring from readily available starting materials[11] and multi-component reactions that build molecular complexity in a single step.[12]

Experimental Protocol: Synthesis of a 2-Aryl-2-hydroxy-morpholine Analog

This protocol is a representative example based on established cyclization methods.[7]

Step 1: N-Alkylation

  • To a solution of the desired 2-aminoethanol (1.0 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (2.0 eq).

  • Add the aryl-bromomethyl-ketone (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

Step 2: Cyclization and Work-up

  • Upon completion, cool the reaction to room temperature. The intermediate often cyclizes spontaneously.

  • Filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude residue using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure 2-aryl-2-hydroxy-morpholine product.

Step 4: Characterization

  • Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Visualizing the Synthetic and Screening Workflow

A systematic approach is essential for the efficient discovery and evaluation of new analogs.

Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Design Analogs (In Silico) synth Synthesize Library of 2-Substituted Analogs start->synth purify Purify & Characterize (HPLC, NMR, MS) synth->purify primary_screen Primary Screening (e.g., Enzyme Inhibition Assay) purify->primary_screen Test Compounds dose_response Dose-Response & IC50 (Hit Confirmation) primary_screen->dose_response secondary_screen Secondary Assays (e.g., Cell-Based Cytotoxicity) dose_response->secondary_screen sar_analysis SAR Analysis secondary_screen->sar_analysis Analyze Data sar_analysis->start Iterate Design adme In Vitro ADME/Tox sar_analysis->adme in_vivo In Vivo Efficacy Model (Lead Candidates) adme->in_vivo

Caption: Integrated workflow for SAR-driven drug discovery.

Biological Evaluation and Screening Protocols

Determining the biological activity of newly synthesized analogs requires a cascade of robust assays.

Common In Vitro Assays
  • Enzyme Inhibition Assays: For targets like kinases (e.g., PI3K/mTOR) or cholinesterases (AChE), biochemical assays are used to measure the direct inhibitory effect of the compounds.[2][13]

  • Receptor Binding Assays: Radioligand binding assays are employed to determine the affinity of analogs for specific receptors, such as dopamine or glutamate receptors.[14][15]

  • Cell-Based Assays: Cytotoxicity assays (e.g., MTT, CellTiter-Glo®) are crucial for anticancer drug discovery, measuring the effect of compounds on the viability of cancer cell lines (e.g., HepG2, MCF-7, HCT-116).[8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the anti-proliferative effects of compounds on cancer cells.

Step 1: Cell Seeding

  • Culture the desired cancer cell line (e.g., HepG2) under standard conditions (37°C, 5% CO₂).

  • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow cells to attach.

Step 2: Compound Treatment

  • Prepare serial dilutions of the 2-substituted morpholine analogs in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the plate for another 48-72 hours.

Step 3: MTT Addition and Incubation

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

Step 4: Solubilization and Measurement

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

Step 5: Data Analysis

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation: A Quantitative Look at SAR

Systematically organizing biological data is essential for deriving meaningful SAR insights. The table below presents hypothetical but representative data illustrating key SAR principles for a series of 2-substituted morpholine analogs targeting a generic kinase.

Analog C-2 Substituent (R) IC₅₀ (nM) SAR Insight
1Phenyl850Baseline activity from the aryl group.
24-Chlorophenyl120Halogen substitution in the para position significantly improves potency, likely through favorable interactions in a specific pocket.[8]
34-Methoxyphenyl920Electron-donating group at the para position is not well-tolerated, suggesting an electronic or steric clash.
4Biphenyl75Extending the aromatic system to biphenyl enhances π-stacking and hydrophobic interactions, leading to a marked increase in potency.[7]
5(S)-1-Hydroxyethyl450Introduction of a hydrogen-bond donor is moderately beneficial. Stereochemistry is crucial.
6(R)-1-Hydroxyethyl>10,000The (R)-enantiomer is inactive, highlighting the strict stereochemical requirements of the binding site.[10]
7Pyrazol-1-yl35A nitrogen-containing heterocycle is highly favorable, likely forming a key hydrogen bond with the target enzyme.[8]

Conclusion and Future Directions

The C-2 position of the morpholine scaffold is a powerful control element for modulating biological activity. SAR studies consistently demonstrate that modifications at this site—from simple alkyl and aryl groups to complex heterocyclic systems—can profoundly impact a compound's potency, selectivity, and overall drug-like properties. The strategic introduction of functional groups and the precise control of stereochemistry are essential for optimizing interactions with biological targets.

Future research in this area will likely focus on several key avenues:

  • Novel Scaffolds: The development of new, more efficient, and stereoselective synthetic methods will enable access to previously unexplored chemical space.[11]

  • Target Selectivity: As our understanding of disease biology grows, efforts will intensify to design 2-substituted analogs with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Polypharmacology: Conversely, rationally designed "dirty drugs" that modulate multiple targets simultaneously may offer new therapeutic strategies for complex diseases like cancer and neurodegenerative disorders.[13]

By integrating rational design, advanced synthesis, and systematic biological evaluation, the 2-substituted morpholine scaffold will undoubtedly continue to be a rich source of novel therapeutic agents.

References

A Senior Application Scientist's Guide to the Preliminary Biological Screening of N-Substituted Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs is a testament to its unique combination of favorable properties: metabolic stability, aqueous solubility conferred by the ether oxygen, and a versatile nitrogen handle for substitution (the N-substitution), which allows for the fine-tuning of pharmacological activity.[2][3] N-substituted morpholine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4]

This guide provides a technical framework for the crucial first-pass biological evaluation of novel N-substituted morpholine compounds. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific reasoning behind each step, ensuring that the screening cascade is logical, efficient, and yields trustworthy, reproducible data. We will explore the three most common preliminary screening platforms: antimicrobial, anticancer, and anti-inflammatory assays.

Chapter 1: The Strategic Screening Workflow

A rational screening approach is paramount to efficiently identify promising lead compounds from a library of newly synthesized derivatives. The workflow must be designed to eliminate inactive compounds quickly while flagging hits for more detailed secondary screening. Our strategy is a parallel, multi-pronged approach targeting distinct, high-impact therapeutic areas.

Screening_Workflow cluster_0 Compound Library cluster_1 Primary Biological Screening cluster_2 Key Data Output A Library of Novel N-Substituted Morpholine Compounds B Antimicrobial Screening A->B Parallel Evaluation C Anticancer (Cytotoxicity) Screening A->C Parallel Evaluation D Anti-inflammatory Screening A->D Parallel Evaluation E Minimum Inhibitory Concentration (MIC) B->E F Half-maximal Inhibitory Concentration (IC50) C->F G Inhibition of Nitric Oxide (NO) D->G

Figure 1: High-level workflow for the preliminary biological screening of N-substituted morpholine compounds.

Chapter 2: Antimicrobial Activity Assessment

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties.[5][6] Morpholine derivatives have shown promise in this area.[4][7][8] Our primary screen aims to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[9][10]

Causality Behind the Method: Broth Microdilution

We employ the broth microdilution method for its quantitative nature and suitability for moderate-to-high throughput screening.[9][10] Unlike agar diffusion assays, which provide a qualitative zone of inhibition, this method yields a precise MIC value, which is crucial for comparing the potency of different derivatives and for structure-activity relationship (SAR) studies.[5][9] The use of a standardized bacterial inoculum (e.g., 10^5 Colony Forming Units (CFU)/mL) is critical for reproducibility, as the final MIC value is dependent on the initial density of microorganisms.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of N-substituted morpholine compounds against selected bacterial and fungal strains.

Materials:

  • 96-well microtiter plates (sterile, flat-bottom)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum standardized to ~1 x 10^6 CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Microplate reader for measuring optical density (OD) at 600 nm.[9]

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound directly in the 96-well plate. Start with 100 µL of broth in wells 2 through 12. Add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no compound, no inoculum) will receive 100 µL of broth only.

  • Inoculation: Dilute the standardized microbial suspension so that the final concentration in each well (after adding 100 µL) will be approximately 5 x 10^5 CFU/mL. Add 100 µL of this diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Acquisition: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, measure the OD at 600 nm. The MIC is the lowest compound concentration where the OD is comparable to the sterility control (well 12).[9][11]

Data Presentation & Interpretation

Summarize the results in a clear, comparative table.

Table 1: Example Antimicrobial Activity (MIC in µg/mL) of N-Substituted Morpholine Compounds

Compound IDSubstitution PatternS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
MOR-0014-chlorobenzyl12.5>10050
MOR-0023,4-dichlorobenzyl6.255025
MOR-0034-methoxybenzyl>100>100>100
Ciprofloxacin-0.50.25NA
Fluconazole-NANA2

Data are hypothetical. Lower MIC values indicate higher potency.[7] Results like these guide SAR, for instance, suggesting that electron-withdrawing groups (like chlorine) on the N-benzyl substituent may enhance activity.[4]

Chapter 3: Anticancer (Cytotoxicity) Screening

The morpholine moiety is present in several anticancer drugs, making this a critical area for screening new derivatives.[1][12][13] The primary goal is to assess a compound's cytotoxicity—its ability to kill cancer cells. The most common initial assay for this is the MTT assay.[14]

Causality Behind the Method: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[15] The core principle is the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[15] The amount of formazan produced is directly proportional to the number of viable cells. This assay is selected for its reliability, simplicity, and suitability for a 96-well plate format, making it ideal for screening.[14][16]

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (allow cell attachment) A->B C Treat cells with serial dilutions of Morpholine Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent (0.5 mg/mL final conc.) D->E F Incubate for 2-4h (Formazan formation) E->F G Add Solubilization Solution (e.g., DMSO, Isopropanol) F->G H Incubate ~15 min with shaking (Dissolve formazan) G->H I Read Absorbance at ~570 nm H->I J Calculate % Viability and determine IC50 I->J

Figure 2: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-substituted morpholine compounds on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[17]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% Triton X-100 in acidic isopropanol)

  • Microplate reader with a 570 nm filter.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO at the highest concentration used) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15][18]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[16][18]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.

  • Calculation: Calculate cell viability as: (% Viability) = (Abs_treated / Abs_untreated) * 100. Plot % Viability against compound concentration (log scale) to determine the IC50 value.

Data Presentation & Interpretation

Table 2: Example Cytotoxic Activity (IC50 in µM) of N-Substituted Morpholine Compounds

Compound IDSubstitution PatternMCF-7 (Breast)A549 (Lung)HT-29 (Colon)[19]
MOR-004Phenyl74.295.188.5
MOR-0054-nitrophenyl15.822.419.3
MOR-0062-thienyl8.511.29.1
Doxorubicin-0.81.21.0

Data are hypothetical, inspired by published findings.[12][17] A lower IC50 value indicates greater cytotoxic potency. These results can reveal cell line-specific sensitivities and guide SAR. For example, the data above might suggest that heteroaromatic substituents (MOR-006) or those with strong electron-withdrawing groups (MOR-005) are beneficial for cytotoxicity.[1]

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making the identification of novel anti-inflammatory agents a key therapeutic goal.[20][21] Many morpholine-containing compounds have been investigated for this activity.[22][23][24] A standard and robust in vitro model uses lipopolysaccharide (LPS)-stimulated murine macrophage cells, such as RAW 264.7, to screen for compounds that can suppress the inflammatory response.[23][25]

Causality Behind the Method: LPS Stimulation and Nitric Oxide Inhibition

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades that culminate in the activation of transcription factors like NF-κB.[25] This leads to the upregulation of pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[23][25] iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. Our primary screen measures the inhibition of NO production as a direct indicator of a compound's anti-inflammatory potential. We measure nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant using the Griess assay.[26]

Scientist's Note: It is absolutely critical to run a parallel cytotoxicity assay (e.g., MTT) on the same RAW 264.7 cells. A compound might reduce NO levels simply by killing the cells. A true anti-inflammatory hit will significantly reduce NO production at non-toxic concentrations.[25]

LPS_Pathway cluster_0 Macrophage Cell cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signal Signaling Cascade (e.g., MyD88, TRAF6) TLR4->Signal NFkB NF-κB Activation Signal->NFkB Nucleus Nucleus iNOS iNOS gene transcription COX2 COX-2 gene transcription iNOS_p iNOS Protein iNOS->iNOS_p COX2_p COX-2 Protein COX2->COX2_p NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_p->NO PGs Prostaglandins (Pro-inflammatory) COX2_p->PGs Morpholine N-Substituted Morpholine Compound Morpholine->NFkB Potential Inhibition Morpholine->iNOS_p Potential Inhibition

Figure 3: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages, a target for N-substituted morpholine compounds.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of N-substituted morpholine compounds to inhibit LPS-induced NO production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cell line

  • Complete culture medium

  • 96-well tissue culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[26]

  • Sodium nitrite (NaNO2) for standard curve

  • Microplate reader with a 540-550 nm filter.[25]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[25]

  • Compound Pre-treatment: Treat cells with various concentrations of the morpholine compounds for 1-2 hours.[25][26]

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[25]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add an equal volume of Griess Reagent (pre-mixed 1:1 ratio of Component A and B) to each supernatant sample.[26]

  • Incubation & Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at ~540 nm.[25][26]

  • Quantification: Calculate the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Data Presentation & Interpretation

Table 3: Example Anti-inflammatory Activity and Cytotoxicity in LPS-Stimulated RAW 264.7 Cells

Compound IDConcentration (µM)% NO Inhibition% Cell Viability
115.2 ± 2.198.5 ± 4.5
MOR-0071065.8 ± 5.395.1 ± 3.8
5089.1 ± 4.991.7 ± 5.1
15.4 ± 1.199.2 ± 3.2
MOR-0081020.3 ± 3.596.8 ± 4.0
5095.5 ± 6.225.3 ± 6.7
Dexamethasone1085.0 ± 4.197.4 ± 2.9

Data are hypothetical. MOR-007 is a promising hit; it strongly inhibits NO production with minimal impact on cell viability. In contrast, MOR-008 shows high NO inhibition at 50 µM, but this is likely an artifact of its significant cytotoxicity at that concentration, making it a poor candidate.

Conclusion and Forward Outlook

This guide provides a validated, rationale-driven framework for the preliminary biological screening of novel N-substituted morpholine compounds. By systematically applying these antimicrobial, anticancer, and anti-inflammatory assays, researchers can efficiently triage compound libraries, identify promising hits, and build a solid foundation of data to justify progression into more complex secondary assays and lead optimization studies. The key to success lies not in the rote execution of protocols, but in understanding the causality behind each step and a rigorous interpretation of the resulting data. The versatile morpholine scaffold continues to be a rich source for drug discovery, and this initial screening cascade is the critical first step in unlocking its therapeutic potential.[1][3]

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of CNS-Active Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in CNS Drug Discovery

The development of therapeutics for the central nervous system (CNS) presents a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1] A successful CNS drug must possess a delicate balance of physicochemical properties, including lipophilicity, size, and charge, to achieve sufficient brain permeability.[1][2] Within the medicinal chemist's toolkit, the morpholine ring has emerged as a valuable and versatile heterocyclic scaffold for designing CNS-active agents.[3][4]

Its prevalence is not coincidental but is rooted in a unique combination of properties that make it exceptionally well-suited for neurological drug design.[2][5] The morpholine heterocycle contains a weak basic nitrogen atom and an oxygen atom, which imparts a pKa value that enhances solubility in blood and facilitates BBB penetration.[1][4][5] Furthermore, its flexible chair-like conformation allows it to act as a versatile scaffold, positioning other pharmacophoric elements for optimal interaction with their biological targets.[2][4][5] In drug candidates, the morpholine moiety is strategically employed to:

  • Enhance Potency: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions within a target's active site.[5]

  • Serve as a Structural Scaffold: It correctly orients appendages to fit into binding pockets.[1][4]

  • Modulate Pharmacokinetic/Pharmacodynamic (PK/PD) Properties: Its inherent physicochemical characteristics improve solubility and brain permeability, which are critical for CNS efficacy.[1][4][5]

Given the diverse roles of this scaffold, a systematic and multi-layered approach is essential to fully elucidate the mechanism of action (MOA) of novel morpholine derivatives. This guide provides a comprehensive framework for researchers, outlining a logical progression of studies from initial target identification to in vivo validation.

Part 1: A Multi-Level Strategy for MOA Elucidation

A robust investigation into the MOA of a CNS-active compound is not a linear process but an iterative cycle of hypothesis generation and testing. We advocate for a funnel-down approach, beginning with broad, high-throughput methods to identify primary targets and progressively moving towards more complex biological systems to understand the full physiological and behavioral consequences of the drug's action.

// Invisible edges for alignment edge [style=invis, constraint=false]; Target_Val -> Neurochem; BBB_Perm -> Electro; PKPD -> Target_Engage;

{rank=same; Target_ID; Target_Val; BBB_Perm;} {rank=same; Electro; Neurochem;} {rank=same; PKPD; Behavior; Target_Engage;} } /dot Figure 1: A hierarchical workflow for elucidating the MOA of CNS-active compounds.

Level 1: Molecular Target Identification and In Vitro Characterization

The foundational step is to determine the specific molecular target(s) with which the morpholine derivative interacts. This phase focuses on binding affinity, functional activity, and selectivity.

1.1. Primary Target Screening: Radioligand Binding Assays

The principle behind radioligand binding assays is to measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radioactive ligand. A broad screening panel against common CNS targets (e.g., GPCRs, ion channels, transporters) is the most efficient starting point.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Preparation: Cell membranes or recombinant proteins expressing the target receptor are prepared and quantified. A specific, high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) is selected.

  • Incubation: In a multi-well plate, a fixed concentration of the receptor preparation and radioligand are incubated with varying concentrations of the test morpholine derivative.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: The critical step is to separate the bound radioligand from the unbound. This is typically achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes (and thus the bound ligand).

  • Quantification: The filters are washed to remove non-specifically bound ligand, and the radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.2. Functional Activity: Cell-Based Functional Assays

Once a binding interaction is confirmed, it is crucial to determine the functional consequence of this binding. Is the compound an agonist, antagonist, inverse agonist, or allosteric modulator?

Example Protocol: cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

This assay measures the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger.

  • Cell Culture: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target receptor. Culture the cells in appropriate media until they reach 80-90% confluency.

  • Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add the test morpholine derivative at various concentrations.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a defined period (e.g., 15-30 minutes) before adding a known agonist at its EC₅₀ concentration.

  • Stimulation: Add a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. If testing a Gi-coupled receptor, add forskolin to stimulate adenylate cyclase and elevate basal cAMP levels.

  • Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), lyse the cells and detect the accumulated cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. For agonists, calculate the EC₅₀ (potency) and Emax (efficacy). For antagonists, calculate the IC₅₀ and determine the mode of antagonism (e.g., competitive) through Schild analysis.

1.3. Enzyme Inhibition Assays

Many CNS-active morpholine derivatives target enzymes such as monoamine oxidases (MAO-A, MAO-B) or acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.[6][7]

Step-by-Step Protocol: MAO-B Inhibition Assay

  • Enzyme Source: Use recombinant human MAO-B or mitochondrial fractions from brain tissue.

  • Substrate: A common substrate is kynuramine, which is converted by MAO-B to 4-hydroxyquinoline, a fluorescent product.

  • Assay Setup: In a 96-well black plate, add the enzyme preparation and varying concentrations of the test morpholine derivative. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the kynuramine substrate to all wells to start the reaction.

  • Fluorescence Reading: Read the fluorescence (e.g., Ex: 310 nm, Em: 400 nm) at multiple time points (kinetic read) or after a fixed duration (endpoint read) using a plate reader.

  • Data Analysis: Calculate the rate of reaction from the kinetic data. Plot the percent inhibition versus the log concentration of the inhibitor to determine the IC₅₀ value.

Assay Type Parameter Measured Core Question Answered Common Targets for Morpholine Derivatives
Radioligand BindingKi (Affinity)"Does my compound bind to the target, and how tightly?"Serotonin Receptors, Dopamine Receptors, Cannabinoid Receptors[5]
cAMP Functional AssayEC₅₀/IC₅₀ (Potency), Emax (Efficacy)"What is the functional effect of binding (activation/inhibition)?"GPCRs involved in mood and pain regulation[5]
Enzyme InhibitionIC₅₀ (Potency)"Does my compound inhibit the target enzyme's activity?"MAO-A/B, AChE, PI3K/mTOR[5][6]
Ion Channel Electrophysiology% Inhibition/Activation"Does my compound modulate ion flow through the channel?"Voltage-gated and ligand-gated ion channels

1.4. Blood-Brain Barrier Permeability Assessment

A crucial in vitro step for any potential CNS drug is to assess its ability to cross the BBB. The Transwell assay is a widely accepted model.[8][9]

tbl [label=<

Apical Chamber (Blood Side)

Morpholine Derivative Added Here

Brain Endothelial Cell Monolayer (e.g., hCMEC/D3)

Porous Membrane (0.4 µm)

Samples Taken Here for Analysis (LC-MS/MS)

Basolateral Chamber (Brain Side)

]; } /dot Figure 2: Diagram of an in vitro Blood-Brain Barrier (BBB) Transwell model.

Step-by-Step Protocol: In Vitro BBB Transwell Assay

  • Cell Culture: Culture a suitable brain endothelial cell line (e.g., hCMEC/D3) on the porous membrane of a Transwell insert. For more advanced models, co-culture with astrocytes or pericytes in the basolateral chamber.[8]

  • Barrier Integrity Check: Before the experiment, confirm the integrity of the endothelial monolayer by measuring Trans-Endothelial Electrical Resistance (TEER). A high TEER value indicates tight junction formation.

  • Compound Addition: Add the test morpholine derivative to the apical (upper) chamber, which represents the "blood" side.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber, representing the "brain" side.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer. Compounds with high Papp values are more likely to cross the BBB in vivo.

Level 2: Cellular and Network Effects

After identifying a primary molecular target, the next logical step is to understand how modulating this target affects neuronal function and communication.

2.1. Electrophysiology

Electrophysiological techniques directly measure the electrical properties of neurons, providing unparalleled insight into synaptic transmission and network activity.[10]

  • Patch-Clamp: This technique allows for the recording of ionic currents from a single cell or even a single ion channel. It is the gold standard for studying a drug's direct effect on ion channel kinetics, postsynaptic receptor currents (e.g., AMPA, NMDA, GABA-A), and changes in neuronal excitability.

  • Microelectrode Arrays (MEAs): MEAs are dishes containing a grid of electrodes that can record extracellular field potentials from a population of cultured neurons simultaneously.[10] This technique is ideal for assessing how a compound affects network-level phenomena like synchronous firing (network bursts) and synaptic plasticity (e.g., Long-Term Potentiation, LTP).[10]

2.2. Neurotransmitter Release and Uptake Assays

For morpholine derivatives suspected of acting on neurotransmitter transporters (e.g., reboxetine, an SNRI containing a morpholine ring[11]), it is essential to measure their effects on neurotransmitter dynamics.

Step-by-Step Protocol: Synaptosome Neurotransmitter Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from specific brain regions (e.g., striatum for dopamine, cortex for serotonin) of rodents.

  • Incubation: Pre-incubate the synaptosomes with varying concentrations of the test morpholine derivative.

  • Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., ³H-Serotonin).

  • Termination: After a short incubation period (1-5 minutes), rapidly terminate the uptake process by filtration, separating the synaptosomes from the extracellular medium.

  • Quantification: Measure the radioactivity captured within the synaptosomes using a scintillation counter.

  • Data Analysis: Plot the percent inhibition of uptake versus the log concentration of the compound to determine its IC₅₀ for the transporter.

Level 3: Systemic and Behavioral Effects (In Vivo)

The ultimate test of a CNS drug's mechanism is its effect in a living organism. In vivo studies are designed to confirm target engagement in the brain, establish a PK/PD relationship, and demonstrate efficacy in relevant animal models of disease.

3.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

This crucial step links the concentration of the drug in the body (pharmacokinetics) to its pharmacological effect (pharmacodynamics).[12] Key experiments involve administering the drug to animals (typically rodents) and measuring its concentration over time in both plasma and, critically, the brain. This is often done in parallel with an assessment of a pharmacodynamic biomarker (e.g., receptor occupancy measured ex vivo) to build a cohesive model that can predict the dose required to achieve a therapeutic effect.[12]

3.2. Animal Models of CNS Disorders

The choice of animal model is entirely dependent on the therapeutic indication. The goal is to use a model that recapitulates, at least in part, the symptoms or pathology of the human disease.[13][14]

Disorder Common Animal Model Key Behavioral or Pathological Readout
Depression Forced Swim Test (FST) / Tail Suspension Test (TST)Immobility time[13]
Chronic Unpredictable Mild Stress (CUMS)Anhedonia (e.g., reduced sucrose preference)[13]
Anxiety Elevated Plus Maze (EPM) / Open Field TestTime spent in open arms / center of arena[13]
Parkinson's Disease MPTP-Induced Neurotoxicity in miceMotor deficits (Rotarod, pole test), loss of dopaminergic neurons in the substantia nigra[13]
Alzheimer's Disease Transgenic Mice (e.g., 5XFAD, APP/PS1)Cognitive deficits (Morris Water Maze), amyloid plaque and tau pathology[13][14]
Schizophrenia MK-801 or PCP-induced hyperactivityReversal of hyperlocomotion[15]

3.3. In Vivo Target Engagement

Confirming that the drug interacts with its intended target in the living brain is a critical validation step.

  • Microdialysis: This technique involves implanting a small probe into a specific brain region to sample the extracellular fluid.[12][15] It can be used to measure drug concentrations at the site of action or to quantify changes in neurotransmitter levels in response to drug administration, providing direct evidence of the drug's neurochemical effect.

  • Positron Emission Tomography (PET): PET imaging is a non-invasive technique that can visualize and quantify receptor occupancy in the brain. By using a radiolabeled ligand for the target of interest, researchers can measure the displacement of that ligand by the unlabeled drug, thereby calculating the percentage of target receptors occupied at a given dose.[12]

Conclusion: Synthesizing a Cohesive MOA Profile

The mechanism of action for a CNS-active morpholine derivative cannot be defined by a single experiment. It is the synthesis of data from molecular, cellular, and systemic levels that provides a complete and compelling profile. A successful investigation will demonstrate a clear line of causality: the compound binds with high affinity and selectivity to a specific molecular target (Level 1), this binding modulates neuronal activity and communication in a predictable manner (Level 2), and this neuronal modulation leads to a measurable and therapeutically relevant behavioral outcome in a living organism at clinically relevant brain exposures (Level 3). This rigorous, multi-level approach is fundamental to de-risking CNS drug candidates and increasing the probability of success in clinical development.

References

The Chimeric Scaffold: A Technical Guide to the Biological Evaluation of Novel Morpholine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its prevalence in numerous approved drugs and its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive framework for the biological evaluation of novel morpholine derivatives as potential anticancer agents. Moving beyond a mere recitation of protocols, this document delves into the causal relationships behind experimental choices, emphasizing the principles of self-validating systems to ensure scientific integrity. We will explore the journey of a novel morpholine derivative from initial cytotoxicity screening to the elucidation of its mechanism of action, supported by detailed, field-proven methodologies and illustrative signaling pathways. This guide is intended to serve as a practical and intellectually stimulating resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics.

Introduction: The Morpholine Moiety in Oncology

The morpholine heterocycle is a versatile structural motif that can significantly influence a molecule's biological activity and physicochemical properties.[1][2] Its incorporation into small molecules can enhance aqueous solubility, metabolic stability, and target-binding affinity through hydrogen bonding and favorable steric interactions. In the context of oncology, numerous morpholine-containing compounds have demonstrated potent anticancer activity by targeting a variety of signaling pathways crucial for tumor growth, proliferation, and survival.[2][3] This guide will provide a systematic approach to rigorously evaluate the anticancer potential of newly synthesized morpholine derivatives.

Initial Assessment: In Vitro Cytotoxicity and Selectivity

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells and to assess its selectivity towards cancer cells over normal, healthy cells.

The MTT Assay: A Quantitative Measure of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the novel morpholine derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Assessing Selectivity: A Critical Step

A promising anticancer agent should exhibit selective toxicity towards cancer cells while sparing normal cells. To assess this, the MTT assay should be concurrently performed on a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal fibroblasts.[8] A high selectivity index (IC₅₀ of normal cells / IC₅₀ of cancer cells) is a desirable characteristic for a drug candidate.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from cytotoxicity assays should be presented in a clear and concise table for easy comparison of the activity of different derivatives across various cell lines.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)[8][9]Normal Cell LineIC₅₀ (µM)[8]Selectivity Index
AK-3 A549 (Lung)10.38 ± 0.27HEK293> 25> 2.41
MCF-7 (Breast)6.44 ± 0.29> 3.88
SHSY-5Y (Neuroblastoma)9.54 ± 0.15> 2.62
AK-10 A549 (Lung)8.55 ± 0.67HEK293> 25> 2.92
MCF-7 (Breast)3.15 ± 0.23> 7.94
SHSY-5Y (Neuroblastoma)3.36 ± 0.29> 7.44
Compound 3d HepG2 (Liver)8.50---
Compound 3e HepG2 (Liver)12.76---

Table 1: In vitro cytotoxic activity of representative morpholine derivatives against various cancer cell lines.

Delving Deeper: Elucidating the Mechanism of Action

Once a morpholine derivative demonstrates potent and selective anticancer activity, the next crucial phase is to investigate its mechanism of action. This involves a series of assays to understand how the compound affects cellular processes like cell cycle progression, apoptosis, and cell migration.

Cell Cycle Analysis: Uncovering Proliferation Blockade

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the morpholine derivative at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[10][11]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[1][11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay: Confirming Programmed Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[8] The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][12] Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.[12]

  • Cell Treatment: Treat cells with the morpholine derivative as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[14]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[13][14]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]

Wound Healing (Scratch) Assay: Assessing Anti-Migratory Potential

Cell migration is a critical process in cancer metastasis. The wound healing or scratch assay is a simple and effective method to evaluate the effect of a compound on collective cell migration in vitro.[15][16]

  • Create a Monolayer: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "Wound": Use a sterile pipette tip to create a straight scratch across the center of the monolayer.[15]

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the morpholine derivative at a non-toxic concentration.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.[15]

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure to determine the effect of the compound on cell migration.

Colony Formation Assay: Evaluating Long-Term Survival

The colony formation or clonogenic assay assesses the ability of a single cell to proliferate and form a colony.[17][18] This assay provides insight into the long-term effects of a compound on the reproductive integrity of cancer cells.

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with various concentrations of the morpholine derivative for a specified duration.

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks until visible colonies are formed in the control wells.[17]

  • Fixing and Staining: Fix the colonies with a solution like 4% paraformaldehyde and then stain them with crystal violet.[18]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

Identifying Molecular Targets and Pathways

Understanding the molecular target of a novel morpholine derivative is paramount for rational drug design and development. This often involves a combination of computational and experimental approaches.

Molecular Docking: In Silico Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein (receptor).[19][20] This can help identify potential protein targets for the morpholine derivative and provide insights into its binding mode. For instance, docking studies have suggested that some morpholine derivatives may target key cancer-related proteins like VEGFR-2 or topoisomerase II.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation ligand_3d Generate 3D structure of Morpholine Derivative ligand_opt Energy Minimization and Optimization ligand_3d->ligand_opt docking Molecular Docking (e.g., AutoDock, GOLD) ligand_opt->docking receptor_pdb Download Protein Structure (e.g., from PDB) receptor_prep Prepare Protein: Remove water, add hydrogens receptor_pdb->receptor_prep receptor_prep->docking analysis Analysis of Docking Results: Binding energy, interactions docking->analysis hypothesis Formulate Hypothesis on Mechanism of Action analysis->hypothesis

Caption: A generalized workflow for molecular docking studies.

Key Signaling Pathways Targeted by Morpholine Derivatives

Experimental evidence has implicated several key signaling pathways in the anticancer activity of morpholine derivatives.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[21] Its dysregulation is a hallmark of many cancers.[21] Several morpholine-containing compounds have been developed as inhibitors of this pathway.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Growth Cell Growth & Proliferation mTORC1->Growth Morpholine Morpholine Derivative (Inhibitor) Morpholine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of certain morpholine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[22][23] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Migration Cell Migration VEGFR2->Migration ...via other pathways PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Morpholine Morpholine Derivative (Inhibitor) Morpholine->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling cascade and its inhibition by specific morpholine compounds.

In Vivo Evaluation: Assessing Efficacy in a Living System

Promising results from in vitro studies must be validated in vivo to assess the compound's efficacy, toxicity, and pharmacokinetic profile in a whole organism. The human tumor xenograft model is a widely used preclinical model for this purpose.[24][25]

Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunodeficient mice, which lack a functional immune system and therefore do not reject the human cells.[26][27]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the morpholine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Perspectives

The biological evaluation of novel morpholine derivatives for anticancer activity is a multifaceted process that requires a logical and rigorous experimental approach. This guide has outlined a comprehensive strategy, from initial in vitro screening to in vivo efficacy studies, with an emphasis on understanding the underlying mechanisms of action. The versatility of the morpholine scaffold continues to make it an attractive starting point for the development of new anticancer agents. Future research should focus on optimizing the structure-activity relationship of these derivatives to enhance their potency and selectivity, as well as exploring their potential in combination therapies to overcome drug resistance.

References

Methodological & Application

Experimental protocol for the synthesis of 2-(4-Methoxyphenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(4-Methoxyphenyl)-2-morpholinoethanamine

Abstract

This document provides a comprehensive, three-step experimental protocol for the synthesis of this compound, a substituted phenylethylamine derivative with potential applications in medicinal chemistry and drug discovery. The synthetic strategy commences with the α-bromination of commercially available 4-methoxyacetophenone, followed by nucleophilic substitution with morpholine to yield an α-amino ketone intermediate. The final step involves a carefully controlled reductive amination to furnish the target primary amine. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and characterization guidelines.

Introduction

Substituted phenylethylamines and molecules incorporating the morpholine heterocycle are privileged scaffolds in modern pharmacology. Morpholine, in particular, is the ninth most common heterocycle in FDA-approved small-molecule drugs (2013-2023), valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] The target compound, this compound, combines these key structural motifs, making it a valuable building block for the synthesis of novel bioactive compounds.

This protocol details a robust and reproducible synthetic route, designed to be accessible to researchers with a foundational knowledge of organic chemistry laboratory techniques. The causality behind critical experimental choices, such as reagent selection and reaction condition optimization, is explained to ensure both successful execution and a deeper understanding of the underlying chemical principles.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, starting from 4-methoxyacetophenone. The workflow is designed to be efficient, with each intermediate purified before proceeding to the subsequent step.

G cluster_0 Stage 1: α-Bromination cluster_1 Stage 2: Nucleophilic Substitution cluster_2 Stage 3: Reductive Amination A 4-Methoxyacetophenone B 2-Bromo-1-(4-methoxyphenyl)ethanone (Intermediate 1) A->B CuBr₂, EtOAc Reflux B_clone Intermediate 1 C 2-Morpholino-1-(4-methoxyphenyl)ethanone (Intermediate 2) C_clone Intermediate 2 B_clone->C Morpholine, K₂CO₃ Acetonitrile, RT D This compound (Final Product) C_clone->D NH₄OAc, NaBH₃CN Methanol, pH 6-7

Caption: Overall three-stage synthetic workflow.

PART 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone (Intermediate 1)

The initial step involves the selective bromination of the α-carbon of 4-methoxyacetophenone. The use of cupric bromide provides a convenient and effective method for this transformation.[2][3]

Reaction Scheme

4-Methoxyacetophenone is brominated at the alpha position.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
4-Methoxyacetophenone150.177.50 g50.0
Cupric Bromide (CuBr₂)223.3516.75 g75.0
Ethyl Acetate (EtOAc)88.11250 mL-
500 mL Round-bottom flask-1-
Reflux Condenser-1-
Magnetic Stirrer/Hotplate-1-
Experimental Protocol
  • Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 4-methoxyacetophenone (7.50 g, 50.0 mmol) and ethyl acetate (250 mL). Stir the mixture until the starting material is fully dissolved.

  • Initiate Reaction: Add cupric bromide (16.75 g, 75.0 mmol) to the solution. The mixture will turn dark.

  • Heating: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc eluent).

  • Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. The solid copper(I) bromide precipitate will be present.

  • Purification: Filter the cooled mixture through a pad of Celite to remove the copper salts, washing the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to yield a solid residue. Recrystallize the crude product from ethyl acetate to obtain pure 2-bromo-1-(4-methoxyphenyl)ethanone as a crystalline solid.[2]

Causality and Insights
  • Mechanism: The reaction proceeds via the enol or enolate of the ketone, which attacks one of the bromine atoms of the CuBr₂, leading to the α-brominated product and CuBr.

  • Reagent Choice: Cupric bromide is used as a brominating agent that is easier to handle and often more selective than liquid bromine.

  • Safety: α-Bromo ketones are lachrymators and skin irritants. Handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

PART 2: Synthesis of 2-Morpholino-1-(4-methoxyphenyl)ethanone (Intermediate 2)

This stage involves a classical S_N2 reaction where the secondary amine of morpholine acts as a nucleophile, displacing the bromide from Intermediate 1.

Reaction Scheme

Nucleophilic substitution of the α-bromo ketone with morpholine.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
2-Bromo-1-(4-methoxyphenyl)ethanone229.0611.45 g50.0
Morpholine87.125.23 mL (5.25 g)60.0
Potassium Carbonate (K₂CO₃)138.218.30 g60.0
Acetonitrile (MeCN)41.05200 mL-
500 mL Round-bottom flask-1-
Magnetic Stirrer-1-
Experimental Protocol
  • Setup: In a 500 mL round-bottom flask with a magnetic stir bar, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (11.45 g, 50.0 mmol) in acetonitrile (200 mL).

  • Base Addition: Add potassium carbonate (8.30 g, 60.0 mmol). This base will act as a scavenger for the HBr generated during the reaction.

  • Nucleophile Addition: Add morpholine (5.23 mL, 60.0 mmol) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting α-bromo ketone is consumed.

  • Work-up: Filter the reaction mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM, 150 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-morpholino-1-(4-methoxyphenyl)ethanone. The product can be further purified by column chromatography on silica gel if necessary.

Causality and Insights
  • Mechanism: This is a classic S_N2 reaction. The lone pair on the nitrogen of morpholine attacks the electrophilic carbon bearing the bromine, displacing the bromide ion in a single concerted step.

  • Reagent Rationale: An excess of morpholine and potassium carbonate is used to drive the reaction to completion and neutralize the acid byproduct. Acetonitrile is an excellent polar aprotic solvent for S_N2 reactions.

PART 3: Synthesis of this compound (Final Product)

The final transformation is a reductive amination of the ketone (Intermediate 2) to the desired primary amine. This is a critical step that requires careful pH control to favor the formation of the imine intermediate prior to reduction.[4]

Reaction Scheme

Reductive amination of the α-amino ketone to the final product.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
2-Morpholino-1-(4-methoxyphenyl)ethanone235.289.41 g40.0
Ammonium Acetate (NH₄OAc)77.0830.8 g400
Sodium Cyanoborohydride (NaBH₃CN)62.843.77 g60.0
Methanol (MeOH)32.04250 mL-
Acetic Acid (Glacial)60.05As needed-
500 mL Round-bottom flask-1-
pH Meter or pH paper-1-

Reductive Amination Workflow

G A Dissolve Ketone (Int. 2) and NH₄OAc in Methanol B Adjust pH to 6-7 with Acetic Acid A->B C Add NaBH₃CN (portion-wise) B->C D Stir at RT for 24 hours C->D E Quench Reaction (aq. HCl) D->E F Basify and Extract Product E->F

Caption: Step-wise workflow for the reductive amination.

Experimental Protocol
  • Setup: In a 500 mL round-bottom flask, dissolve 2-morpholino-1-(4-methoxyphenyl)ethanone (9.41 g, 40.0 mmol) and a large excess of ammonium acetate (30.8 g, 400 mmol) in methanol (250 mL). Ammonium acetate serves as the ammonia source.

  • pH Adjustment: Stir the solution and carefully adjust the pH to between 6 and 7 by the dropwise addition of glacial acetic acid. This pH range is crucial for promoting imine formation without protonating the amine nucleophile.[4]

  • Reducing Agent Addition: Once the pH is stable, begin the portion-wise addition of sodium cyanoborohydride (3.77 g, 60.0 mmol) over 15-20 minutes. Caution: NaBH₃CN can release toxic HCN gas if the solution becomes too acidic. Maintain pH control.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to destroy any remaining hydride reagent. Stir for 1 hour.

  • Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (100 mL) and basify the aqueous solution to pH > 11 with 6 M NaOH. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product. The product can be purified by crystallization or chromatography if needed.

Causality and Insights
  • Mechanism: The ketone first reacts with ammonia (from ammonium acetate) to form an intermediate iminium ion. The mild reducing agent, sodium cyanoborohydride, selectively reduces this iminium ion to the primary amine.

  • Reagent Choice: Sodium cyanoborohydride is a mild reducing agent that is stable in weakly acidic conditions, making it ideal for reductive aminations. It will not readily reduce the starting ketone, only the iminium intermediate.[4]

  • Critical Parameters: Maintaining the pH between 6 and 7 is the most critical parameter for success. If the pH is too high, imine formation is slow. If the pH is too low, the ammonia is protonated and becomes non-nucleophilic.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and proton/carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the primary amine.

Safety and Handling

  • 2-Bromo-1-(4-methoxyphenyl)ethanone: Lachrymator. Handle only in a fume hood.

  • Sodium Cyanoborohydride: Highly toxic. Reacts with strong acid to produce hydrogen cyanide gas. All quenching procedures must be done carefully in a well-ventilated fume hood.

  • Solvents and Reagents: Standard laboratory precautions should be taken when handling all solvents and reagents. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Quantitative Analysis of Aromatic Morpholine Compounds Using High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of aromatic morpholine compounds. Morpholine and its aromatic derivatives are significant scaffolds in medicinal chemistry, appearing in a wide range of bioactive molecules and approved drugs.[1][2][3] Their accurate quantification is critical for drug development, quality control, and pharmacokinetic studies.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental rationale, a step-by-step protocol, and rigorous method validation according to international guidelines.

Introduction: The Significance of Aromatic Morpholine Quantification

The morpholine ring, a saturated heterocycle containing both nitrogen and oxygen, is a privileged structure in drug discovery.[1][3] Its incorporation into molecules can enhance potency, improve pharmacokinetic properties, and provide desirable drug-like characteristics.[1][4] Aromatic morpholine compounds, where a morpholine moiety is attached to or part of an aromatic system, are of particular interest in the development of therapeutics for neurodegenerative diseases, cancer, and infectious diseases.[3][4][5]

Given their therapeutic importance, the ability to accurately and reliably quantify these compounds is paramount throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[6] Its high sensitivity, selectivity, and reproducibility make it the method of choice for analyzing complex mixtures and ensuring the quality and safety of pharmaceutical products.[6]

This application note addresses the need for a standardized and validated HPLC method for aromatic morpholine compounds. We will delve into the causality behind the selection of chromatographic conditions, the importance of each step in the protocol, and the rigorous validation process that ensures the method is fit for its intended purpose, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9]

Foundational Principles: Causality in Method Development

The development of a successful HPLC method is not a matter of arbitrary selection but is grounded in the physicochemical properties of the analyte and the principles of chromatography. For aromatic morpholine compounds, a reversed-phase HPLC (RP-HPLC) approach is typically the most effective.

Why Reversed-Phase HPLC?

Aromatic compounds are inherently hydrophobic and are well-retained on non-polar stationary phases, such as C18 or C8.[10][11][12] The morpholine moiety, while containing polar heteroatoms, often does not impart enough polarity to necessitate normal-phase chromatography, especially when attached to a larger aromatic system. RP-HPLC offers several advantages, including the use of aqueous mobile phases, which are less hazardous and more environmentally friendly than the organic solvents used in normal-phase chromatography.

Choosing the Right Column and Mobile Phase

The choice of a C18 column provides a strong hydrophobic interaction with the aromatic portion of the molecule, leading to good retention and separation.[11] The mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, allows for the precise control of retention time. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[11][13] The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by protonating any residual silanols on the stationary phase and ensuring the basic nitrogen of the morpholine ring is consistently protonated.[14]

The Role of UV Detection

The presence of an aromatic ring in the target compounds makes UV detection an ideal choice. Aromatic systems exhibit strong absorbance in the UV region, typically around 254 nm, providing high sensitivity for quantification.[15] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of the eluting peak, which can aid in peak identification and purity assessment.

Experimental Workflow: A Visual Guide

The overall process for the quantitative analysis of aromatic morpholine compounds via HPLC can be visualized as a sequential workflow.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->System_Suitability System_Suitability->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: High-level workflow for HPLC analysis of aromatic morpholine compounds.

Detailed Protocol: From Preparation to Analysis

This protocol provides a step-by-step methodology for the quantification of a representative aromatic morpholine compound.

Materials and Reagents
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or Phosphoric acid, analytical grade)

    • Reference standard of the aromatic morpholine compound (of known purity)

    • Sample containing the aromatic morpholine compound

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) that is compatible with the sample solubility.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for aromatic compounds.
Mobile Phase Gradient elution with Mobile Phase A and BAllows for efficient separation of the analyte from potential impurities.
Gradient Program See table belowOptimized to provide a sharp peak for the analyte with a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nm (or λmax of the compound)Aromatic compounds typically have strong absorbance at this wavelength.
Run Time ~15 minutesSufficient to elute the analyte and any late-eluting impurities.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the mid-point calibration standard five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%.

  • Calibration Curve: Inject each calibration standard in duplicate.

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is one where the protocol itself demonstrates its reliability. This is achieved through rigorous method validation according to ICH Q2(R1) guidelines.[9][16][17]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of other components (e.g., impurities, degradation products).The analyte peak should be well-resolved from other peaks (Resolution > 2.0). Peak purity should be confirmed using a PDA detector.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration.[16]
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0% for six replicate preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% over two different days, with two different analysts.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.The results should remain within the acceptance criteria for system suitability when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are essential.[18] The drug substance is subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (as per ICH Q1B guidelines).

The analytical method should be able to separate the main peak from any degradation products formed.

Data Analysis and Interpretation

System Suitability Decision Tree

The following diagram illustrates the decision-making process for system suitability.

System_Suitability Start Inject Mid-Point Standard (n=5) Check_RSD_Area RSD of Peak Area ≤ 2.0%? Start->Check_RSD_Area Check_RSD_RT RSD of Retention Time ≤ 2.0%? Check_RSD_Area->Check_RSD_RT Yes Fail System is Not Suitable Troubleshoot Check_RSD_Area->Fail No Pass System is Suitable Proceed with Analysis Check_RSD_RT->Pass Yes Check_RSD_RT->Fail No

Caption: Decision tree for evaluating HPLC system suitability.

Quantification
  • Construct a Calibration Curve: Plot the peak area of the calibration standards against their corresponding concentrations.

  • Perform Linear Regression: Obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate Sample Concentration: Use the peak area of the sample and the regression equation to calculate the concentration of the aromatic morpholine compound in the sample.

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Suggested Solution(s)
No peaks or very small peaks - Incorrect injection volume- Syringe/autosampler malfunction- Detector lamp off- Verify injection volume and method parameters- Check autosampler for proper operation- Ensure detector lamp is on and has sufficient life
Broad or tailing peaks - Column contamination or degradation- Inappropriate mobile phase pH- Sample overload- Wash or replace the column- Adjust mobile phase pH to ensure analyte is in a single ionic form- Reduce sample concentration or injection volume
Split peaks - Clogged frit or column void- Sample solvent incompatible with mobile phase- Replace the column frit or the column- Dissolve the sample in the initial mobile phase
Shifting retention times - Inconsistent mobile phase composition- Fluctuations in column temperature or flow rate- Column aging- Prepare fresh mobile phase and ensure proper mixing- Check pump performance and column oven stability- Equilibrate the column thoroughly; replace if necessary
High backpressure - Clogged column or guard column- Blockage in the system tubing or filters- Back-flush or replace the column/guard column- Systematically check and clean or replace system components

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of aromatic morpholine compounds using HPLC. By understanding the rationale behind the experimental choices and adhering to the detailed protocol and validation procedures, researchers can ensure the generation of accurate, reliable, and reproducible data. This robust method is suitable for a wide range of applications in pharmaceutical research, development, and quality control, ultimately contributing to the delivery of safe and effective medicines.

References

Application Notes and Protocols: A Framework for In Vitro Screening of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Challenge of Novel Psychoactive Substances (NPS)

The emergence of Novel Psychoactive Substances (NPS) presents a continuous and dynamic challenge to public health and forensic toxicology.[1][2][3] These substances are often designed to mimic the effects of controlled drugs while circumventing existing legal frameworks.[1][2][3] The sheer volume and chemical diversity of NPS necessitate robust and adaptable screening platforms to identify their biological targets and potential for harm.[4][5] This guide provides a comprehensive framework for developing and implementing in vitro assays tailored for the initial characterization and screening of NPS, focusing on key neuronal targets.

The primary objective of this application note is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to establish a tiered screening cascade. This approach allows for the efficient triage of NPS, prioritizing compounds with significant biological activity for further investigation. We will delve into the rationale behind assay selection, provide step-by-step protocols for key experimental workflows, and discuss the critical aspects of data interpretation and assay validation.

Part 1: Understanding the Landscape - NPS Classification and Primary Molecular Targets

A pragmatic approach to NPS screening begins with an understanding of their classification and the molecular machinery they are designed to hijack. NPS are broadly categorized based on their psychopharmacological effects into four main groups: stimulants, synthetic cannabinoids, hallucinogens, and depressants.[1][2][6] These effects are mediated through interactions with a relatively conserved set of neuronal proteins.

Table 1: Major NPS Classes and Their Primary In Vitro Targets

NPS ClassExamplesPrimary Molecular Targets
Synthetic Cathinones (Stimulants) Mephedrone, MDPVMonoamine Transporters (DAT, NET, SERT)[6][7]
Synthetic Cannabinoids JWH-018, AM-2201Cannabinoid Receptors (CB1, CB2)[1]
Phenethylamines (Hallucinogens) 25I-NBOMe, 2C-BSerotonin 5-HT2A Receptor[7]
Synthetic Opioids (Depressants) Fentanyl analoguesMu-Opioid Receptor (MOR)
Designer Benzodiazepines (Depressants) Etizolam, FlubromazolamGABA-A Receptor
Dissociatives Methoxetamine (MXE)NMDA Receptor

This framework allows for a target-directed assay development strategy. By focusing on these primary targets, we can design a screening panel that captures the activity of a broad range of NPS.

Part 2: The Cornerstone of NPS Screening - Stable Cell Line Development

The foundation of a robust in vitro screening platform is the availability of reliable and reproducible cellular models. Stable cell lines, which have a gene of interest permanently integrated into their genome, are indispensable for consistent and scalable drug screening.[8][9][10]

Rationale for Stable Cell Lines
  • Consistency: Stable expression of the target protein (e.g., a GPCR or transporter) ensures reproducible assay performance over time and across different experimental batches.[10]

  • Scalability: Once a stable cell line is established and validated, it can be expanded to generate large, homogenous cell banks suitable for high-throughput screening (HTS).[9]

  • Reduced Variability: Compared to transient transfection, stable cell lines exhibit lower cell-to-cell variation in target expression, leading to more robust and statistically significant data.

Workflow for Stable Cell Line Generation

The process of generating a stable cell line involves several key stages, from initial transfection to clonal selection and validation.[9][11][12]

Caption: Workflow for generating stable cell lines for NPS screening.

Protocol: Establishing a Kill Curve for Antibiotic Selection

A critical step in selecting stably transfected cells is determining the optimal concentration of the selection antibiotic. This is achieved by performing a "kill curve" experiment.[11]

Objective: To determine the minimum antibiotic concentration that effectively kills non-transfected host cells within a specific timeframe.

Materials:

  • Host cell line (e.g., HEK293)

  • Complete culture medium

  • Selection antibiotic (e.g., G418, Puromycin)

  • 96-well cell culture plate

  • Cell viability assay reagent (e.g., MTS, resazurin)

Procedure:

  • Seed the host cells in a 96-well plate at a density that will result in approximately 80-90% confluency after 24 hours.

  • After 24 hours, replace the medium with fresh medium containing a serial dilution of the selection antibiotic. Include a "no antibiotic" control.

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Observe the cells daily for signs of cell death.

  • After 7-10 days (or when all cells in some wells are dead), perform a cell viability assay.

  • Plot cell viability versus antibiotic concentration to determine the lowest concentration that results in complete cell death. This concentration will be used for selecting stable transfectants.

Part 3: Primary Screening Assays for Major NPS Classes

The initial screening of NPS should employ assays that are robust, scalable, and provide a clear indication of a compound's interaction with its primary molecular target.

A. G-Protein Coupled Receptor (GPCR) Functional Assays

Many NPS, particularly synthetic cannabinoids and hallucinogens, target GPCRs.[1][7] Functional assays that measure the downstream consequences of receptor activation are essential for characterizing these compounds.[13][14]

1. Calcium Mobilization Assays for Gq-Coupled Receptors (e.g., 5-HT2A)

Principle: Gq-coupled receptors, upon activation, stimulate the release of intracellular calcium (Ca2+). This change in Ca2+ concentration can be measured using fluorescent calcium indicators.

Caption: Simplified Gq-coupled GPCR signaling pathway.

Protocol: High-Throughput Calcium Mobilization Assay

Objective: To measure the ability of NPS to induce calcium release in cells stably expressing a Gq-coupled receptor.

Materials:

  • Stable cell line expressing the target GPCR (e.g., HEK293-5HT2A)

  • Black, clear-bottom 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test NPS compounds and a known agonist (positive control)

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Procedure:

  • Seed the stable cell line into 384-well plates and incubate overnight.

  • Prepare the calcium dye loading solution according to the manufacturer's instructions.

  • Remove the culture medium from the cell plate and add the dye loading solution.

  • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

  • Prepare a compound plate containing serial dilutions of the NPS and control compounds.

  • Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

  • The instrument will then automatically inject the compounds from the compound plate into the cell plate.

  • Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Data Analysis: The potency of each NPS is determined by plotting the peak fluorescence response against the compound concentration and fitting the data to a four-parameter logistic equation to calculate the EC50 value.

B. Monoamine Transporter Uptake Assays

Synthetic cathinones and other stimulant NPS primarily act by inhibiting the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[15]

1. Fluorescent Substrate Uptake Inhibition Assay

Principle: This assay uses a fluorescent substrate that is taken up by the transporter into the cell.[16][17] The presence of an NPS that inhibits the transporter will block the uptake of the fluorescent substrate, resulting in a decrease in intracellular fluorescence.[16][17] This method is a non-radioactive alternative to traditional radiolabeled uptake assays and is well-suited for HTS.[15][16]

Protocol: Neurotransmitter Transporter Uptake Inhibition Assay

Objective: To determine the inhibitory potency of NPS on monoamine transporters.

Materials:

  • Stable cell lines expressing human DAT, NET, or SERT (e.g., HEK-hDAT)

  • Poly-D-lysine coated 96- or 384-well plates

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

  • Assay Buffer (e.g., HBSS with 0.1% BSA)

  • Test NPS compounds and known inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) as positive controls.

  • Fluorescence microplate reader capable of bottom-read kinetic measurements.

Procedure:

  • Plate the transporter-expressing cells in coated microplates and incubate overnight.[17]

  • On the day of the assay, prepare serial dilutions of the test NPS and control inhibitors in assay buffer.

  • Remove the culture medium from the cells.

  • Add the diluted compounds to the cell plate and incubate for 10-20 minutes at 37°C.

  • Prepare the dye solution containing the fluorescent substrate and masking agent according to the kit protocol.[17]

  • Add the dye solution to the wells.

  • Immediately place the plate in the fluorescence plate reader and begin kinetic measurements for 10-30 minutes.

  • Data Analysis: The rate of substrate uptake (slope of the kinetic read) is calculated for each concentration of the test compound. The percent inhibition is determined relative to the vehicle control. IC50 values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.

C. Ion Channel Assays

Certain NPS, such as dissociatives, target ligand-gated ion channels like the NMDA receptor.[18][19] High-throughput methods for assessing ion channel function are crucial for identifying such activity.

1. Membrane Potential Assays

Principle: The activity of ion channels leads to changes in the cell's membrane potential. These changes can be monitored using fluorescent dyes that are sensitive to voltage. This approach is suitable for HTS of compounds that modulate ion channel activity.[20]

Protocol: FLIPR Membrane Potential Assay

Objective: To screen NPS for their ability to modulate the activity of ligand-gated ion channels.

Materials:

  • Stable cell line expressing the ion channel of interest (e.g., NMDA receptor subunits)

  • Black, clear-bottom 384-well plates

  • FLIPR Membrane Potential Assay Kit

  • Assay buffer

  • Test NPS compounds, a known agonist, and a known antagonist

  • Fluorescence plate reader (e.g., FLIPR)

Procedure:

  • Plate cells in 384-well plates and incubate overnight.

  • Prepare the membrane potential dye solution and add it to the cells. Incubate for 30-60 minutes at 37°C.

  • Prepare a compound plate with NPS and control compounds. For antagonist screening, pre-incubate the cells with the test compounds before adding the agonist.

  • Place both plates in the FLIPR instrument.

  • The instrument will record a baseline, inject the agonist (or test compound for agonist screening), and continue to record the change in fluorescence, which corresponds to the change in membrane potential.

  • Data Analysis: The potency of agonists (EC50) or antagonists (IC50) is determined from concentration-response curves.

Part 4: Secondary Assays - Cytotoxicity and Off-Target Profiling

Any compound that shows activity in a primary screen must be evaluated for potential cytotoxicity to ensure that the observed effects are not due to cell death.

Protocol: Cell Viability (MTS) Assay

Objective: To assess the general cytotoxicity of active NPS.[21][22]

Materials:

  • Host cell line (the same used for the primary assays)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)[23]

  • Test NPS compounds

  • A known cytotoxic compound (positive control)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the NPS for a period relevant to the primary assay (e.g., 1-24 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 (cytotoxic concentration 50%) value for each compound.

Part 5: Assay Validation and Data Interpretation

The reliability of any screening data is contingent on the thorough validation of the assays.[24][25][26]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Example)
Z'-factor A measure of assay quality and dynamic range.Z' > 0.5
Signal-to-Background (S/B) The ratio of the signal from the positive control to the signal from the negative control.S/B > 3
EC50/IC50 Reproducibility Consistency of potency values for reference compounds across multiple experiments.Less than 3-fold variation
Specificity The assay should not be affected by compounds known to be inactive at the target.No significant activity observed

Data Interpretation:

A tiered approach to data interpretation is recommended.

Caption: Tiered data interpretation workflow for NPS screening.

Compounds that are potent in primary assays (low EC50/IC50) and have a favorable selectivity index (high CC50/EC50 ratio) should be prioritized as "hits" for more detailed pharmacological and toxicological characterization.

Conclusion

The in vitro screening framework presented here provides a robust and adaptable strategy for the initial characterization of Novel Psychoactive Substances. By employing validated assays targeting the primary molecular machinery of NPS, researchers can efficiently identify compounds of interest and prioritize them for further investigation. This systematic approach is crucial for keeping pace with the ever-evolving landscape of NPS and for providing the critical data needed to assess their potential risks to public health.

References

Protocol for Assessing Blood-Brain Barrier Permeability of CNS-Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Brain Penetrance in CNS Drug Discovery

The blood-brain barrier (BBB) is a formidable physiological gatekeeper, meticulously regulating the passage of substances between the systemic circulation and the central nervous system (CNS).[1][2] This highly selective barrier is crucial for maintaining brain homeostasis but presents a significant hurdle for the development of therapeutics targeting CNS disorders. An estimated 98% of small-molecule drugs and nearly all large-molecule biologics are unable to cross the BBB in therapeutically relevant concentrations.[2][3][4] Consequently, the early and accurate assessment of a molecule's ability to permeate the BBB is a cornerstone of successful CNS drug discovery and development.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the principal methodologies used to evaluate BBB permeability. We will delve into the mechanistic underpinnings of in silico, in vitro, and in vivo models, offering field-proven insights to inform experimental design and data interpretation. Each protocol is designed as a self-validating system, incorporating critical quality control steps to ensure data integrity and reproducibility.

A Multi-Tiered Approach to Permeability Assessment

A robust BBB permeability assessment strategy employs a hierarchical approach, beginning with high-throughput in silico and in vitro screens to rank-order compounds, followed by more complex and resource-intensive in vivo studies for promising candidates. This tiered strategy allows for efficient decision-making and resource allocation throughout the drug discovery pipeline.

digraph "Tiered_Approach_to_BBB_Permeability_Assessment" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Early Discovery & High-Throughput Screening"; bgcolor="#F1F3F4"; "In_Silico_Modeling" [label="In Silico Modeling\n(QSPR, Machine Learning)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PAMPA_BBB" [label="PAMPA-BBB Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label="Lead Optimization & Mechanistic Studies"; bgcolor="#F1F3F4"; "Cell_Based_Assays" [label="In Vitro Cell-Based Assays\n(e.g., Caco-2, Co-culture)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_2" { label="Preclinical Validation"; bgcolor="#F1F3F4"; "In_Situ_Perfusion" [label="In Situ Brain Perfusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Microdialysis" [label="In Vivo Microdialysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"In_Silico_Modeling" -> "PAMPA_BBB" [label="Initial Filtering"]; "PAMPA_BBB" -> "Cell_Based_Assays" [label="Ranking & Selection"]; "Cell_Based_Assays" -> "In_Situ_Perfusion" [label="Candidate Nomination"]; "In_Situ_Perfusion" -> "Microdialysis" [label="Detailed PK/PD"]; }

Figure 1: A hierarchical workflow for assessing BBB permeability.

Part 1: High-Throughput Screening Models

In Silico Prediction: The First Pass

Computational models provide a rapid and cost-effective initial assessment of BBB permeability based on a molecule's physicochemical properties.[6] These models, often employing Quantitative Structure-Property Relationship (QSPR) and machine learning algorithms, predict the brain-to-plasma concentration ratio (logBB) or the permeability-surface area product (logPS).[7]

Key Physicochemical Descriptors:

  • Lipophilicity (logP/logD): A critical determinant, with an optimal range for passive diffusion.

  • Molecular Weight (MW): Generally, smaller molecules (<400-500 Da) exhibit better permeability.[2][4]

  • Polar Surface Area (PSA): A measure of a molecule's polarity; lower PSA is generally favored.

  • Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds correlate with higher permeability.

While in silico models are excellent for screening large compound libraries, they primarily predict passive diffusion and may not account for active transport or efflux mechanisms.[8][9]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based in vitro tool that models passive transcellular diffusion across the BBB.[10][11][12] It utilizes a 96-well filter plate where the filter is coated with a lipid solution, typically porcine brain lipid extract, to form an artificial membrane.[13][14] This high-throughput assay is invaluable for rank-ordering compounds based on their passive permeability potential in early discovery phases.[13][15]

digraph "PAMPA_BBB_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start: Prepare Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; "Coat_Plate" [label="Coat Donor Plate Membrane\nwith BBB Lipid Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Add_Compound" [label="Add Test Compound to Donor Wells\n(e.g., 50 µM in 0.5% DMSO buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Add_Buffer" [label="Add Buffer to Acceptor Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Assemble" [label="Assemble 'Sandwich' Plate\n(Donor plate on Acceptor plate)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [label="Incubate (e.g., 4-18 hours)\nat Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; "Sample" [label="Sample Donor and Acceptor Wells", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze" [label="Quantify Compound Concentration\n(LC-MS/MS or UV-Vis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Calculate" [label="Calculate Permeability Coefficient (Pe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End: Data Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Coat_Plate"; "Coat_Plate" -> "Add_Compound"; "Add_Buffer" -> "Assemble"; "Add_Compound" -> "Assemble"; "Assemble" -> "Incubate"; "Incubate" -> "Sample"; "Sample" -> "Analyze"; "Analyze" -> "Calculate"; "Calculate" -> "End"; }

Figure 2: General workflow for the PAMPA-BBB assay.

Detailed Protocol: PAMPA-BBB Assay

  • Preparation of Lipid Membrane Solution: Prepare a solution of porcine brain lipid in an organic solvent (e.g., dodecane).[13] A common concentration is 20 mg/mL.

  • Coating the Donor Plate: Pipette 5 µL of the lipid solution onto the filter membrane of each well of a 96-well donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Preparation of Compound Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 50-100 µM. The final DMSO concentration should be kept low (<1%) to avoid compromising membrane integrity.[15]

  • Assay Setup:

    • Add 300 µL of buffer to each well of the 96-well acceptor plate.

    • Add 150-200 µL of the test compound solution to each well of the coated donor plate.[16]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours.[15][16] Shaking may be applied to reduce the unstirred water layer.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[15]

  • Data Analysis: Calculate the apparent permeability coefficient (Pe) using the following equation:

    Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the filter membrane

    • t = Incubation time

    • [C]A = Compound concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Quality Control:

  • High and Low Permeability Controls: Include compounds with known BBB permeability (e.g., Propranolol - high, Atenolol - low) on each plate to validate the assay performance.[17]

  • Membrane Integrity: Assess membrane integrity before and after the experiment.

CompoundClassificationTypical Pe (10-6 cm/s)
TestosteroneHigh Permeability> 4.0[12]
PropranololHigh Permeability> 4.0[17]
CaffeineHigh Permeability> 4.0[18]
FurosemideLow Permeability< 2.0[12]
AtenololLow Permeability< 2.0[18]
SulfasalazineLow Permeability< 2.0[12]

Table 1: Typical permeability classifications for standard compounds in the PAMPA-BBB assay.

Part 2: In Vitro Cell-Based Models - Simulating the Biological Barrier

Cell-based assays provide a more physiologically relevant model of the BBB by incorporating biological components such as endothelial cells, tight junctions, and active transporters.[19]

Caco-2 Cell Monolayer Assay

Originally a model for the intestinal epithelium, the Caco-2 cell line is also used as a surrogate for BBB permeability screening.[20] When cultured on semi-permeable inserts, Caco-2 cells form a polarized monolayer with tight junctions and express efflux transporters like P-glycoprotein (P-gp).[20][21] This makes them useful for identifying compounds that are substrates for these transporters.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM supplemented with FBS, NEAA, and antibiotics. Seed cells onto Transwell permeable supports (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.

  • Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[21]

  • Monolayer Integrity Assessment:

    • Transepithelial Electrical Resistance (TEER): Measure TEER using a voltmeter. A TEER value >250 Ω·cm2 generally indicates a well-formed monolayer.[22]

    • Lucifer Yellow Permeability: Assess the paracellular flux of the fluorescent marker Lucifer Yellow. A permeability of <1% is typically acceptable.[21]

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound (e.g., 1-10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling and Incubation: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.[7]

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt = The rate of compound appearance in the receiver chamber

      • A = The surface area of the membrane

      • C0 = The initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER) :

      ER = Papp (B→A) / Papp (A→B)

      An ER > 2 suggests the compound is a substrate for an efflux transporter.

Limitations: Caco-2 cells are of non-cerebral origin and may not fully recapitulate the specific transporter expression profile of the human BBB.[20][23]

Advanced Co-culture and 3D Models

To better mimic the in vivo neurovascular unit, co-culture models incorporating astrocytes and pericytes with brain endothelial cells are employed.[19][24] These models exhibit tighter junctions (higher TEER values) and more physiologically relevant transporter expression.[3] Emerging 3D and microfluidic "BBB-on-a-chip" models further enhance the physiological relevance by incorporating shear stress and complex cellular interactions.[12][19][25]

Part 3: In Vivo and In Situ Models - The Gold Standard

While in vitro models are excellent for screening, in vivo and in situ techniques are essential for definitive assessment of BBB permeability in a complete physiological system.[26]

In Situ Brain Perfusion

The in situ brain perfusion technique allows for the precise measurement of brain uptake of a compound, independent of systemic metabolism.[27][28][29] In this procedure, the blood supply to one cerebral hemisphere of an anesthetized rodent is replaced with a controlled perfusion fluid containing the test compound.[27][29][30]

digraph "In_Situ_Brain_Perfusion_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start: Anesthetize Animal", fillcolor="#F1F3F4", fontcolor="#202124"]; "Surgery" [label="Surgical Exposure and Cannulation\nof Carotid Artery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Perfusion" [label="Initiate Perfusion with Compound-Laden Buffer\n(e.g., Krebs-Henseleit, 37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Time_Course" [label="Perfuse for a Defined Period\n(e.g., 5-300 seconds)", fillcolor="#FBBC05", fontcolor="#202124"]; "Termination" [label="Terminate Perfusion and Decapitate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dissection" [label="Dissect Brain Hemisphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Homogenization" [label="Homogenize Tissue and Sample Perfusate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [label="Quantify Compound in Brain Homogenate\nand Perfusate (e.g., LSC, LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Calculation" [label="Calculate Brain Uptake Clearance (K_in)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End: Data Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Surgery"; "Surgery" -> "Perfusion"; "Perfusion" -> "Time_Course"; "Time_Course" -> "Termination"; "Termination" -> "Dissection"; "Dissection" -> "Homogenization"; "Homogenization" -> "Analysis"; "Analysis" -> "Calculation"; "Calculation" -> "End"; }

Figure 3: Workflow for the in situ brain perfusion technique.

Detailed Protocol: In Situ Rat Brain Perfusion

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g). Expose the right common carotid artery.[27]

  • Surgical Procedure: Ligate the external carotid artery and cannulate it retrogradely with a catheter connected to a perfusion pump.[27][29]

  • Perfusion: Initiate perfusion with warmed (37°C), oxygenated Krebs-Henseleit buffer (pH 7.4) containing the radiolabeled or non-labeled test compound at a known concentration.[30] The perfusion rate is typically set to maintain a physiological pressure.

  • Duration: Perfuse for a short, defined period (e.g., 15-300 seconds).[27][29]

  • Termination and Sample Collection: At the end of the perfusion, stop the pump and decapitate the animal. Quickly dissect the ipsilateral cerebral hemisphere, weigh it, and prepare a tissue homogenate. Collect a sample of the perfusion fluid.

  • Quantification: Determine the amount of compound in the brain homogenate and the perfusate using an appropriate method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS).

  • Data Analysis: Calculate the brain uptake clearance (Kin) in mL/s/g using the following equation:

    Kin = Abr / (Cp * t)

    Where:

    • Abr = Amount of compound per gram of brain tissue

    • Cp = Concentration of compound in the perfusate

    • t = Perfusion time in seconds

In Vivo Microdialysis

Microdialysis is a powerful technique for measuring the unbound concentration of a drug in the brain extracellular fluid (ECF) of a freely moving animal over time.[6] This provides crucial pharmacokinetic data, including the rate and extent of BBB penetration and elimination from the CNS.[27]

Detailed Protocol: In Vivo Microdialysis in Rats

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).

  • Drug Administration: Administer the test compound systemically (e.g., intravenously or intraperitoneally).

  • Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Probe Recovery Calibration: Determine the in vivo recovery of the probe for the specific compound, as it is typically less than 100%. This can be done using methods like retrodialysis.[6]

  • Quantification: Analyze the compound concentration in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: Plot the unbound brain concentration versus time profile. The ratio of the area under the curve (AUC) in the brain to the AUC in the plasma (AUCbrain/AUCplasma) provides a measure of the extent of BBB penetration.

Conclusion: An Integrated and Validated Approach

The selection of an appropriate method for assessing BBB permeability depends on the stage of drug discovery and the specific questions being addressed. A combination of in silico, in vitro, and in vivo approaches provides a comprehensive understanding of a molecule's potential to reach its CNS target.[10] By employing the detailed and validated protocols outlined in this guide, researchers can generate reliable and reproducible data to de-risk CNS drug candidates and accelerate the development of novel neurotherapeutics. It is also advisable to engage with regulatory agencies like the FDA early in the development process, especially when employing novel methods to traverse the BBB, to ensure alignment on trial design and safety considerations.

References

Application Notes and Protocols for High-Throughput Screening of Novel Morpholine-Bearing Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The growing importance of morpholine-quinoline scaffolds in drug discovery

Quinoline, a heterocyclic aromatic compound, and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[1][2] These compounds are fundamental to the development of new drugs with therapeutic potential in areas such as cancer, infectious diseases, and inflammation.[1][3] The quinoline framework is a versatile scaffold found in numerous natural products and synthetic drugs, valued for its ability to be readily synthesized and modified.[2][3][4]

The incorporation of a morpholine moiety into quinoline derivatives has emerged as a promising strategy in medicinal chemistry.[5][6] Morpholine, a simple heterocyclic compound, is often used to improve the physicochemical properties of drug candidates, such as their solubility and bioavailability.[7] This modification can lead to compounds with enhanced biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] For instance, studies have shown that quinoline-triazine hybrids featuring a morpholine ring exhibit increased antiplasmodial activity.[3] The synergistic combination of the quinoline scaffold and the morpholine ring presents a compelling avenue for the discovery of novel therapeutic agents.[5]

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify those with desired biological activity.[8][9] HTS assays are designed to be robust, reproducible, and scalable, allowing for the efficient screening of thousands to millions of molecules.[9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for novel morpholine-bearing quinoline derivatives. It covers the entire workflow from assay development and primary screening to hit confirmation and data analysis, with a focus on ensuring scientific integrity and generating reliable results.

I. HTS Assay Development and Validation: The Foundation of a Successful Screen

The success of any HTS campaign hinges on the development of a robust and reliable assay. This initial phase involves a series of meticulous steps to ensure the assay can accurately and reproducibly identify active compounds from a large library.

A. Choosing the Right Assay: Biochemical vs. Cell-Based Approaches

The first critical decision is the selection of an appropriate assay format. The choice between a biochemical and a cell-based assay depends on the specific research question and the nature of the biological target.

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in an in vitro setting.[11] They are often preferred for their simplicity, lower variability, and direct measurement of target engagement.[11] For morpholine-quinoline derivatives targeting specific enzymes like kinases, a biochemical assay can provide a direct measure of inhibitory activity.[12][13]

  • Cell-Based Assays: These assays are conducted using living cells, providing a more physiologically relevant context for evaluating compound activity.[10][11][14] They can assess a compound's effects on complex cellular processes, such as signal transduction, gene expression, and cell viability.[10] Cell-based assays are particularly valuable for understanding a compound's mechanism of action and potential cytotoxicity.[10][11] More than half of all HTS campaigns currently utilize cell-based approaches.[11][15]

B. Protocol for a Cell-Based Cytotoxicity Assay (MTT Assay)

A common and effective cell-based assay for initial screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Library of morpholine-bearing quinoline derivatives (dissolved in DMSO)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 384-well clear-bottom microplates

  • Positive control (e.g., a known cytotoxic agent like doxorubicin)

  • Negative control (vehicle, e.g., 0.1% DMSO)

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Dilute the cell suspension to the optimized seeding density (typically 2,000-10,000 cells per well in 50 µL) and seed into 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of the morpholine-quinoline derivatives in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the cell plates and add 50 µL of the compound dilutions to the respective wells.

    • Include wells with positive and negative controls.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C.

    • Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

C. Assay Validation: Ensuring Robustness with the Z'-Factor

Before initiating a full-scale HTS campaign, it is crucial to validate the assay's performance. The Z'-factor is a statistical parameter widely used to quantify the quality and suitability of an HTS assay.[16][17] It takes into account both the dynamic range of the signal and the data variation.[17][18]

Z'-Factor Calculation:

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor Values:

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Poor

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[17][19]

II. The High-Throughput Screening Workflow: From Primary Screen to Hit Confirmation

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate promising compounds.[8]

A. Visualizing the HTS Workflow

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Characterization Phase Primary Screen Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Single Concentration Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis IC50/EC50 Determination Counter-Screening Counter-Screening Dose-Response Analysis->Counter-Screening Secondary Assays Secondary Assays Counter-Screening->Secondary Assays Selectivity & Specificity Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: A typical high-throughput screening workflow.

B. Primary Screening and Hit Identification

The primary screen involves testing the entire compound library at a single concentration to identify "hits" – compounds that exhibit a desired level of activity.[20] The hit identification threshold is typically set based on the statistical distribution of the data, often defined as three standard deviations from the mean of the negative control.

C. Hit Confirmation and Dose-Response Analysis

Hits identified in the primary screen are then subjected to a confirmation screen, where they are retested to eliminate false positives.[20] Confirmed hits proceed to dose-response analysis, where they are tested across a range of concentrations to determine their potency (IC50 or EC50 values).[20]

Table 1: Hypothetical Dose-Response Data for a Hit Compound

Compound Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1

From this data, an IC50 value can be calculated, representing the concentration at which the compound inhibits 50% of the biological activity.

D. Counter-Screening and Secondary Assays: Eliminating False Positives

A crucial step in the HTS workflow is the use of counter-screens to identify and eliminate false positives.[21][22] False positives can arise from various sources, including compound interference with the assay technology or non-specific activity.[21][22][23]

Types of Counter-Screens:

  • Technology Counter-Screen: This type of screen is designed to identify compounds that directly interfere with the assay's detection method (e.g., fluorescence or luminescence).[21]

  • Specificity Counter-Screen: This screen helps to eliminate compounds that exhibit non-specific activity, such as cytotoxicity in a cell-based assay intended to measure a specific pathway.[21][22]

Secondary assays are then employed to further characterize the confirmed hits. These assays may use different technologies or biological systems to confirm the compound's mechanism of action and selectivity.[20][23] For example, if the primary screen was a cell-based assay, a biochemical assay could be used as a secondary screen to confirm direct target engagement.

III. Advanced Screening for Kinase Inhibitors: A Key Target for Morpholine-Quinoline Derivatives

Protein kinases are a major class of drug targets, and many quinoline derivatives have been developed as kinase inhibitors.[12] HTS plays a pivotal role in the discovery of new kinase inhibitors.[12][13]

A. Kinase Inhibition Signaling Pathway

Kinase_Pathway Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor Inhibitor->Kinase

Caption: General kinase inhibition pathway.

B. Protocol for a High-Throughput Kinase Assay

Several HTS-compatible kinase assay technologies are available, including TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and fluorescence polarization assays.[24][25]

Principle of a TR-FRET Kinase Assay:

This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-antibody (donor) binds to the phosphorylated substrate, which is labeled with a fluorescent acceptor. When the donor and acceptor are in close proximity, FRET occurs, resulting in a detectable signal.

Materials:

  • Recombinant kinase

  • Fluorescently labeled substrate

  • ATP

  • Europium-labeled anti-phospho-antibody

  • Assay buffer

  • 384-well low-volume microplates

  • Positive control (e.g., a known kinase inhibitor like staurosporine)

  • Negative control (vehicle, e.g., DMSO)

Step-by-Step Protocol:

  • Compound Pre-incubation:

    • Add the morpholine-quinoline derivatives and controls to the microplate wells.

    • Add the kinase to the wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Add a mixture of the substrate and ATP to initiate the kinase reaction.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Add the europium-labeled antibody to stop the reaction and initiate the detection process.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Table 2: Hypothetical Kinase Inhibition Data

Compound% Inhibition at 10 µM
Hit 192.5
Hit 285.1
Hit 378.9

Conclusion: A Pathway to Novel Therapeutics

The high-throughput screening of morpholine-bearing quinoline derivatives represents a promising strategy for the discovery of novel drug candidates. By following a well-designed and rigorously validated HTS workflow, researchers can efficiently identify and characterize compounds with significant therapeutic potential. The integration of both biochemical and cell-based assays, coupled with robust counter-screening strategies, is essential for minimizing false positives and ensuring the identification of high-quality lead compounds for further development.

References

A Step-by-Step Guide to the Synthesis of Morpholine-2,5-diones from Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-2,5-diones (MDs) are a pivotal class of heterocyclic compounds, serving as crucial scaffolds in medicinal chemistry and as monomers for advanced biodegradable polymers known as polydepsipeptides.[1][2][3][4] Their synthesis, derived from readily available amino acids, offers a gateway to novel therapeutics and biocompatible materials. This guide provides a detailed, field-proven protocol for the synthesis of MDs, focusing on the most common and high-yielding two-step methodology. We will delve into the causality behind experimental choices, provide a self-validating, step-by-step protocol for a leucine-derived MD, and present data for various amino acid precursors to ensure researchers can adapt this methodology for their specific molecular targets.

Introduction: The Strategic Importance of Morpholine-2,5-diones

The morpholine-2,5-dione ring system is a depsipeptide analog of a cyclic dipeptide.[5][6] This structural motif is of significant interest in drug development for its conformational rigidity and potential to mimic peptide beta-turns. Furthermore, optically active MDs are valuable monomers for the ring-opening polymerization (ROP) to create polydepsipeptides, a class of biodegradable polymers with tunable properties for applications in drug delivery and tissue engineering.[1][3]

While several synthetic routes exist, the most robust and widely adopted method involves a two-step process: the formation of an N-(α-haloacyl)-α-amino acid intermediate, followed by an intramolecular cyclization.[3][7] This approach has been optimized to produce high yields and can be applied to a range of hydrophobic amino acids.[2][4][7]

Mechanistic Overview: A Tale of Two Steps

The synthesis of morpholine-2,5-diones from amino acids is predominantly achieved through a logical and efficient two-step sequence. Understanding the function of each step is critical for troubleshooting and optimization.

Step 1: Acylation of the Amino Acid The initial step involves the acylation of the amino group of the starting amino acid with an α-halogenated acyl halide, such as chloroacetyl chloride or bromoacetyl bromide.[3][5] This reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrogen halide formed during the reaction, thereby driving the formation of the N-(α-haloacyl)-α-amino acid (ANX) intermediate.[5][7] The choice of a weak base like sodium bicarbonate (NaHCO₃) is strategic; it is strong enough to facilitate the reaction but mild enough to minimize side reactions.[3]

Step 2: Intramolecular Cyclization The second and final step is the formation of the six-membered morpholine-2,5-dione ring via intramolecular cyclization of the ANX intermediate.[1][5] This is an SN2 reaction where the carboxylate anion, formed in the presence of a base, acts as a nucleophile, attacking the carbon atom bearing the halogen. To favor this intramolecular reaction over competing intermolecular polymerization, the reaction is conducted under high-dilution conditions in a polar aprotic solvent like dimethylformamide (DMF).[3] The elevated temperature (typically 60°C) provides the necessary activation energy for the cyclization to proceed efficiently.[1][3][7]

Logical Workflow of MD Synthesis

MD_Synthesis_Workflow AminoAcid α-Amino Acid (e.g., Leucine) ANX N-(α-haloacyl)-α-amino acid (ANX Intermediate) AminoAcid->ANX Step 1: Acylation AcylHalide α-Haloacyl Halide (e.g., Chloroacetyl Chloride) AcylHalide->ANX Base1 Base (e.g., NaHCO₃) Solvent (e.g., THF) Base1->ANX MD Morpholine-2,5-dione (Final Product) ANX->MD Step 2: Intramolecular Cyclization Base2 Base (e.g., NaHCO₃) High Dilution in DMF Heat (e.g., 60°C) Base2->MD

Caption: General two-step workflow for morpholine-2,5-dione synthesis.

Detailed Experimental Protocol: Synthesis of Leucine-Derived MD

This protocol is adapted from a high-yield, optimized procedure and uses L-leucine as a representative hydrophobic amino acid.[1][3][7]

Part A: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl)

Materials:

  • L-Leucine (>98%)

  • Chloroacetyl chloride (>98%)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 10 g of L-leucine (76 mmol) and 25.6 g of NaHCO₃ (305 mmol, 4 equivalents) in 150 mL of deionized water.

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • In a separate flask, dissolve 8 g of chloroacetyl chloride (70 mmol, ~0.9 equivalents) in 20 mL of anhydrous THF.

  • Add the chloroacetyl chloride solution dropwise to the aqueous amino acid solution over a period of 20-30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 5 hours.

  • Filter the reaction mixture to remove any unreacted solids.

  • Wash the filtrate with 50 mL of water. Extract the organic phase three times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure (rotary evaporator). The resulting solid is the LeuCl intermediate. For higher purity, it can be recrystallized from a minimal amount of hot ethyl acetate.[3]

Part B: Cyclization to 6-isobutylmorpholine-2,5-dione (MD(Leu))

Materials:

  • LeuCl (synthesized in Part A)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware, heating mantle, dropping funnel, condenser, filtration apparatus

Procedure:

  • In a large three-neck round-bottom flask equipped with a condenser and a dropping funnel, prepare a solution of 6.5 g of NaHCO₃ (77 mmol) in 720 mL of anhydrous DMF. This creates the necessary high-dilution environment.

  • Heat the NaHCO₃ solution to 60°C with vigorous stirring.[1][7]

  • Dissolve 5 g of the LeuCl intermediate (25 mmol) in 80 mL of anhydrous DMF.[1][7]

  • Crucial Step: Add the LeuCl solution dropwise to the heated NaHCO₃ solution over a period of 8 hours.[1][7] A syringe pump is highly recommended for a consistent and slow addition rate. This slow addition is paramount to favor the intramolecular cyclization.

  • After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 24 hours to ensure the reaction goes to completion.[1][3][7]

  • Cool the solution to 0°C to precipitate inorganic salts.

  • Remove the solid precipitate by filtration.

  • Remove the DMF from the filtrate by distillation under vacuum at 40°C.

  • Wash the residue with 200 mL of ethyl acetate and 100 mL of water. Separate the organic phase, wash it again with water, and dry over anhydrous MgSO₄.[3]

  • Evaporate the solvent to yield the crude MD(Leu). The pure product can be obtained as white crystals via recrystallization from ethyl acetate.

Data Summary for Various Amino Acid Precursors

The described protocol has been successfully applied to a range of hydrophobic amino acids. The table below summarizes typical yields for both the intermediate and final product formation.

Amino Acid (AA)ANX IntermediateANX Yield (%)Final MD ProductMD Yield (%)
Leucine (Leu)LeuCl~75%MD(Leu)~55-65%
Isoleucine (Ile)IleCl~70%MD(Ile)~50-60%
Valine (Val)ValCl~68%MD(Val)~50-60%
Phenylalanine (Phe)PheCl~72%MD(Phe)~55-65%
Aspartic Acid (OBzl)Asp(OBzl)Cl~65%MD(Asp(OBzl))~45-55%
Lysine (Z)Lys(Z)Cl~60%MD(Lys(Z))~40-50%

Yields are approximate and can vary based on reaction scale and purification efficiency. Data compiled from multiple sources.[4][7]

Trustworthiness and Self-Validation

The reproducibility of this synthesis hinges on several key parameters that serve as a self-validating system:

  • Purity of Starting Materials: Use high-purity amino acids and freshly opened or distilled acyl halides.

  • Temperature Control: Maintaining low temperatures during acylation prevents unwanted side reactions. Consistent heating at 60°C during cyclization ensures a steady reaction rate.

  • High Dilution and Slow Addition: This is the most critical factor for achieving high yields in the cyclization step. It physically separates the ANX molecules, ensuring they react with themselves rather than each other. A rapid addition will invariably lead to the formation of oligomeric and polymeric byproducts.

  • Anhydrous Conditions: Particularly for the cyclization step, anhydrous solvents (DMF) are essential to prevent hydrolysis of the intermediate and product.

By strictly adhering to these principles, researchers can expect to achieve consistent and high-yielding syntheses of morpholine-2,5-diones.

References

Methods for the Analytical Characterization of Methoxyphenyl Compounds: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxyphenyl compounds are a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and functional materials. The position of the methoxy group on the phenyl ring, along with other substituents, profoundly influences the molecule's physicochemical properties, biological activity, and metabolic fate. Consequently, the robust and accurate analytical characterization of these compounds is paramount in research, development, and quality control. This comprehensive guide provides detailed application notes and protocols for the analytical characterization of methoxyphenyl compounds, tailored for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings and practical applications of a suite of modern analytical techniques, including chromatography, mass spectrometry, spectroscopy, and X-ray crystallography. Each section offers not just a procedural outline, but also expert insights into experimental design, data interpretation, and method validation, empowering the reader to generate reliable and reproducible results.

Introduction: The Significance of the Methoxyphenyl Moiety

The methoxyphenyl group, an aromatic ring bearing a methoxy (-OCH₃) substituent, is a privileged scaffold in medicinal chemistry and materials science. Its prevalence stems from the unique electronic and steric properties conferred by the methoxy group. As an electron-donating group through resonance and a weak electron-withdrawing group through induction, the methoxy group can modulate a molecule's reactivity, polarity, and binding affinity to biological targets. Furthermore, the methoxy group is a key site for metabolism, often undergoing O-demethylation.

The isomeric position of the methoxy group (ortho, meta, or para) dramatically alters these effects, leading to distinct pharmacological and toxicological profiles among isomers. This necessitates the use of precise analytical methods capable of differentiating and quantifying these closely related structures. This guide will equip you with the knowledge and protocols to confidently characterize methoxyphenyl compounds in your research and development endeavors.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For methoxyphenyl compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of methoxyphenyl compounds, from polar to nonpolar, without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analytes.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC of methoxyphenyl compounds due to its hydrophobicity, which provides excellent retention and separation based on the overall polarity of the analytes.

  • Mobile Phase: A mixture of water (often buffered) and an organic modifier like acetonitrile or methanol is typically used. The ratio of organic to aqueous phase is a critical parameter for controlling retention time; a higher percentage of organic solvent will decrease retention for these generally non-polar compounds.[1] Buffering the mobile phase is crucial when dealing with ionizable methoxyphenyl compounds (e.g., those with acidic or basic functional groups) to ensure consistent retention times and peak shapes.[1]

  • Detection: UV-Vis detection is highly effective for methoxyphenyl compounds due to the strong absorbance of the aromatic ring. The detection wavelength is typically set at the λmax of the analyte for maximum sensitivity. For methoxyphenol, absorption maxima are observed around 222 nm and 282 nm.[2]

Protocol 1: RP-HPLC Analysis of Methoxyphenyl Isomers

This protocol provides a general starting point for the separation of methoxyphenyl isomers. Optimization may be required based on the specific compounds and available instrumentation.

I. Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Reference standards of the methoxyphenyl compounds of interest

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

II. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm or DAD

III. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by accurately mixing the components. Degas the mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute with the mobile phase to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples and record the chromatograms.

IV. Data Analysis:

  • Identify the peaks of interest based on their retention times compared to the reference standards.

  • Quantify the analytes by constructing a calibration curve from the peak areas of the standards.

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Injection data Data Acquisition (Chromatogram) hplc->data Detection analysis Data Analysis (Integration, Quantification) data->analysis Processing report Report Generation analysis->report

Caption: A generalized workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile methoxyphenyl compounds. Due to the presence of polar hydroxyl or amine groups in some derivatives, derivatization is often necessary to improve volatility and chromatographic performance.

Causality of Experimental Choices:

  • Derivatization: Silylation is a common and effective derivatization technique for phenolic methoxyphenyl compounds.[3][4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[4] Acylation and alkylation are other viable derivatization strategies.[4][5]

  • GC Column: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is generally suitable for the separation of derivatized methoxyphenyl compounds.

  • Temperature Program: A temperature gradient is typically employed to ensure the efficient elution of compounds with a range of boiling points. The program starts at a lower temperature to resolve early-eluting compounds and ramps up to a higher temperature to elute less volatile components.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS. It produces reproducible fragmentation patterns that are useful for structural elucidation and library matching.

Protocol 2: GC-MS Analysis of Methoxyphenyl Compounds after Silylation

This protocol describes a general method for the analysis of phenolic methoxyphenyl compounds after derivatization.

I. Materials and Equipment:

  • GC-MS system with an EI source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Derivatization reagents: BSTFA with 1% TMCS, or MSTFA

  • Pyridine (anhydrous)

  • Reference standards

  • Reaction vials with screw caps

  • Heating block or oven

  • Nitrogen evaporator

II. Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample into a reaction vial.

    • If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.

    • Add 100 µL of BSTFA (+1% TMCS) or MSTFA.

    • Tightly cap the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

ParameterSetting
Injector Temp. 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

III. Data Analysis:

  • Identify compounds by comparing their retention times and mass spectra to reference standards and spectral libraries (e.g., NIST).

  • Quantify analytes using an internal standard or an external calibration curve.

Diagram 2: Silylation Derivatization Reaction

Silylation reactant1 R-OH (Methoxyphenol) plus1 + reactant2 BSTFA arrow Pyridine, 70°C product1 R-O-TMS (Silylated Derivative) plus2 + product2 Byproducts Solvent_Diffusion cluster_0 Vial layer1 Poor Solvent interface Interface (Crystallization Occurs Here) layer1->interface layer2 Solution of Compound in Good Solvent interface->layer2

References

Application Notes and Protocols: One-Pot Synthesis of Complex Morpholine Derivatives Using Aziridine-Epoxide Heterocoupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing a Critical Need in Medicinal Chemistry

The morpholine scaffold is a cornerstone in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] Its prevalence in FDA-approved drugs has seen a significant increase over the past decade.[1] However, the synthesis of C-substituted morpholine derivatives, particularly those with dense and stereochemically complex substitution patterns, remains a considerable challenge.[1] Traditional synthetic routes often require lengthy sequences and offer limited control over stereochemistry, hindering the exploration of this valuable chemical space for novel therapeutics.[1][2][3]

This application note details a powerful and versatile one-pot strategy for the synthesis of highly substituted, N-unprotected morpholine derivatives through the annulative heterocoupling of aziridines and epoxides.[1] This formal [3+3] cycloaddition provides a streamlined and efficient pathway to complex morpholines, where the stereochemical outcome is directly controlled by the readily accessible, stereodefined starting materials.[1] We present two complementary protocols to accommodate a broad range of substrates, along with detailed mechanistic insights and practical guidance for implementation in a research setting.

Mechanism and Rationale: A Two-Stage Annulation

The core of this methodology lies in a two-stage process: the initial nucleophilic ring-opening of an epoxide by an N-H aziridine to form a crucial aziridinyl alcohol intermediate, followed by a cationic cyclization to furnish the morpholine ring.[1]

Stage 1: Aziridine Ring-Opening of Epoxides

The nucleophilicity of aziridines is lower than that of their acyclic amine counterparts, presenting a challenge for the initial coupling step.[1] To address this, two primary protocols have been developed:

  • Thermal Addition: For less sterically hindered, monosubstituted epoxides, a thermal addition protocol is effective. The reaction proceeds by heating the aziridine and epoxide, leveraging the increased reactivity at elevated temperatures to drive the formation of the aziridinyl alcohol.[1]

  • Copper(I)-Catalyzed Addition: For more sterically demanding di- and trisubstituted epoxides, a more potent catalytic system is required. Initial attempts using strong bases to deprotonate the aziridine led primarily to epoxide elimination, forming allylic alcohols.[1] The introduction of a copper(I) salt, specifically copper(I) cyanide (CuCN), was found to significantly promote the desired addition reaction.[1] The proposed mechanism involves the in-situ formation of a copper acetylide from the lithiated aziridine and CuCN, which then acts as the active nucleophile for epoxide ring-opening.[1] This copper-mediated pathway effectively outcompetes the elimination side reaction.

Stage 2: Cationic Cyclization

The aziridinyl alcohol intermediate is then subjected to a cationic cyclization to form the final morpholine product. This step is facilitated by a Lewis or Brønsted acid, which activates the aziridine for an intramolecular SN1-type ring-opening by the pendant hydroxyl group.[1] The stereocenters established in the starting aziridine and epoxide are faithfully transferred to the final morpholine product.[1]

Reaction_Mechanism cluster_0 Stage 1: Aziridinyl Alcohol Formation cluster_1 Catalysis cluster_2 Stage 2: Cationic Cyclization Aziridine N-H Aziridine Intermediate Aziridinyl Alcohol Aziridine->Intermediate Nucleophilic Attack Thermal Thermal (for monosubstituted epoxides) Epoxide Epoxide Epoxide->Intermediate Morpholine Complex Morpholine Derivative Intermediate->Morpholine Cationic Cyclization (Lewis/Brønsted Acid) Cu_Catalyzed CuCN-Catalyzed (for di/trisubstituted epoxides)

Caption: Overall workflow of the aziridine-epoxide heterocoupling for morpholine synthesis.

Experimental Protocols

The following protocols are generalized from the work of Murugesan et al. and should be adapted and optimized for specific substrates.[1]

Protocol 1: Thermal Addition of N-H Aziridines to Monosubstituted Epoxides

This protocol is suitable for the coupling of N-H aziridines with monosubstituted epoxides to form the aziridinyl alcohol intermediate.

Materials:

  • N-H Aziridine (1.0 equiv)

  • Monosubstituted Epoxide (1.2 equiv)

  • Anhydrous tert-Butanol (t-BuOH)

  • Reaction vial with a screw cap

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vial, add the N-H aziridine (1.0 equiv) and the monosubstituted epoxide (1.2 equiv).

  • Add anhydrous t-BuOH to achieve a concentration of approximately 0.5 M with respect to the aziridine.

  • Seal the vial tightly with a screw cap.

  • Heat the reaction mixture to 60 °C in a heating block or oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude aziridinyl alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Copper-Catalyzed Addition of N-Metalated Aziridines to Di- and Trisubstituted Epoxides

This protocol is designed for more challenging couplings involving sterically hindered epoxides.

Materials:

  • N-H Aziridine (1.0 equiv)

  • Di- or Trisubstituted Epoxide (1.2 equiv)

  • Lithium diisopropylamide (LDA) or tert-Butyllithium (t-BuLi) (1.1 equiv)

  • Copper(I) cyanide (CuCN) (0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or oven-dried round-bottom flask

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-H aziridine (1.0 equiv) and anhydrous THF to achieve a concentration of approximately 0.2 M.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA or t-BuLi (1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add CuCN (0.5 equiv) to the reaction mixture and allow it to warm to 0 °C. Stir for an additional 30 minutes.

  • Add the di- or trisubstituted epoxide (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude aziridinyl alcohol by flash column chromatography on silica gel.

Protocol 3: Cationic Cyclization to Morpholine Derivatives

This protocol describes the final ring-closing step to form the morpholine.

Materials:

  • Aziridinyl alcohol (1.0 equiv)

  • Anhydrous Nitromethane (MeNO₂) or Nitrobenzene (PhNO₂)

  • Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., triflic acid) (catalytic amount)

  • Reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry reaction vial, dissolve the purified aziridinyl alcohol (1.0 equiv) in anhydrous nitromethane (for cyclizations at a benzylic position) or nitrobenzene (for cyclizations at a tertiary position).[1]

  • Add a catalytic amount of the chosen Lewis or Brønsted acid.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final morpholine derivative by flash column chromatography on silica gel.

One-Pot Procedure

A one-pot procedure is also viable. After the formation of the aziridinyl alcohol (Protocols 1 or 2), the solvent can be removed under reduced pressure. The crude intermediate is then redissolved in nitromethane or nitrobenzene, and the cationic cyclization is initiated as described in Protocol 3.[1]

Data Presentation: Scope of the Aziridine-Epoxide Heterocoupling

The following tables summarize the scope of the reaction with representative substrates. Yields are for the isolated aziridinyl alcohol intermediate.

Table 1: Thermal Addition of N-H Aziridines to Monosubstituted Epoxides [1]

EntryAziridineEpoxideProductYield (%)
1Phenyl aziridineStyrene oxide2-(aziridin-1-yl)-1-phenylethan-1-ol54
2Cyclohexene iminePropylene oxide1-(cyclohex-2-en-1-ylamino)propan-2-ol64
32-Methyl-2-phenylaziridineGlycidyl phenyl ether1-((2-methyl-2-phenylaziridin-1-yl)methyl)-2-phenoxyethanol79

Table 2: Cu-Catalyzed Addition of N-Metalated Aziridines to Diverse Epoxides [1]

EntryAziridineEpoxideProductYield (%)
1Phenyl aziridineCyclohexene oxide2-(phenylaziridin-1-yl)cyclohexan-1-ol95
22,3-DimethylaziridineIsobutylene oxide1-(2,3-dimethylaziridin-1-yl)-2-methylpropan-2-ol85
3Phenyl aziridine(R)-Glycidyl nosylate(S)-1-(phenylaziridin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol90

Troubleshooting and Optimization

Troubleshooting_Workflow cluster_stage1 Stage 1 Troubleshooting cluster_stage2 Stage 2 Troubleshooting Start Low or No Product Formation Check_Starting_Materials Verify purity and integrity of aziridine and epoxide. Start->Check_Starting_Materials Problem_Stage_1 Problem in Stage 1 (Aziridinyl Alcohol Formation)? Check_Starting_Materials->Problem_Stage_1 Problem_Stage_2 Problem in Stage 2 (Cyclization)? Problem_Stage_1->Problem_Stage_2 No Thermal_Issues Thermal Protocol: - Increase reaction time or temperature. - Ensure anhydrous conditions. Problem_Stage_1->Thermal_Issues Yes Cu_Issues Cu-Catalyzed Protocol: - Check activity of LDA/t-BuLi. - Ensure CuCN is of high purity. - Screen other copper sources (e.g., CuI). Problem_Stage_1->Cu_Issues Yes Elimination Side Product: Allylic Alcohol? (Epoxide Elimination) - Switch to Cu-catalyzed protocol. - Lower reaction temperature. Problem_Stage_1->Elimination Yes Acid_Issues Inefficient Cyclization: - Screen different Lewis/Brønsted acids. - Optimize acid loading. - Change solvent (MeNO₂ vs. PhNO₂). Problem_Stage_2->Acid_Issues Yes Decomposition Product Decomposition: - Use a milder acid. - Lower reaction temperature. Problem_Stage_2->Decomposition Yes

Caption: A logical workflow for troubleshooting common issues in the one-pot synthesis.

Common Issues and Solutions:

  • Low Yield of Aziridinyl Alcohol (Thermal Protocol): For less reactive substrates, consider increasing the reaction temperature or time. Ensure that the reagents and solvent are anhydrous, as water can compete as a nucleophile.

  • Prevalence of Allylic Alcohol Side Product (Cu-Catalyzed Protocol): This indicates that elimination is outcompeting the desired addition. Ensure that the deprotonation of the aziridine is complete before the addition of the epoxide. Using CuCN is critical to suppress this side reaction.[1]

  • Low Yield in the Cyclization Step: The choice of acid and solvent is crucial. For less reactive aziridinyl alcohols, a stronger Lewis or Brønsted acid may be required. The solvent should be chosen based on the nature of the carbocation intermediate, with nitrobenzene being more suitable for tertiary carbocations.[1]

  • Stereochemical Scrambling: This is uncommon as the reaction is highly stereospecific. If observed, it may indicate a competing reaction pathway. Re-evaluation of the reaction conditions, particularly the acid catalyst in the cyclization step, is recommended.

Conclusion

The one-pot synthesis of complex morpholine derivatives via aziridine-epoxide heterocoupling represents a significant advancement in synthetic methodology. This approach provides rapid access to a wide array of stereochemically defined morpholines from readily available starting materials. The operational simplicity and high degree of stereocontrol make this a valuable tool for researchers in medicinal chemistry and drug development, enabling the efficient exploration of novel chemical space and the synthesis of next-generation therapeutics.

References

Pharmacological screening protocols for N-substituted morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Pharmacological Screening of N-Substituted Morpholine Derivatives

Introduction: The Versatility of the Morpholine Scaffold

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, favorable aqueous solubility, and the ability to engage in hydrogen bonding, make it a valuable component in the design of novel therapeutic agents.[2][3] N-substituted morpholine derivatives, in particular, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4][5] This wide range of biological actions necessitates a systematic and robust pharmacological screening process to identify and characterize promising lead compounds for drug development.

This guide provides a comprehensive overview of pharmacological screening protocols tailored for N-substituted morpholine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind the experimental choices. The protocols detailed herein follow a logical cascade, from initial computational assessments and high-throughput in vitro assays to more complex in vivo validation, ensuring a thorough and efficient evaluation of new chemical entities.

Section 1: The Pharmacological Screening Cascade

The journey from a newly synthesized compound to a potential drug candidate is a multi-step process designed to systematically evaluate efficacy and safety. This process, often referred to as a screening cascade, funnels a large number of compounds through progressively more rigorous assays. The goal is to eliminate inactive or undesirable compounds early, conserving resources for the most promising candidates.[6]

Two complementary approaches underpin modern drug discovery:

  • Phenotypic Screening: This approach, also known as classical pharmacology, tests compounds for their effect on a specific phenotype (e.g., cell death, reduction of inflammation) in a cellular or whole-organism model without a preconceived notion of the molecular target.[7]

  • Target-Based Screening: This reverse pharmacology approach involves screening compounds for their ability to interact with a specific, validated biological target (e.g., an enzyme or receptor) that is known to be involved in a disease process.[7]

Our proposed screening workflow for N-substituted morpholine derivatives integrates both computational pre-screening and a combination of phenotypic and target-based experimental assays.

G cluster_0 In Silico / Computational cluster_1 In Vitro / Cellular cluster_2 In Vivo / Animal Models QSAR QSAR Modeling (Activity Prediction) Primary Primary Screening (High-Throughput Assays) - Cytotoxicity (MTT) - Antimicrobial (MIC) - Anti-inflammatory (NO) QSAR->Primary Prioritized Hits ADMET ADMET Profiling (Safety & PK Prediction) ADMET->Primary Secondary Secondary Screening (Mechanism of Action) - Apoptosis Assays - Enzyme Inhibition - Cell Cycle Analysis Primary->Secondary Active Compounds Toxicity Acute Toxicity Studies Secondary->Toxicity Validated Leads Efficacy Efficacy Models - Xenograft (Cancer) - Paw Edema (Inflammation) Toxicity->Efficacy Preclinical Preclinical Development Efficacy->Preclinical Drug Candidate Library Compound Library (N-Substituted Morpholines) Library->QSAR Virtual Screening Library->ADMET

Figure 1: A generalized pharmacological screening cascade for novel compounds.

Section 2: In Silico Pre-Screening Protocols

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable predictions about a compound's potential biological activity and drug-likeness.

Protocol 2.1: Quantitative Structure-Activity Relationship (QSAR) Modeling

Causality: QSAR is a computational technique that correlates the structural or physicochemical properties of a set of compounds with their biological activities.[8][9] By building a mathematical model based on known morpholine derivatives, QSAR can predict the activity of newly designed, untested compounds, helping to prioritize which derivatives to synthesize and screen first.[10][11][12]

Methodology:

  • Data Collection: Compile a dataset of N-substituted morpholine derivatives with experimentally determined biological activity data (e.g., IC₅₀ values for a specific target).

  • Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties.

  • Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable).[8]

  • Model Validation: Rigorously validate the QSAR model using internal (e.g., cross-validation) and external validation (using a test set of compounds not used in model building) to ensure its predictive power.

  • Prediction: Use the validated model to predict the biological activity of new, unsynthesized N-substituted morpholine derivatives.

Protocol 2.2: ADMET Profiling

Causality: A significant reason for late-stage drug failure is poor pharmacokinetic properties or unforeseen toxicity.[13] Early in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for identifying potential liabilities and selecting candidates with a higher probability of success.[14][15][16][17]

Methodology:

  • Software Selection: Utilize commercially available or open-source ADMET prediction software (e.g., SwissADME, ADMETLab 2.0, ADMET-SAR 2).[14]

  • Input Structure: Provide the 2D or 3D structure of the N-substituted morpholine derivative to the software.

  • Parameter Analysis: Evaluate the key predicted parameters, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate potential.

    • Distribution: Plasma protein binding (PPB), Blood-Brain Barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Excretion: Predicted clearance rate and half-life.

    • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

  • Drug-Likeness Evaluation: Assess compliance with established rules like Lipinski's Rule of Five, which helps gauge the oral bioavailability of a compound.

Section 3: In Vitro Screening Protocols

In vitro assays are the cornerstone of primary screening, providing a rapid and cost-effective way to evaluate the biological activity of compounds in a controlled environment.[18]

Subsection 3.1: Anticancer Activity Screening

The morpholine moiety is present in several anticancer drugs, and its derivatives are frequently evaluated for cytotoxic and antiproliferative activity.[1][19][20]

G start N-Substituted Morpholine Derivative Library viability Primary Screen: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->viability decision1 Calculate IC50 Is IC50 < Threshold? viability->decision1 apoptosis Secondary Screen: Apoptosis Assay (Annexin V/PI) decision1->apoptosis Yes stop Compound Inactive or Too Toxic decision1->stop No cellcycle Secondary Screen: Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cellcycle cont Proceed to Further Mechanistic Studies / In Vivo cellcycle->cont

Figure 2: Workflow for in vitro anticancer screening.

Protocol 3.1.1: Cell Viability/Cytotoxicity Assay (MTT)

Causality: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21] A reduction in metabolic activity upon treatment with a compound suggests cytotoxic or cytostatic effects. It is an excellent high-throughput primary screen.[22]

Methodology:

  • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[19]

  • Compound Treatment: Prepare serial dilutions of the N-substituted morpholine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

Subsection 3.2: Anti-inflammatory Activity Screening

Many morpholine derivatives have shown potential in modulating inflammatory pathways.[2][23]

Protocol 3.2.1: Inhibition of Nitric Oxide (NO) Production

Causality: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS).[23] Overproduction of NO is a key feature of inflammatory diseases. The Griess assay measures nitrite (a stable breakdown product of NO), providing an indirect measure of NO production and thus iNOS activity.[24]

Methodology:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce iNOS expression and NO production. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + a known inhibitor (e.g., Dexamethasone).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.

Subsection 3.3: Antimicrobial Activity Screening

The morpholine nucleus is a component of some antimicrobial agents, making this a critical area for screening new derivatives.[4][25][26][27]

Protocol 3.3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28] It is considered a gold-standard method for susceptibility testing.[29][30]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[31]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[28]

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[31]

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the absorbance on a plate reader.

Section 4: In Vivo Screening Protocols

Compounds that show promising activity and low toxicity in vitro must be evaluated in a whole-organism system to assess their systemic efficacy, pharmacokinetics, and safety.[32]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic and highly reproducible model of acute inflammation.[33] Injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling).[34] The ability of a test compound to reduce this swelling is a strong indicator of its potential anti-inflammatory activity in vivo.[35][36][37]

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6):

    • Group 1: Vehicle control (e.g., saline or 0.5% CMC).

    • Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: Test compound at three different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, standard, or test compound orally 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [1 - (Vt - V₀)treated / (Vc - V₀)control] x 100

    • Where Vt is the mean paw volume of the treated group at a specific time, Vc is the mean paw volume of the control group, and V₀ is the initial mean paw volume.

Section 5: Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the activity of different derivatives.

Table 1: Summary of Pharmacological Screening Data for Hypothetical N-Substituted Morpholine Derivatives

Compound IDAnticancer (MCF-7) IC₅₀ (µM)Anti-inflammatory (% NO Inhibition @ 50 µM)Antimicrobial (S. aureus) MIC (µg/mL)
M-001 12.578.216
M-002 >10015.6>128
M-003 2.845.164
Doxorubicin 0.9NANA
Indomethacin NA85.4NA
Ciprofloxacin NANA0.5

Data are presented as mean values from triplicate experiments. NA = Not Applicable.

References

Troubleshooting & Optimization

Optimization of reaction conditions for morpholine derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential heterocyclic compound in medicinal chemistry, morpholine is a key component in a wide array of pharmacologically active molecules.[1][2][3] Its unique structural and electronic properties often enhance the potency and pharmacokinetic profiles of drug candidates.[4] However, the synthesis of its derivatives is not without challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing reaction conditions for the synthesis of morpholine derivatives.

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific issues encountered during the most common synthetic procedures for creating morpholine derivatives.

Reductive Amination with Morpholine

Reductive amination is a cornerstone of amine synthesis, but its application with morpholine can be challenging.

Question: I am attempting a reductive amination between a ketone/aldehyde and morpholine, but I am observing very low conversion to the desired product. What are the potential causes and solutions?

Answer:

Low conversion in the reductive amination of morpholine is a frequent issue, primarily stemming from the reduced nucleophilicity of the morpholine nitrogen due to the electron-withdrawing effect of the ring oxygen.[5] This hinders the initial formation of the key iminium/enamine intermediate. Here’s a breakdown of the causative factors and optimization strategies:

  • Insufficient Iminium/Enamine Formation: The equilibrium between the carbonyl compound, morpholine, and the iminium/enamine intermediate may not favor the intermediate, leading to a sluggish reaction.[6]

    • Causality: The reaction rate is dependent on the concentration of the iminium ion, which is subsequently reduced. If its formation is slow, the overall reaction will be slow.

    • Solution:

      • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by morpholine.

      • Water Removal: The condensation step to form the iminium ion produces water. Removing this water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the intermediate, thereby increasing the reaction rate.

      • Lewis Acid Additives: For particularly unreactive ketones, using a Lewis acid like Ti(i-PrO)₄ can facilitate the reaction.[6]

  • Inappropriate Reducing Agent: The choice of reducing agent is critical and must be matched to the reaction conditions.

    • Causality: The reducing agent must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the iminium intermediate.

    • Solution:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[7] It is less basic and more selective for iminiums over ketones/aldehydes compared to other hydrides. It is also tolerant of mildly acidic conditions, which are often required to promote iminium formation.

      • Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic and requires careful handling. It is most effective at a slightly acidic pH (around 5-6).

  • Incorrect Reaction Conditions: Solvent and temperature play a significant role.

    • Solution:

      • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used solvents that work well with NaBH(OAc)₃.

      • Temperature: While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) may be necessary for less reactive substrates.

start Low Conversion in Reductive Amination check_reagents Verify Purity of Carbonyl and Morpholine start->check_reagents check_conditions Review Reaction Conditions start->check_conditions purify Purify Starting Materials check_reagents->purify add_acid Add Catalytic Acetic Acid (if not present) check_conditions->add_acid pH neutral? remove_water Incorporate Water Removal (e.g., Molecular Sieves) add_acid->remove_water No? success Problem Solved add_acid->success Improved? change_reducing_agent Switch to NaBH(OAc)₃ remove_water->change_reducing_agent No? remove_water->success Improved? increase_temp Increase Temperature (e.g., to 50°C) change_reducing_agent->increase_temp No? change_reducing_agent->success Improved? increase_temp->success Improved? purify->start Retry Reaction

Caption: A decision tree for troubleshooting low yields in reductive amination.

N-Alkylation of Morpholine

This is a fundamental method for introducing substituents onto the morpholine nitrogen.

Question: My N-alkylation reaction is showing low conversion, or I'm seeing significant side product formation. How can I optimize this?

Answer:

Optimizing N-alkylation requires a careful balance of the reactivity of the alkylating agent, the strength of the base, the solvent, and the temperature.[8]

  • Reactivity of the Alkylating Agent:

    • Causality: The rate of an Sₙ2 reaction is highly dependent on the leaving group.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with low success, switching to the corresponding bromide or iodide will significantly increase the reaction rate.[8] For very unreactive systems, consider using an alkyl triflate.

  • Choice of Base:

    • Causality: The base deprotonates the morpholine nitrogen, increasing its nucleophilicity. An inappropriate base can be too weak, insoluble, or cause side reactions.

    • Solution:

      • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is more soluble in organic solvents and can accelerate reactions.[8]

      • Organic Bases: Hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) are useful, especially when dealing with base-sensitive functional groups.[8]

  • Solvent Effects:

    • Causality: The solvent must solubilize the reactants, and its polarity can influence the reaction rate.

    • Solution: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the anion (the active base) relatively free.[8]

  • Steric Hindrance:

    • Causality: Bulky alkylating agents or substituents on the morpholine ring can sterically hinder the approach of the nucleophile.[8][9]

    • Solution: Increase the reaction temperature and/or extend the reaction time to overcome the higher activation energy barrier.[8]

Alkylating AgentRecommended BaseSolvent(s)Typical TemperatureNotes
Primary Alkyl BromideK₂CO₃, Cs₂CO₃ACN, DMF50-80 °CStandard, reliable conditions.
Primary Alkyl ChlorideNaI (catalytic), K₂CO₃Acetone, ACNRefluxIn situ Finkelstein reaction to generate the more reactive alkyl iodide.
Secondary Alkyl HalideDIPEA, Cs₂CO₃DMF, DMSO80-120 °CHigher temperatures are often needed. Risk of elimination (E2) side products.
Benzyl HalideK₂CO₃ACNRoom Temp - 50 °CGenerally highly reactive.
Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction forms C-N bonds between an aryl halide/triflate and morpholine.

Question: I am trying to couple morpholine with an aryl bromide using Buchwald-Hartwig amination, but the reaction is failing. What are the critical parameters to check?

Answer:

The success of a Buchwald-Hartwig amination hinges on the interplay between the palladium precursor, the ligand, the base, and the solvent. It is a sensitive reaction where minor changes can have a major impact.[10]

  • Catalyst System (Palladium Precursor & Ligand):

    • Causality: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand is highly substrate-dependent.[10]

    • Solution:

      • Ligands: For coupling with a relatively unhindered amine like morpholine, biaryl phosphine ligands such as XPhos or bidentate ligands like XantPhos are often highly effective.[11][12]

      • Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective palladium precursors.[11]

  • Base Selection:

    • Causality: The base is crucial for deprotonating the amine in the catalytic cycle. Strong, non-nucleophilic bases are required.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and generally effective base.[11] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups.[13]

  • Solvent and Temperature:

    • Causality: The reaction requires a solvent that can facilitate the catalytic cycle and is stable at the required temperatures.

    • Solution: Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Toluene, dioxane, or DMF are common choices.[11][12] Reactions are typically heated, often between 80-110 °C.

  • Exclusion of Air and Moisture:

    • Causality: The Pd(0) species in the catalytic cycle is readily oxidized by air, deactivating the catalyst. Phosphine ligands can also be oxidized.

    • Solution: Assemble the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure all glassware is thoroughly dried.

Frequently Asked Questions (FAQs)

Q1: How do I effectively monitor the progress of my morpholine synthesis reaction?

A1: Thin-Layer Chromatography (TLC) is the most common method. Co-spot your reaction mixture with your starting materials to track their consumption and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q2: What are the best practices for purifying morpholine derivatives?

A2: The purification method depends on the properties of the derivative.

  • Flash Column Chromatography: This is the most versatile method for purifying neutral organic compounds. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Distillation: For liquid products with sufficient thermal stability, distillation (often under reduced pressure) can be used for purification.

Q3: Are there any "green" or more sustainable methods for synthesizing morpholines?

A3: Yes, research is ongoing in this area. One promising approach involves the direct conversion of 1,2-amino alcohols to morpholines using inexpensive and readily available reagents like ethylene sulfate and potassium tert-butoxide, which is a redox-neutral process.[14][15] Another strategy involves the catalytic N-alkylation of morpholine using alcohols instead of halides, where the only byproduct is water.[9][16][17]

Q4: Can the Pictet-Spengler reaction be used to synthesize morpholine-like structures?

A4: The classical Pictet-Spengler reaction synthesizes tetrahydroisoquinolines from β-arylethylamines.[18][19][20] While not a direct synthesis of the morpholine core itself, variations of this reaction, particularly those involving N-acyliminium ions, can be used to construct complex heterocyclic systems that may incorporate a morpholine or related oxazinane ring fused to another ring system.[19][21][22] The key is the intramolecular cyclization of an iminium ion onto a nucleophilic ring.

Experimental Protocols

Protocol 1: N-Alkylation of Morpholine with Benzyl Bromide

This protocol describes a standard procedure for the N-benzylation of morpholine.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (ACN, approx. 0.2 M concentration relative to morpholine).

  • Reagent Addition: While stirring the suspension, add benzyl bromide (1.05 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes), observing the consumption of morpholine.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of ACN.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure N-benzylmorpholine.

Protocol 2: Reductive Amination of Cyclohexanone with Morpholine

This protocol details the synthesis of N-cyclohexylmorpholine using sodium triacetoxyborohydride.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclohexanone (1.0 eq.) and morpholine (1.1 eq.) in 1,2-dichloroethane (DCE, approx. 0.3 M).

  • Reagent Addition: Add acetic acid (AcOH, 1.1 eq.) to the solution. Stir for 20 minutes at room temperature to facilitate iminium ion formation.

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash chromatography.

References

Technical Support Center: Navigating the Scale-Up of Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their novel syntheses from the laboratory bench to pilot plant or manufacturing scale. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to anticipate and resolve common challenges. The journey from milligram to kilogram scale is fraught with complexities that are not always apparent at the small scale.[1] This resource is structured to address these issues head-on, ensuring your scale-up is safe, efficient, and reproducible.

Section 1: Foundational Challenges in Scaling Up Heterocyclic Synthesis

Scaling a synthesis is more than just using larger flasks and greater volumes of reagents.[2] The fundamental physical and chemical principles governing a reaction change dramatically with scale. The most critical shift is the surface-area-to-volume ratio.[3] In a small flask, the large surface area relative to the volume allows for rapid heat dissipation. In a large reactor, this ratio decreases significantly, meaning heat generated by the reaction cannot escape as easily.[3] This can lead to dangerous temperature increases, known as thermal runaways.[3][4]

Furthermore, mixing, which is often trivial in a small flask with a magnetic stir bar, becomes a significant engineering challenge in a large vessel.[5] Inefficient mixing can lead to localized "hot spots" of high reactant concentration, causing side reactions and impurity formation.[6]

This guide will break down these challenges into specific, answerable questions you are likely to encounter.

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section is formatted to directly address the common problems encountered during the scale-up of heterocyclic compound synthesis.

Reaction Control and Safety

Question: My reaction was well-behaved on a 1-gram scale, but on a 100-gram scale, the temperature spiked dangerously. What happened and how can I prevent it?

Answer: This is a classic thermal management problem stemming from the change in surface-area-to-volume ratio.[3] An exothermic reaction that is easily controlled at a small scale can become hazardous at a larger scale because the heat generated is proportional to the volume (a cubic function), while the ability to remove heat is proportional to the surface area (a square function).[3]

Causality and Prevention Strategy:

  • Characterize the Exotherm: Before any scale-up, you must quantify the heat of reaction. Reaction calorimetry is the gold standard for this, providing data on the total heat evolved and the rate of heat evolution.[3] This data is crucial for engineers to design appropriate cooling systems for the plant reactor.

  • Control the Rate of Addition: Instead of adding all reagents at once, a semi-batch process where one reactant is added slowly to the other is much safer for exothermic reactions.[4] This allows the rate of the reaction, and thus the rate of heat generation, to be controlled by the addition rate. The cooling system only needs to handle the heat being generated at any given moment, not the total potential heat of the entire batch.

  • Re-evaluate the Solvent: The choice of solvent can have a significant impact on heat management. A solvent with a higher boiling point can allow the reaction to be run at a higher temperature, potentially improving reaction kinetics, but it also means a thermal runaway could reach a more dangerous temperature. A solvent with a good heat capacity can absorb more energy for a given temperature rise.

  • Process Hazard Analysis (PHA): Before scaling up, a thorough PHA should be conducted by a team of chemists, engineers, and safety professionals.[2] This analysis will identify potential hazards and ensure that adequate control measures are in place.[7]

Experimental Protocol: Controlled Addition in a Pilot Reactor

  • Charge the reactor with the starting material and solvent.

  • Bring the reactor contents to the desired initial temperature.

  • Prepare a solution of the second reagent in a suitable solvent in an addition vessel.

  • Begin slow, controlled addition of the second reagent to the reactor. Monitor the internal temperature of the reactor closely.

  • The addition rate should be set so that the cooling system can comfortably maintain the desired reaction temperature. Have an emergency plan in place, such as an ice bath or a quenching agent, in case of a cooling failure.

  • After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by in-process controls (e.g., HPLC, UPLC).

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Decision workflow for managing exothermic reactions during scale-up.

Solvent Selection and Impurity Profile

Question: The solvent system I used in the lab (e.g., Dichloromethane) is not ideal for large-scale production due to environmental and safety concerns. How do I choose and validate a new solvent?

Answer: Solvent selection for scale-up must balance reaction performance with safety, environmental impact, and cost.[8] Many solvents that are convenient in the lab, such as chlorinated hydrocarbons and ethers like diethyl ether, are avoided in large-scale manufacturing.[8]

Causality and Selection Strategy:

  • Consult Solvent Selection Guides: Several pharmaceutical and chemical companies have published guides that rank solvents based on safety, health, and environmental (SHE) criteria. These guides are invaluable for identifying greener and safer alternatives.[9]

  • Consider Physical Properties: The ideal solvent should have a boiling point high enough to be non-volatile at operating temperatures but low enough for easy removal during downstream processing.[8] It should also have good solubility for the reactants and intermediates, but ideally, lower solubility for the final product to facilitate crystallization.[8]

  • Perform Re-optimization Studies: A change in solvent is not a simple swap. You will need to re-optimize the reaction conditions (temperature, concentration, reaction time) in the new solvent system at a small scale first.[6]

  • Impact on Impurity Profile: The solvent can influence reaction selectivity and the formation of by-products. A new solvent may lead to a different impurity profile. It is crucial to analyze the product from the new solvent system thoroughly to identify any new impurities.

Solvent ClassLab FavoritePreferred Scale-Up AlternativeKey Considerations
Chlorinated Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF is a bio-based solvent, not miscible with water, and has a higher boiling point than THF.[8]
Ethers Diethyl Ether, THFMTBE, CPMEDiethyl ether is too volatile for plant scale. MTBE and CPME are higher boiling and less prone to peroxide formation.[8]
Aromatics BenzeneToluene, XylenesToluene is a common substitute for the more toxic benzene.[8]
Polar Aprotic DMF, DMAcAcetonitrile, DMSO (use with caution)While useful, high-boiling polar aprotic solvents can be difficult to remove. Consider greener alternatives like PEG-400 where applicable.[10]

Experimental Protocol: Validating a New Solvent System

  • Select 3-5 potential replacement solvents based on solvent selection guides and physical properties.

  • For each solvent, run a small-scale (1-5 g) reaction matrix, varying temperature and concentration.

  • Monitor each reaction by an appropriate analytical method (TLC, LC-MS, GC-MS) to determine reaction rate and conversion.

  • Upon completion, isolate the product from each successful reaction.

  • Analyze the purity of each product by HPLC, paying close attention to the formation of any new or elevated impurities compared to the original process.

  • Choose the solvent system that provides the best balance of reaction performance, yield, purity, and operational safety.

Purification and Isolation

Question: My go-to purification method in the lab is column chromatography, but this seems impractical for 10 kg of material. What are the scalable alternatives?

Answer: While possible, large-scale chromatography is expensive, time-consuming, and generates a significant amount of solvent waste.[11] Therefore, it is generally avoided as a primary purification method in manufacturing.[11] The preferred method for purifying solid compounds at scale is crystallization.[12]

Causality and Alternative Strategies:

  • Crystallization: This is the most cost-effective and scalable method for purifying solid heterocyclic compounds.[13] A well-developed crystallization process can effectively remove impurities, control particle size, and isolate the desired polymorph.

  • Extraction: Liquid-liquid extraction is a powerful and scalable technique for removing impurities with different solubility properties. For example, acidic or basic impurities can be removed by washing with an aqueous base or acid, respectively.

  • Distillation: For liquid or low-melting heterocyclic compounds, distillation can be a highly effective purification method.

  • Trituration/Reslurrying: Stirring the crude product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble, can significantly improve purity.

Experimental Protocol: Developing a Crystallization Procedure

  • Solvent Screening: In parallel, test the solubility of your crude product in a range of solvents at both room temperature and elevated temperature. An ideal crystallization solvent will have high solubility at high temperatures and low solubility at low temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the mixture in an ice bath to maximize yield.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Analysis: Analyze the purity of the crystallized material and the mother liquor to assess the effectiveness of the impurity removal.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Decision workflow for selecting a scalable purification method.

Section 3: Frequently Asked Questions (FAQs)

Q1: How much should I scale up at each step? A1: A conservative approach is to increase the scale by a maximum of three-fold for each subsequent reaction.[11] For well-understood and non-hazardous reactions, a larger jump may be acceptable. However, if any reaction conditions or reagents are changed, it is crucial to restart the process at a small scale to ensure safety.[11]

Q2: My reaction involves a solid reagent/product. How does this affect scale-up? A2: Handling solids on a large scale presents challenges.[2] Inefficient stirring of slurries can lead to poor heat and mass transfer.[5] Ensure the reactor is equipped with a powerful overhead stirrer, and potentially baffles, to maintain good agitation.[5] The addition of solid powders to a reactor can also be difficult and may require specialized equipment.

Q3: What are "green chemistry" considerations I should be aware of? A3: Green chemistry aims to minimize the environmental impact of chemical processes.[14] Key principles for scale-up include:

  • Waste Prevention: Design syntheses to maximize the incorporation of all materials used in the process into the final product.[15]

  • Safer Solvents and Auxiliaries: Avoid the use of hazardous solvents and separation agents.[9][16]

  • Energy Efficiency: Conduct reactions at ambient temperature and pressure whenever possible.[15]

  • Use of Renewable Feedstocks: Source starting materials from renewable resources if feasible.[15]

Q4: How do I handle a reaction that is sensitive to air or moisture at a large scale? A4: Maintaining an inert atmosphere in a large reactor is standard practice. Reactors are typically purged with nitrogen or argon before adding reagents. Reagents can be added from sealed vessels under a positive pressure of inert gas. Instead of using needles and septa as in the lab, use gas inlet adapters for better gas flow and pressure control.[11]

Q5: My product seems to be decomposing during workup. How can I troubleshoot this? A5: This indicates that your product is unstable to the workup conditions (e.g., exposure to acid, base, water, or air).[17] Before scaling up the workup, test the stability of your product under various conditions on a small scale. For example, take small aliquots of your reaction mixture and expose them to different pH values or temperatures to identify the cause of decomposition.[17] This will allow you to design a more benign workup procedure.

References

Improving the yield and purity of 2-(4-Methoxyphenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Methoxyphenyl)-2-morpholinoethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high yield and purity for this compound. We will move beyond simple protocols to explore the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its synthesis and purification?

A: The molecule possesses three key features that dictate its behavior:

  • A Basic Morpholine Ring and a Primary Amine: The presence of two amine functional groups makes the molecule basic. This is a critical consideration for both purification (e.g., preventing streaking on silica gel chromatography) and handling (e.g., potential air sensitivity).[1][2]

  • A Methoxy-Substituted Phenyl Group: This aromatic ring introduces rigidity and potential for π-π stacking interactions, which can influence crystal packing during purification. The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring in potential side reactions.

  • A Chiral Center: The carbon atom attached to the methoxyphenyl group, the morpholino group, the aminoethyl fragment, and a hydrogen atom is a chiral center. Unless a stereospecific synthesis is employed, the product will be a racemic mixture. Purification methods must be suitable for resolving enantiomers if required.

Q2: What is a common synthetic approach for this molecule?

A: While specific literature for this exact molecule is sparse, a logical and common approach would be a reductive amination pathway. This typically involves reacting 4-methoxyphenylglyoxal with morpholine to form an intermediate, which is then subjected to reductive amination to introduce the primary amine. Alternative routes could involve the nucleophilic substitution of a suitable precursor, such as 2-bromo-1-(4-methoxyphenyl)ethanone, with morpholine, followed by conversion of the ketone to the amine.

Q3: What are the primary safety concerns when handling this compound and its precursors?

A: As with many amine-containing compounds, this compound should be handled with care. It is predicted to be a skin and eye irritant.[3] Precursors like ethyl chloroacetate or other halogenated starting materials are often corrosive and lachrymatory.[4] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guide: Yield and Purity Issues

This section addresses specific problems you may encounter during your synthesis and purification workflows.

Low or No Product Yield

Q: My reaction has run to completion (confirmed by TLC/LC-MS), but after workup, my isolated yield is extremely low. What happened?

A: This often points to issues during the extraction or workup phase, especially for amine-containing compounds.

  • Cause 1: Product Loss During Aqueous Workup. Being a basic compound, your product is likely protonated and highly soluble in an acidic aqueous phase. If you performed an acidic wash to remove basic impurities without subsequently re-basifying the aqueous layer to extract your product, it will remain in the aqueous phase.

  • Solution: After an acid wash, treat the acidic aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) until it is basic (pH > 9). Then, extract your product from this basified aqueous layer using an appropriate organic solvent like dichloromethane or ethyl acetate.

  • Cause 2: Emulsion Formation. The amphiphilic nature of some amine salts can lead to the formation of stable emulsions during extraction, making phase separation difficult and leading to product loss.

  • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In stubborn cases, filtering the entire emulsion through a pad of Celite® can be effective.

Q: My reaction stalls and does not proceed to completion. What are the likely causes?

A: Incomplete conversion is a common issue that can often be traced back to reagent quality or reaction conditions.

  • Cause 1: Catalyst Deactivation. If your synthesis involves a catalyst, such as Pd/C for a hydrogenation step, it may be poisoned by impurities in your starting materials or solvents.[5]

  • Solution: Ensure all starting materials are of high purity. If necessary, purify starting materials before use. Use fresh, high-quality catalyst and ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.

  • Cause 2: Inadequate Temperature Control. Many organic reactions are highly sensitive to temperature.[6] If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.[6]

  • Solution: Carefully monitor the internal reaction temperature. Use a calibrated thermometer and an appropriate heating or cooling system to maintain the optimal temperature cited in your protocol.

Product Purity and Impurity Removal

Q: My final product's NMR spectrum shows several unidentifiable peaks. What are the most probable impurities?

A: Impurities often arise from side reactions or incomplete reactions. Based on common synthetic routes, likely impurities could include:

  • Di-substituted Products: If the reaction involves alkylation of an amine, over-alkylation can occur, leading to the formation of secondary or tertiary amines.[7]

  • Unreacted Starting Materials: This is the most common impurity. Their presence indicates an incomplete reaction.

  • Oxidation Products: Amines can be susceptible to air oxidation, especially if left exposed for extended periods. This can lead to the formation of corresponding oxides or colored impurities.

  • Side-products from the Leuckart reaction: If this method is used, common impurities can include various N-formyl intermediates and rearranged products.[7][8]

Q: I am struggling to remove a persistent impurity that has similar polarity to my product. What should I do?

A: When standard chromatography fails, consider derivatization or alternative purification techniques.

  • Solution 1: pH-Based Extraction. Exploit the basicity of your product. Dissolve the crude material in a solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer and re-extract your purified product.

  • Solution 2: Recrystallization as a Salt. Convert your amine product into a salt (e.g., hydrochloride or oxalate salt). These salts often have very different solubility profiles from the freebase and may crystallize readily, leaving impurities behind in the solvent.[9] The pure freebase can be recovered by neutralizing the salt.

Q: My product streaks badly on my silica gel column, leading to poor separation and low recovery. How can I prevent this?

A: Streaking (or tailing) of amines on silica gel is a classic problem caused by the acidic nature of silica, which strongly and sometimes irreversibly binds to basic compounds.

  • Solution 1: Use a Treated Mobile Phase. Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to the mobile phase. This deactivates the acidic sites on the silica, allowing your product to elute cleanly.

  • Solution 2: Use an Alternative Stationary Phase. If streaking persists, switch to a more inert stationary phase. Alumina (basic or neutral) is a common alternative to silica for purifying amines. Alternatively, reverse-phase chromatography (C18) can be an excellent choice if your compound is sufficiently non-polar.[10][11]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Recrystallization

Recrystallization is a powerful purification technique for solid compounds, relying on solubility differences at varying temperatures.[12]

  • Preparation: Place approximately 20-30 mg of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is unsuitable.

  • Heating: If the solid does not dissolve at room temperature, heat the mixture gently in a water bath. Continue adding the solvent dropwise until the solid fully dissolves.

  • Cooling: Allow the saturated solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.[12]

Solvent SystemSolubility (Hot)Crystal Formation upon CoolingPurity Improvement (Hypothetical)
Isopropanol/WaterHighRapid precipitation, possibly oilyModerate
Ethyl Acetate/HexaneHighSlow formation of fine needlesHigh
AcetoneHighNo crystals, remains dissolvedN/A
TolueneModerateLarge, well-defined prismsExcellent

Table 1: Example of a solvent screening table for the recrystallization of this compound.

Protocol 2: Flash Chromatography for Basic Compounds
  • Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry method with your chosen eluent system (e.g., Hexane/Ethyl Acetate).

  • Eluent Preparation: Prepare your mobile phase. For this compound, a good starting point is a gradient of ethyl acetate in hexane. Crucially, add 1% triethylamine to the mobile phase mixture to prevent streaking.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Visual Workflow Guides

The following diagrams provide logical workflows for common challenges.

Troubleshooting_Yield start Low Product Yield check_tlc Does TLC/LC-MS show full conversion? start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete No workup_issue Workup / Extraction Issue check_tlc->workup_issue Yes reagent_purity Check Starting Material Purity incomplete->reagent_purity reaction_cond Optimize Reaction Conditions (Temp, Time) incomplete->reaction_cond catalyst Verify Catalyst Activity incomplete->catalyst check_ph Verify pH of Aqueous Layers During Extraction workup_issue->check_ph emulsion Address Emulsion Formation (add brine) workup_issue->emulsion

Caption: Decision tree for troubleshooting low reaction yield.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization (Solvent Screen) is_solid->try_cryst Yes chromatography Purify by Column Chromatography is_solid->chromatography No (Oily) cryst_ok Successful? try_cryst->cryst_ok pure_solid Pure Crystalline Solid cryst_ok->pure_solid Yes cryst_ok->chromatography No silica Silica Gel Column (add 1% TEA to eluent) chromatography->silica alumina Alternative: Alumina or Reverse Phase (C18) chromatography->alumina if streaking persists pure_oil Pure Product (Oil or Solid) silica->pure_oil alumina->pure_oil

Caption: Workflow for selecting a purification strategy.

References

Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of Polar Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of polar aromatic compounds. Here you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my polar aromatic compounds showing poor or no retention on a standard C18 column?

This is a common issue. Standard C18 columns are nonpolar, and in reversed-phase (RP) HPLC, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[1][2][3] Polar compounds have a higher affinity for the polar mobile phase and therefore elute quickly, often with the solvent front.[4]

Q2: What is the first step I should take to improve the retention of my polar aromatic compounds in reversed-phase HPLC?

The initial and often simplest approach is to increase the aqueous portion of your mobile phase.[5][6] Since water is the most polar solvent in a typical reversed-phase system, increasing its percentage will decrease the overall mobile phase polarity, thereby promoting more interaction between your polar analytes and the nonpolar stationary phase. However, be mindful of "phase collapse" or "dewetting," which can occur with highly aqueous mobile phases on traditional C18 columns.[7]

Q3: How does adjusting the mobile phase pH help in the analysis of polar aromatic compounds?

Adjusting the pH of the mobile phase is a powerful tool, especially for ionizable polar aromatic compounds.[8][9][10][11][12] By controlling the pH, you can alter the ionization state of your analytes. For acidic compounds, a lower pH (at least one pH unit below the pKa) will keep them in their less polar, neutral form, increasing retention on a reversed-phase column.[9][12] Conversely, for basic compounds, a higher pH will neutralize them, leading to better retention.[11][12]

Q4: Are there alternatives to acetonitrile and methanol as organic modifiers?

Yes, while acetonitrile and methanol are the most common organic modifiers, other solvents can be used.[5][13] Ethanol is a greener alternative that can provide similar peak efficiencies in some cases.[5][14] Other solvents like tetrahydrofuran (THF) can also be used to alter selectivity, particularly for aromatic compounds, due to different solvent-analyte interactions.[13][15]

Q5: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

HILIC is an excellent alternative when your polar aromatic compounds are still poorly retained even with highly aqueous mobile phases in reversed-phase mode.[4][16][17][18] HILIC utilizes a polar stationary phase (like bare silica or with bonded polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[4][16][18][19] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to their retention.[16][17]

Troubleshooting Guides

Problem 1: Insufficient Retention of Polar Aromatic Compounds

If your polar aromatic compounds are eluting too early, even with a high percentage of the aqueous phase, consider the following systematic approach.

Step-by-Step Protocol:

  • Assess Analyte pKa: Determine the pKa of your polar aromatic compounds. This information is critical for pH manipulation.

  • Mobile Phase pH Adjustment:

    • For acidic compounds , buffer the mobile phase to a pH at least one to two units below the pKa to ensure they are in their neutral, more retentive form.[9][12]

    • For basic compounds , buffer the mobile phase to a pH at least one to two units above the pKa to ensure they are in their neutral form.[11][12]

    • Use appropriate buffers such as phosphate, acetate, or formate, ensuring they are soluble in your mobile phase composition and compatible with your detector.[13]

  • Consider Alternative Reversed-Phase Columns: If pH adjustment is insufficient, consider using a "polar-embedded" or "aqua" type reversed-phase column. These columns have polar functional groups embedded within the alkyl chains, which helps to prevent phase collapse in highly aqueous mobile phases and can offer different selectivity for polar compounds.[20]

  • Transition to HILIC: If retention is still inadequate, transitioning to HILIC is the next logical step.

    • Column Selection: Choose a HILIC column with a stationary phase chemistry appropriate for your analytes (e.g., bare silica, amide, or zwitterionic phases).[4][17][18]

    • Initial Mobile Phase: Start with a high percentage of acetonitrile (e.g., 90-95%) and a small amount of aqueous buffer (e.g., 10 mM ammonium formate or acetate).[16][18]

    • Gradient Elution: Develop a gradient by increasing the percentage of the aqueous component over time to elute the polar compounds.[4][16]

Insufficient_Retention_Workflow Start Insufficient Retention Assess_pKa Assess Analyte pKa Start->Assess_pKa Adjust_pH Adjust Mobile Phase pH (Buffer 1-2 units from pKa) Assess_pKa->Adjust_pH Check_Retention_1 Sufficient Retention? Adjust_pH->Check_Retention_1 Alternative_RP Consider Polar-Embedded RP Column Check_Retention_1->Alternative_RP No End Successful Separation Check_Retention_1->End Yes Check_Retention_2 Sufficient Retention? Alternative_RP->Check_Retention_2 Switch_to_HILIC Switch to HILIC Mode Check_Retention_2->Switch_to_HILIC No Check_Retention_2->End Yes Switch_to_HILIC->End

Caption: Workflow for addressing insufficient retention.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase.

Step-by-Step Protocol:

  • Check Mobile Phase pH: For ionizable compounds, operating near the pKa can lead to peak broadening or splitting because the analyte exists in both ionized and neutral forms.[11] Ensure the mobile phase pH is at least 1-2 units away from the pKa.

  • Buffer Concentration: Inadequate buffer capacity can lead to pH shifts within the column, causing peak tailing. Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.

  • Investigate Secondary Interactions: Peak tailing for basic compounds at low to mid-pH can be due to interactions with acidic silanol groups on the silica surface.[9]

    • Use a Low pH: At a low pH (e.g., 2-3), the silanol groups are protonated and less likely to interact with protonated basic analytes.[9]

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, TEA is not MS-friendly.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.

Problem 3: Co-elution of Polar Aromatic Compounds

When two or more polar aromatic compounds are not adequately separated, a change in selectivity is required.

Step-by-Step Protocol:

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity.[10] Methanol is a protic solvent and can engage in hydrogen bonding, which may provide different interactions with your analytes compared to the aprotic acetonitrile.

  • Fine-tune the pH: Small adjustments in the mobile phase pH can significantly impact the selectivity of ionizable compounds.[9][12] A systematic study of pH can reveal an optimal value for resolution.

  • Consider Mixed-Mode Chromatography: Mixed-mode chromatography columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[6][7][21][22][23] This can be highly effective for separating complex mixtures of polar and nonpolar compounds, or compounds with varying charge states.[6][7][21][23] By adjusting the mobile phase ionic strength and pH, you can modulate the different retention mechanisms to achieve the desired separation.[21][23]

CoElution_Troubleshooting Start Co-elution of Analytes Change_Organic Change Organic Modifier (e.g., ACN to MeOH) Start->Change_Organic Check_Resolution_1 Resolution Improved? Change_Organic->Check_Resolution_1 Fine_Tune_pH Systematically Vary pH Check_Resolution_1->Fine_Tune_pH No End Separation Achieved Check_Resolution_1->End Yes Check_Resolution_2 Resolution Improved? Fine_Tune_pH->Check_Resolution_2 Mixed_Mode Consider Mixed-Mode Chromatography Check_Resolution_2->Mixed_Mode No Check_Resolution_2->End Yes Mixed_Mode->End

Caption: Decision tree for resolving co-elution.

Data Presentation: Mobile Phase Component Properties

The choice of solvents and buffers is fundamental to successful method development. The following table summarizes key properties of common mobile phase components.

ComponentTypePolarity IndexUV Cutoff (nm)Key Considerations
Water Aqueous10.2~190The most polar solvent in RP-HPLC; use high-purity (e.g., Milli-Q) water.[5][15]
Acetonitrile (ACN) Organic Modifier5.8190Good UV transparency and low viscosity; aprotic.[13][15]
Methanol (MeOH) Organic Modifier5.1205Protic solvent, can engage in hydrogen bonding, offering different selectivity than ACN.[13][15]
Ethanol (EtOH) Organic Modifier4.3210A "greener" alternative to ACN and MeOH.[5][14]
Tetrahydrofuran (THF) Organic Modifier4.0212Can provide unique selectivity for aromatic compounds.[13][15]
Formic Acid pH Modifier-~210Volatile acid, good for MS applications; typically used at 0.1%.
Ammonium Formate Buffer-~210Volatile buffer, suitable for MS; useful for HILIC.[16]
Ammonium Acetate Buffer-~220Volatile buffer, suitable for MS; useful for HILIC.[16]
Phosphate Buffer Buffer-~200Non-volatile, not suitable for MS; provides excellent buffering capacity.[13]

References

Technical Support Center: Strategies for Overcoming Challenges in the Purification of Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1][2] Its presence in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, highlights its significance.[3] However, the very physicochemical properties that make morpholine derivatives attractive in drug design—namely their polarity, basicity, and potential for hydrogen bonding—often introduce significant challenges during their purification.[4][5]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides field-proven troubleshooting strategies and detailed protocols to navigate the common hurdles encountered in the purification of morpholine-based compounds, ensuring the integrity and purity of your final products.

Section 1: Troubleshooting Common Purification Techniques

The success of any synthesis is ultimately determined by the ability to isolate the target compound in high purity. This section addresses frequent issues encountered with standard purification methods when applied to morpholine derivatives.

Column Chromatography

Column chromatography is a primary tool for purifying morpholine compounds, but their polar and basic nature can lead to complications.[6][7]

Issue 1: Poor Separation or Tailing Peaks on Silica Gel

  • Problem: The compound streaks down the column (tailing) instead of eluting as a tight band, leading to poor resolution from impurities.

  • Causality & Explanation: The basic nitrogen of the morpholine ring strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding causes tailing and can sometimes result in irreversible adsorption.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for binding to the acidic sites on the silica. A common choice is 0.5-2% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the acidic sites and significantly improves peak shape.

    • Use Deactivated or Alternative Stationary Phases:

      • Deactivated Silica: You can deactivate silica gel yourself by preparing a slurry with the eluent containing your basic modifier before packing the column.[8]

      • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the acidic silanol groups.

      • Reversed-Phase Chromatography (C18): For highly polar morpholine derivatives, reversed-phase HPLC or flash chromatography using a C18 stationary phase is often the most effective method.[7][9]

Issue 2: Compound Decomposition on the Column

  • Problem: The desired product is not recovered from the column, or fractions contain new, unexpected spots by TLC/LC-MS analysis.

  • Causality & Explanation: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups. For morpholine derivatives, this can include ring-opening of strained systems or cleavage of acid-labile protecting groups.[8][10] Some N-oxides of morpholine derivatives have also been shown to undergo rearrangements.[11]

  • Solutions:

    • Test for Stability: Before committing your entire batch to a column, spot a solution of your crude material onto a TLC plate and let it sit for 30-60 minutes. If a new spot appears at the baseline or elsewhere, your compound is likely unstable on silica.[8]

    • Switch to a Non-Acidic Stationary Phase: As mentioned above, neutral alumina or reversed-phase silica are excellent alternatives that mitigate the risk of acid-catalyzed decomposition.

    • Work Quickly: If you must use silica, run the column as quickly as possible (flash chromatography) to minimize the compound's residence time on the stationary phase.

Troubleshooting Workflow: Column Chromatography

Caption: A workflow for troubleshooting common column chromatography issues.

Crystallization

Crystallization is a powerful and scalable purification technique, particularly effective for achieving high purity in the final step.[12][13]

Issue 1: Compound "Oils Out" Instead of Crystallizing

  • Problem: The compound separates from the solution as a liquid (oil) rather than forming solid crystals upon cooling.

  • Causality & Explanation: This often occurs when the compound's solubility changes too rapidly with temperature, or when the concentration of the solution is too high. The presence of impurities can also depress the melting point of the solid, favoring oiling out.[14]

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator. Rapid cooling in an ice bath often promotes oiling.

    • Use More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more of the primary solvent, and attempt to cool it again.[14]

    • Change Solvent System: Experiment with different solvent/anti-solvent pairs. A good anti-solvent should be miscible with the primary solvent but should not dissolve the compound.[15]

    • Scratch & Seed: Use a glass rod to scratch the inside of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization.[14]

Issue 2: The Compound Will Not Crystallize from Any Solvent

  • Problem: The compound remains in solution even at low temperatures and high concentrations. This is common for liquid or low-melting-point morpholine derivatives.

  • Causality & Explanation: Some compounds, particularly those that are liquids or have very flexible structures, have a low propensity to form an ordered crystal lattice.

  • Solutions:

    • Salt Formation: This is the most effective strategy for basic morpholine compounds.[6] Convert the free base into a salt (e.g., hydrochloride, acetate, or tartrate) by treating it with the corresponding acid. Salts are typically crystalline solids with well-defined melting points and are often easily purified by recrystallization. The pure free base can be regenerated later if needed.[16]

    • Use an Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent, then slowly add a miscible anti-solvent (in which the compound is insoluble) until the solution becomes turbid. Heat to clarify and then cool slowly.[15]

Table 1: Common Crystallization Solvents for Morpholine Derivatives
Solvent ClassExamplesNotes
Alcohols Ethanol, Isopropanol (IPA)Good for moderately polar compounds. Often used in combination with water or hexanes.[15]
Nitriles Acetonitrile (MeCN)Versatile solvent, good for a range of polarities.[15]
Esters Ethyl Acetate (EtOAc)Often used as the primary solvent, with hexanes as the anti-solvent.[17]
Ethers Diethyl Ether, MTBETypically used as anti-solvents due to lower polarity.
Aprotic Polar DMSO, DMFUsed for highly polar compounds that are difficult to dissolve in other solvents.[7]
Liquid-Liquid Extraction

Extraction is a critical work-up step to remove inorganic salts and highly polar or non-polar impurities.

Issue 1: Persistent Emulsion Formation

  • Problem: A stable emulsion forms at the interface between the aqueous and organic layers, preventing clean separation and trapping the product.

  • Causality & Explanation: Morpholine derivatives can act as surfactants, especially when protonated or deprotonated, stabilizing the interface between the two immiscible liquids.

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Change the Solvent: Switching to a different organic solvent (e.g., from EtOAc to Dichloromethane) can alter the interfacial tension and break the emulsion.

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

    • Patience & Gentle Mixing: Avoid vigorous shaking in the separatory funnel. Gentle, repeated inversions are often sufficient for extraction and are less likely to cause emulsions.

Section 2: Addressing Specific Impurities

The purification strategy must be tailored to the specific impurities generated during the synthesis.

Removing N-Oxide Impurities
  • Problem: Oxidation of the morpholine nitrogen to an N-oxide is a common side reaction, especially when using oxidizing agents in the synthesis.[11][18] These impurities are often highly polar and difficult to separate from the desired product.

  • Causality & Explanation: The nitrogen atom in a morpholine ring is a tertiary amine and is susceptible to oxidation, forming a highly polar N-oxide.[18]

  • Solutions:

    • Chromatography: N-oxides are significantly more polar than their parent amine. This large difference in polarity can often be exploited for separation using normal-phase column chromatography. The N-oxide will typically have a much lower Rf value.

    • Chemical Reduction: If chromatographic separation fails, a mild reduction can selectively convert the N-oxide back to the parent amine. Reagents like triphenylphosphine (PPh₃) or sodium bisulfite can sometimes be effective. This approach is only viable if the desired product is stable to these reducing conditions.

    • Quenching Excess Oxidant: Prevention is key. During the reaction work-up, ensure any residual oxidizing agents (like H₂O₂ or m-CPBA) are thoroughly quenched before product isolation. This can be done with additives like sodium thiosulfate or sodium sulfite.[18] Using activated carbon is another method to remove excess H₂O₂ and avoid metal impurities.[18][19]

Dealing with Ring-Opened Byproducts
  • Problem: Under strongly acidic or certain catalytic conditions, the morpholine ring can undergo cleavage, leading to linear amino alcohol impurities.[20][21]

  • Causality & Explanation: The ether linkage in the morpholine ring can be susceptible to cleavage under harsh acidic conditions, particularly at elevated temperatures.

  • Solutions:

    • pH Control: Carefully control the pH during the reaction and work-up. Avoid using strong, non-volatile acids if possible. If an acidic work-up is necessary, perform it at low temperatures and for a minimal amount of time.

    • Extraction: The resulting amino alcohol may have different solubility and pKa properties compared to the cyclic morpholine parent. These differences can be exploited through careful pH-controlled liquid-liquid extraction. The more flexible linear impurity may partition differently between aqueous and organic phases at a specific pH.

Section 3: Frequently Asked Questions (FAQs)

Q1: My morpholine derivative is a liquid at room temperature. How can I purify it by crystallization? A1: If your derivative is a liquid, direct recrystallization is not possible. The best strategy is to convert it into a crystalline salt.[6] By treating the liquid free base with an acid (e.g., HCl in ether, or acetic acid), you can form a hydrochloride or acetate salt, which is often a stable, crystalline solid. This solid can then be purified by recrystallization. If the free base is required for the next step, the purified salt can be neutralized with a base and extracted.[16]

Q2: How can I improve the solubility of my poorly soluble morpholine compound for purification and biological assays? A2: Solubility issues are common. For purification, you may need to use more polar or specialized solvent systems like DMSO or DMF for crystallization.[7] For biological assays, preparing a high-concentration stock solution in DMSO is a standard practice.[22] If the compound precipitates when added to an aqueous buffer, you can try reducing the final DMSO concentration (aim for <0.5%), using a co-solvent like ethanol, or employing solubility enhancers like cyclodextrins.[22]

Q3: What is the best method to assess the purity of my final morpholine-based compound? A3: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard for determining purity and identifying impurities.[6] For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[23] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to assess purity by identifying impurity signals.

Q4: I see multiple spots on my TLC plate after my reaction. How do I decide on the best purification strategy? A4: The choice depends on the scale and the properties of your compounds. The following decision tree can guide your choice.

Decision Tree: Selecting a Purification Method

Caption: A decision tree for selecting the initial purification strategy.

Section 4: Key Experimental Protocols

Protocol 1: General Purpose Flash Chromatography for a Basic Morpholine Compound
  • Solvent System Selection: Identify a suitable solvent system using TLC. A good system will give your target compound an Rf value of ~0.3. To prevent tailing, add 1% triethylamine (NEt₃) to your chosen eluent (e.g., 94:5:1 Dichloromethane/Methanol/Triethylamine).

  • Column Packing: Pack a glass column with silica gel using the prepared eluent. Ensure the silica bed is well-compacted and level.

  • Sample Loading: Dissolve your crude compound in a minimum amount of the eluent or a stronger solvent like dichloromethane. If the compound is not fully soluble, pre-adsorb it onto a small amount of silica gel: dissolve the compound, add silica, evaporate the solvent to dryness, and load the resulting free-flowing powder onto the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure (flash chromatography). Collect fractions and monitor them by TLC.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.

  • Final Drying: Remove residual solvent under high vacuum to obtain the purified compound.

Protocol 2: Optimized Recrystallization via Salt Formation
  • Dissolution: Dissolve the crude, liquid morpholine base (1.0 eq) in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Salt Formation: Slowly add a solution of hydrochloric acid (1.05 eq, e.g., 2M solution in diethyl ether) dropwise with stirring. A precipitate should form immediately.

  • Digestion: Continue stirring the resulting slurry for 30 minutes to ensure complete salt formation.

  • Isolation of Crude Salt: Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Transfer the crude salt to a new flask. Add a minimal amount of a hot solvent (e.g., isopropanol or ethanol) until the solid just dissolves.[24]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours or overnight to maximize crystal formation.

  • Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

References

Technical Support Center: A Guide to Resolving Unexpected Side Reactions in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and unexpected side reactions encountered during the synthesis of morpholine. Our goal is to provide you with in-depth technical insights and practical, field-proven solutions to optimize your synthetic routes and improve yield and purity.

Introduction to Morpholine Synthesis and Its Challenges

Morpholine, a versatile heterocyclic compound with the chemical formula O(CH₂CH₂)₂NH, is a crucial building block in a wide array of applications, from pharmaceuticals and agrochemicals to corrosion inhibitors and rubber additives.[1] The two primary industrial routes to morpholine are the dehydration of diethanolamine (DEA) using a strong acid catalyst, such as sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst at elevated temperature and pressure.[2] While seemingly straightforward, both methods are susceptible to side reactions that can significantly impact the final product's yield and purity. This guide will address these challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Diethanolamine (DEA) Dehydration Route

The dehydration of diethanolamine is a classic method for morpholine synthesis.[3] It involves the acid-catalyzed intramolecular cyclization of DEA, typically at high temperatures (180-210°C).[4]

Q1: My morpholine yield is significantly lower than expected, and the product mixture is dark brown or black. What is the likely cause and how can I fix it?

A1: Low yields and the formation of dark-colored byproducts in the DEA dehydration route are often interconnected and typically point to issues with temperature control and reaction time.

  • Causality: The dehydration of DEA is a delicate balance. While high temperatures are necessary to drive the cyclization, excessive heat or prolonged reaction times can lead to charring and polymerization of the starting material and product.[4] A temperature drop of just 10-15°C can also significantly decrease the yield.[4] The strong acid catalyst, typically concentrated sulfuric acid, can also promote the formation of complex, colored humin-like byproducts from trace impurities or the degradation of the reactants at high temperatures.[5]

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your reaction is equipped with a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature within the optimal range of 200-210°C.[5]

    • Optimize Reaction Time: Monitor the reaction progress using a suitable analytical technique, such as GC-MS analysis of aliquots (after neutralization), to determine the optimal reaction time. While the reaction is slow, excessive heating beyond the point of maximum conversion will only promote byproduct formation.[4]

    • Consider a Milder Dehydrating Agent: While concentrated sulfuric acid is common, using oleum (fuming sulfuric acid) can significantly shorten the required reaction time (from 7-8 hours to as little as 30 minutes), which in turn minimizes the formation of byproducts.[6]

    • Ensure Purity of Starting Materials: Use high-purity diethanolamine to minimize the presence of impurities that can contribute to color formation.

Q2: I'm observing a significant amount of solid byproduct after neutralization. What is it and is it affecting my yield?

A2: The solid byproduct is most likely sodium sulfate, formed from the neutralization of the sulfuric acid catalyst with sodium hydroxide.[2] While this is an expected part of the workup, its presence can complicate the purification of morpholine.

  • Causality: The use of a strong acid catalyst necessitates a neutralization step to liberate the free morpholine base before distillation. The reaction between sulfuric acid and sodium hydroxide produces large quantities of sodium sulfate, which has limited solubility in the reaction mixture.

  • Troubleshooting Steps:

    • Efficient Filtration: Ensure the sodium sulfate is thoroughly removed by filtration before proceeding with the extraction and distillation of morpholine.

    • Alternative Workup: An alternative to direct filtration is to perform a steam distillation after making the mixture strongly alkaline. The morpholine will distill over with the water, leaving the sodium sulfate behind.[6] The resulting aqueous morpholine solution can then be concentrated.

Diethylene Glycol (DEG) Ammonolysis Route

The reaction of diethylene glycol with ammonia over a hydrogenation catalyst is a more modern and efficient route to morpholine.[2] However, it is not without its own set of potential side reactions.

Q3: My final product is contaminated with N-ethylmorpholine. How is this byproduct formed and how can I prevent it?

A3: The formation of N-ethylmorpholine is a common side reaction in the DEG route and is often linked to the catalyst and reaction conditions.

  • Causality: While a definitive, universally accepted mechanism is complex and can be catalyst-dependent, a plausible pathway involves the hydrogenolysis of a C-O bond in diethylene glycol or an intermediate, followed by amination and cyclization. The "ethyl" group is believed to originate from the ethylene glycol backbone of the starting material. The hydrogenation catalyst can promote the reduction of an intermediate aldehyde or imine, leading to the formation of the N-ethyl group.

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst is critical. Nickel, copper, or cobalt catalysts on an alumina support are common.[2] The selectivity of the catalyst can influence the formation of N-ethylmorpholine. Experimenting with different catalyst compositions or promoters may be necessary to minimize this byproduct.

    • Optimize Reaction Temperature: As shown in the table below, reaction temperature can significantly impact the product distribution. A systematic study of the temperature profile of your reaction is recommended to find the optimal balance between DEG conversion and selectivity to morpholine.

    • Control Hydrogen Partial Pressure: Hydrogen is essential for maintaining catalyst activity, but its partial pressure can influence the extent of hydrogenolysis reactions.[7] Optimizing the hydrogen partial pressure can help to suppress the formation of N-ethylmorpholine.

Q4: I'm seeing a significant amount of high-boiling point impurities, or "heavies," in my product. What are these and how can I minimize them?

A4: "Heavies" are high-molecular-weight condensation products that reduce the yield of morpholine.[2]

  • Causality: These byproducts, such as morpholino diethylene glycol (MDEG) and bis-morpholino diethylene glycol (BMDEG), are formed when the desired product, morpholine, reacts further with the starting material, diethylene glycol.[7] This is more likely to occur under conditions where the concentration of morpholine in the liquid phase is high.[8]

  • Troubleshooting Steps:

    • Optimize Ammonia to DEG Ratio: A high molar ratio of ammonia to diethylene glycol is crucial for maximizing the selectivity towards morpholine.[8] Excess ammonia helps to ensure that the intermediate amino alcohols react with ammonia rather than with morpholine. Ratios of ammonia to hydrogen are also important, with low ratios (e.g., 2:1 to 4:1) leading to increased formation of heavies.[7]

    • Reactor Design and Operation: Operating in a trickle-bed reactor where the diethylene glycol is maintained as a discontinuous liquid phase and the morpholine formed is predominantly in the vapor phase can significantly reduce the formation of heavy byproducts.[2][7]

    • Control Reaction Pressure: Higher pressures can increase the concentration of morpholine in the liquid phase, making it more available to react with DEG to form heavies.[8] Operating at lower pressures can favor the partitioning of morpholine into the gas phase, thus minimizing further reactions.

Q5: My catalyst activity is decreasing over time. What is causing this and can the catalyst be regenerated?

A5: Catalyst deactivation is a common issue in continuous industrial processes and can be caused by several factors.

  • Causality:

    • Poisoning: Impurities in the feed, such as sulfur or chlorine compounds, can irreversibly bind to the active sites of the catalyst, leading to poisoning.

    • Fouling/Coking: The deposition of heavy byproducts or carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[9]

    • Sintering: At high reaction temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[9]

  • Troubleshooting and Regeneration:

    • Ensure Feed Purity: Use high-purity diethylene glycol and ammonia to minimize catalyst poisons.

    • Optimize Reaction Conditions: Avoid excessively high temperatures that can lead to sintering and coking.

    • Catalyst Regeneration: Depending on the nature of the deactivation, regeneration may be possible. For deactivation by coking, a controlled oxidation (burn-off) of the carbon deposits can sometimes restore activity. However, this must be done carefully to avoid damaging the catalyst through excessive heat.[9] For some types of poisoning, a chemical wash may be effective. The specific regeneration procedure will depend on the catalyst manufacturer's recommendations. In many cases, replacement of the catalyst is the most practical solution.

Data Presentation

The following table, adapted from U.S. Patent 4,647,663, illustrates the effect of temperature on the product distribution in the reaction of diethylene glycol (DEG) and ammonia.[2] This data highlights the importance of temperature optimization to maximize morpholine yield while minimizing the formation of the intermediate 2-(2-aminoethoxy)ethanol (AEE) and heavy byproducts.

RunTemperature (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
120063.8736.1359.54.06
222097.632.3790.85.5
324079.420.663.37.5

Experimental Protocols

Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.

Materials:

  • Diethanolamine (62.5 g)[4]

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)[4]

  • Calcium Oxide (CaO)

  • Potassium Hydroxide (KOH)

  • Sodium metal (small piece)

  • 500 mL three-neck round-bottom flask

  • Thermocouple and condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Acidification: In a 500 mL three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine. While cooling and stirring, slowly add concentrated hydrochloric acid (or sulfuric acid) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[4]

  • Dehydration Reaction: Heat the mixture to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for several hours (e.g., 15 hours) to allow for cyclization.[4]

  • Workup:

    • Allow the reaction mixture to cool to approximately 160°C and pour it into a separate container to prevent solidification in the flask.

    • The resulting thick paste of morpholine hydrochloride is mixed with calcium oxide to neutralize the excess acid and free the morpholine base.

    • The mixture is then subjected to a strong and dry flame distillation to recover the crude morpholine.

  • Purification:

    • The crude, wet morpholine is dried by stirring over potassium hydroxide for 30-60 minutes.

    • The dried morpholine is decanted or filtered.

    • For final purification, the morpholine is refluxed over a small piece of sodium metal for about an hour and then fractionally distilled. The pure morpholine fraction is collected at 126-129°C.

Visualization of Concepts

Diagram: Troubleshooting Workflow for Low Morpholine Yield

Troubleshooting_Low_Yield Start Low Morpholine Yield Check_Temp Verify Reaction Temperature Start->Check_Temp Is temperature stable and optimal? Check_Time Evaluate Reaction Time Start->Check_Time Is reaction time optimized? Check_Purity Assess Starting Material Purity Start->Check_Purity Are starting materials pure? Check_Ratio Confirm Reactant Ratios Start->Check_Ratio Are reactant ratios correct? Check_Catalyst Inspect Catalyst Activity Start->Check_Catalyst Is the catalyst active? Solution Implement Corrective Actions Check_Temp->Solution Check_Time->Solution Check_Purity->Solution Check_Ratio->Solution Check_Catalyst->Solution

Caption: A logical workflow for troubleshooting low morpholine yield.

Diagram: Key Side Reactions in Morpholine Synthesis

Side_Reactions cluster_DEA DEA Dehydration cluster_DEG DEG Ammonolysis DEA Diethanolamine (DEA) Morpholine_DEA Morpholine DEA->Morpholine_DEA H₂SO₄, Δ Polymers Polymerization/ Charring DEA->Polymers Excessive Heat/ Long Reaction Time DEG Diethylene Glycol (DEG) + NH₃ AEE 2-(2-aminoethoxy)ethanol (AEE) DEG->AEE Catalyst, H₂ N_Ethyl N-Ethylmorpholine DEG->N_Ethyl Side Reaction Morpholine_DEG Morpholine Heavies High-MW Byproducts ('Heavies') Morpholine_DEG->Heavies + DEG AEE->Morpholine_DEG Catalyst, H₂

Caption: Primary synthetic routes and major side reactions.

References

Technical Support Center: Enhancing the Stability of Methoxyphenyl-Containing Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the stability challenges of methoxyphenyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter stability issues during the long-term storage and handling of these valuable molecules. The methoxyphenyl group, while a common and useful moiety in medicinal chemistry and materials science, can be susceptible to degradation, leading to loss of potency, formation of impurities, and compromised experimental outcomes.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and prevent the degradation of your methoxyphenyl-containing compounds.

Understanding the Instability of Methoxyphenyl Compounds

The stability of a methoxyphenyl-containing compound is intrinsically linked to the methoxy group (-OCH₃) and its electronic influence on the aromatic ring. This functional group can activate the ring, making it more susceptible to certain degradation pathways. The primary routes of degradation are:

  • Oxidation: The electron-rich aromatic ring is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides. This can lead to the formation of phenols (demethylation), quinones, and other oxidative byproducts.[1][2]

  • Hydrolysis: Under acidic or basic conditions, the ether linkage can be cleaved, resulting in the formation of a phenol and methanol. The rate of hydrolysis is often dependent on the pH and temperature of the environment.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to bond cleavage and the formation of various degradation products.[1] The position of the methoxy group on the phenyl ring can influence the rate of photodegradation.[5][6][7]

The following diagram illustrates the major degradation pathways for a generic methoxyphenyl-containing compound.

cluster_degradation Degradation Pathways Methoxyphenyl Methoxyphenyl Compound (Ar-OCH₃) Oxidation Oxidation (O₂, Metal Ions, Peroxides) Methoxyphenyl->Oxidation Initiation Hydrolysis Hydrolysis (Acid/Base Catalyzed) Methoxyphenyl->Hydrolysis Cleavage Photodegradation Photodegradation (UV/Visible Light) Methoxyphenyl->Photodegradation Excitation Phenol Phenol (Ar-OH) Oxidation->Phenol Quinone Quinone & Other Oxidative Products Oxidation->Quinone Hydrolysis->Phenol Methanol Methanol (CH₃OH) Hydrolysis->Methanol Photoproducts Various Photodegradation Products Photodegradation->Photoproducts

Caption: Major degradation pathways of methoxyphenyl-containing compounds.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Q1: I've noticed a new, more polar impurity in my HPLC analysis after storing my methoxyphenyl-containing compound in a methanol solution at room temperature for a week. What is the likely cause?

A: The appearance of a more polar impurity strongly suggests degradation. Given the storage in methanol, the two most likely culprits are hydrolysis or oxidation .

  • Causality: The methoxy group can be susceptible to acid- or base-catalyzed hydrolysis, even from trace impurities in the solvent or on the glassware, leading to the formation of the corresponding phenol. Phenols are generally more polar than their methyl ether counterparts, resulting in earlier elution times on reverse-phase HPLC. Alternatively, oxidation could lead to the formation of phenolic or other hydroxylated species, which are also more polar.

  • Troubleshooting Steps:

    • Analyze the Impurity: If possible, isolate and characterize the impurity using mass spectrometry (MS) and NMR to confirm its structure. An increase in mass corresponding to the loss of a methyl group and the gain of a hydrogen atom (a net loss of 14 Da) would strongly indicate demethylation to the phenol.

    • pH Check: Measure the pH of your methanol solution. Even nominally neutral solvents can become acidic or basic over time.

    • Solvent Purity: Use high-purity, anhydrous solvents to minimize water content and potential acidic or basic impurities.

    • Inert Atmosphere: Purge the solvent with an inert gas like argon or nitrogen before preparing your solution and store the solution under an inert headspace to minimize contact with oxygen.

Q2: My solid methoxyphenyl-containing compound has developed a yellowish or brownish tint after being stored on the lab bench for a few months. What's happening?

A: Discoloration of a solid sample is a classic indicator of photodegradation and/or oxidation .

  • Causality: Many aromatic compounds are light-sensitive.[8][9] The energy from ambient light, especially UV wavelengths, can be absorbed by the molecule, leading to the formation of colored degradation products.[1] Additionally, prolonged exposure to air can lead to slow oxidation, which can also result in colored impurities, such as quinone-like structures.

  • Troubleshooting Steps:

    • Protect from Light: Store the solid compound in an amber vial or a container wrapped in aluminum foil to block light.[10]

    • Control Temperature: Store the compound in a cool, dark place, such as a refrigerator or freezer, to slow down the rates of both photodegradation and oxidation. For long-term storage, temperatures of -20°C or -80°C are recommended.

    • Inert Atmosphere: For highly sensitive compounds, store them in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to protect against both oxygen and moisture.

Q3: I'm performing a reaction with a methoxyphenyl-containing starting material, and I'm seeing significant byproducts that appear to be from the degradation of my starting material. How can I improve the stability during the reaction?

A: Reaction conditions themselves can be a source of stress leading to degradation. The key is to identify the specific stressor in your reaction setup.

  • Causality:

    • Acidic/Basic Reagents: If your reaction uses strong acids or bases, you may be inducing hydrolysis of the methoxy group.

    • Oxidizing Agents: The presence of oxidizing agents, even mild ones, can lead to oxidative degradation.

    • Heat: Elevated reaction temperatures can accelerate all degradation pathways.

    • Light: If your reaction is run in a clear glass vessel, ambient light could be causing photodegradation.

  • Troubleshooting Steps:

    • Reaction Condition Matrix: If possible, run a small-scale matrix of experiments varying the temperature, reaction time, and concentration of any acidic or basic reagents to find conditions that minimize degradation while still allowing the desired reaction to proceed.

    • Protect from Light: Wrap your reaction vessel in aluminum foil.

    • Inert Atmosphere: Run the reaction under an inert atmosphere of argon or nitrogen.

    • Antioxidant Addition: For reactions that are not sensitive to radical scavengers, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reaction mixture. However, you must first verify that the antioxidant does not interfere with your desired chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for methoxyphenyl-containing compounds?

A: The ideal storage conditions depend on the specific compound's sensitivity, but a general best-practice approach is as follows:

  • Solid Form: Store as a solid whenever possible, as compounds are generally more stable in the solid state than in solution.

  • Container: Use amber glass vials with tight-fitting caps to protect from light and minimize exposure to air and moisture.[10]

  • Atmosphere: For highly sensitive compounds, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Temperature: Store at low temperatures. Refrigeration (2-8°C) is good for short-term storage, while freezing (-20°C or -80°C) is recommended for long-term storage.

  • Desiccation: Store in a desiccator to protect from moisture.

Q2: How do I choose the right antioxidant for my compound?

A: The choice of antioxidant depends on the nature of your compound and the system it's in (e.g., solution, solid, formulation).

  • For Lipophilic Compounds/Organic Solvents: Butylated hydroxytoluene (BHT) and Vitamin E (α-tocopherol) are excellent choices.[11][12] They are radical scavengers that can terminate oxidative chain reactions.[12][13]

  • For Aqueous Systems: Ascorbic acid (Vitamin C) and its salts are effective water-soluble antioxidants.

  • Mechanism of Action:

    • Radical Scavengers (e.g., BHT, Tocopherol): These donate a hydrogen atom to a radical, neutralizing it and forming a more stable radical on the antioxidant itself.[8][12][13]

    • Reducing Agents (e.g., Ascorbic Acid): These are readily oxidized and thus sacrificially protect the compound of interest.

    • Chelating Agents (e.g., EDTA): These bind to metal ions that can catalyze oxidation reactions.

Q3: What is a forced degradation study, and why is it important?

A: A forced degradation study (or stress testing) is an experiment where a compound is intentionally exposed to harsh conditions—such as high heat, extreme pH, strong oxidizing agents, and intense light—to accelerate its degradation.[14][15][16] These studies are crucial for:

  • Identifying Potential Degradants: Understanding what impurities might form over the product's shelf life.[14]

  • Elucidating Degradation Pathways: Determining the chemical reactions that lead to degradation.[14]

  • Developing Stability-Indicating Methods: Ensuring that your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products.[14]

  • Informing Formulation and Packaging: The results can guide the selection of excipients, buffers, and packaging to create a stable final product.[14]

The following diagram outlines a typical workflow for a forced degradation study.

cluster_workflow Forced Degradation Study Workflow cluster_analysis Start Prepare Stock Solution of Methoxyphenyl Compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Hydrolytic Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress->Base Hydrolytic Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Oxidative Thermal Thermal Stress (e.g., 80°C, solid & solution) Stress->Thermal Thermal Photo Photolytic Stress (ICH Q1B guidelines) Stress->Photo Photolytic Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterize Characterize Degradation Products (LC-MS, NMR) Analysis->Characterize Report Report Findings and Propose Degradation Pathway Characterize->Report

Caption: A typical workflow for a forced degradation study of a methoxyphenyl-containing compound.

Experimental Protocols

Protocol 1: Stabilization of a Methoxyphenyl-Containing Compound in Solution Using BHT

This protocol describes the use of Butylated Hydroxytoluene (BHT) as an antioxidant to stabilize a solution of a methoxyphenyl-containing compound.

Materials:

  • Methoxyphenyl-containing compound

  • Solvent (e.g., THF, Diethyl Ether, or an appropriate organic solvent)

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a screw cap

Procedure:

  • Prepare BHT Stock Solution: Prepare a 1 mg/mL stock solution of BHT in the chosen solvent.

  • Determine Final BHT Concentration: A typical final concentration of BHT for stabilization is in the range of 0.01-0.1% (w/v).[11] For initial trials, a concentration of 0.05% is a good starting point.

  • Prepare Stabilized Solution: a. Weigh the desired amount of your methoxyphenyl-containing compound into an amber glass vial. b. Calculate the required volume of the BHT stock solution to achieve the desired final concentration in your final solution volume. c. Add the calculated volume of the BHT stock solution to the vial. d. Add the remaining volume of the pure solvent to reach the final desired concentration of your compound.

  • Inert Atmosphere: a. Gently bubble argon or nitrogen through the solution for 1-2 minutes to remove dissolved oxygen. b. Flush the headspace of the vial with the inert gas before tightly sealing the cap.

  • Storage: Store the stabilized solution in a cool, dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical procedure for investigating the stability of a methoxyphenyl-containing compound under acidic conditions.

Materials:

  • Methoxyphenyl-containing compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks

  • Water bath or heating block

  • HPLC system with a stability-indicating method

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in methanol or acetonitrile.

  • Stress Sample Preparation: a. Pipette 5 mL of the stock solution into a 50 mL volumetric flask. b. Add 5 mL of 1 M HCl. c. Heat the solution in a water bath at 60°C for 2 hours (this time may need to be optimized).

  • Control Sample Preparation: a. Pipette 5 mL of the stock solution into a separate 50 mL volumetric flask. b. Add 5 mL of purified water. c. Keep this solution at room temperature.

  • Neutralization and Dilution: a. After the stress period, cool the stressed sample to room temperature. b. Carefully neutralize the solution by adding 5 mL of 1 M NaOH. c. Dilute both the stressed and control samples to the 50 mL mark with the mobile phase of your HPLC method.

  • HPLC Analysis: a. Analyze the stressed and control samples by HPLC. b. Compare the chromatograms to identify degradation products and quantify the loss of the parent compound. The degradation products from acid hydrolysis of a methoxyphenyl compound will likely include the corresponding phenol.

Data Summary

The following table summarizes typical degradation patterns observed in forced degradation studies of methoxyphenyl-containing drugs.

Drug Stress Condition Observation Reference
Omeprazole Acidic Hydrolysis (low pH)Strong degradation[3][4]
Oxidative (H₂O₂)Significant degradation[3][4][17]
Basic HydrolysisMild degradation[3][4]
Naproxen Acidic Hydrolysis (1 N HCl, 60°C)Significant degradation[10][11]
Basic Hydrolysis (1 N NaOH, 60°C)Degradation observed[10]
Oxidative (6% H₂O₂, 40°C)No significant degradation[10]
PhotolyticNo significant degradation[10]

References

Validation & Comparative

A Senior Application Scientist's Guide to Validation of Analytical Methods for Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products is paramount. A critical component of this assurance lies in the rigorous control of impurities. This guide provides a comprehensive framework for the validation of analytical methods designed to detect and quantify these impurities, grounded in the harmonized guidelines of the International Council for Harmonisation (ICH). As your partner in the laboratory, we will move beyond simply listing steps, instead delving into the scientific rationale behind each validation parameter and offering practical, field-tested insights to ensure your methods are robust, reliable, and compliant.

The Regulatory Imperative: Understanding the ICH Framework

The control of impurities is not merely a matter of good science; it is a regulatory requirement enforced globally. The ICH has established a series of guidelines that form the bedrock of our approach to impurity testing and method validation. Understanding how these documents interrelate is the first step toward a successful validation strategy.

  • ICH Q3A(R2) & Q3B(R2): The "What" and "How Much." These guidelines establish the thresholds for reporting, identifying, and qualifying impurities in new drug substances and new drug products, respectively.[1][2][3] They dictate the maximum daily dose-dependent thresholds that trigger the need for action. For example, for a new drug substance with a maximum daily dose of up to 2 grams, the identification threshold is 0.10% or 1.0 mg per day intake, whichever is lower.[4]

  • ICH Q2(R1): The "How to Prove It." This is the core guideline for analytical validation.[5][6][7] It details the specific performance characteristics that must be evaluated to demonstrate that an analytical procedure is suitable for its intended purpose.[8] For impurity testing, this means proving the method can reliably detect impurities at or below the thresholds set by Q3A/B.

  • ICH M7(R2): The "High-Risk" Impurities. This guideline addresses a special class of impurities: DNA reactive (mutagenic) impurities, which have the potential to cause cancer.[9][10][11] It establishes the concept of the Threshold of Toxicological Concern (TTC), setting stringent acceptable intake limits (e.g., 1.5 µ g/day for lifetime exposure) that demand highly sensitive analytical methods.[10]

The interplay between these guidelines is crucial. Q3A/B tells you the level at which you must control a general impurity, Q2(R1) tells you how to validate a method to prove you can measure it accurately at that level, and M7 provides a specific, risk-based framework for the most dangerous class of impurities.

ICH_Guidelines cluster_0 Impurity Thresholds & Control cluster_1 Method Validation Q3A ICH Q3A(R2) Impurities in New Drug Substances Q2 ICH Q2(R1) Validation of Analytical Procedures Q3A->Q2 Defines required quantitation levels Q3B ICH Q3B(R2) Impurities in New Drug Products Q3B->Q2 Defines required quantitation levels M7 ICH M7(R2) Mutagenic Impurities M7->Q2 Requires ultra-low quantitation levels (TTC) caption Figure 1. Interrelationship of Core ICH Impurity Guidelines.

Caption: Figure 1. Interrelationship of Core ICH Impurity Guidelines.

Deconstructing Validation: Core Parameters and Scientific Causality

According to ICH Q2(R1), analytical method validation is the process of demonstrating that a procedure is suitable for its intended use.[8] For impurity methods, this "intended use" is twofold: to detect impurities (a qualitative goal) and to quantify them accurately (a quantitative goal). Let's explore the key validation parameters, focusing on why they are critical for impurity analysis.

Validation Parameter Intended Purpose for Impurity Testing Typical Acceptance Criteria (for HPLC)
Specificity To ensure the method can distinguish the impurity from the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components.[12]Peak purity index > 0.99; baseline resolution (Rs > 1.5) between the impurity and adjacent peaks.[13]
Limit of Quantitation (LOQ) To establish the lowest concentration of the impurity that can be measured with acceptable precision and accuracy.[14] This must be at or below the reporting threshold defined in ICH Q3A/B.[15]Signal-to-noise ratio (S/N) ≥ 10.[16] Relative Standard Deviation (RSD) for replicate injections ≤ 10%.[17]
Limit of Detection (LOD) To establish the lowest concentration at which the impurity can be detected, but not necessarily quantified.[17] Useful for limit tests.Signal-to-noise ratio (S/N) ≥ 3.[16]
Accuracy To demonstrate the closeness of the measured value to the true value. This is critical for ensuring impurities are not under- or over-reported.Recovery of 80-120% of the spiked amount over the analytical range.[18]
Precision (Repeatability & Intermediate)To demonstrate the method's consistency. Repeatability shows precision over a short time, while intermediate precision assesses variations (e.g., different days, analysts, equipment).[8]RSD ≤ 5% at the specification limit; RSD ≤ 10% at the LOQ.
Linearity To prove that the method's response is directly proportional to the concentration of the impurity over a specified range.Correlation coefficient (r²) ≥ 0.995.[19] Y-intercept should not be significantly different from zero.
Range To define the upper and lower impurity concentrations for which the method is demonstrated to be accurate, precise, and linear.From the LOQ to 120% of the impurity specification limit.[20]
Robustness To show the method's reliability when subjected to small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.[19]

In the Lab: A Practical Workflow for HPLC Method Validation

High-Performance Liquid Chromatography (HPLC) is the workhorse for pharmaceutical impurity analysis.[21] The following section provides a detailed, step-by-step methodology for validating a typical reversed-phase HPLC-UV method for a specified impurity.

Experimental Workflow: From Planning to Report

Caption: Figure 2. A typical workflow for analytical method validation.

Step-by-Step Validation Protocol (Hypothetical Example)

Objective: Validate an HPLC-UV method to quantify "Impurity X" in "Drug Substance Y." The reporting threshold for Impurity X is 0.10%.

  • Specificity:

    • Causality: This is the foundational test. If you cannot distinguish the impurity from everything else, your measurements are meaningless.[22] Forced degradation studies are essential to create potential degradation products and prove the method is "stability-indicating."[18][23]

    • Protocol:

      • Prepare solutions of: a) Placebo (matrix without drug substance), b) Drug Substance Y, c) Certified reference standard of Impurity X.

      • Inject each and confirm no interference at the retention time of Impurity X in the placebo and drug substance chromatograms.

      • Subject Drug Substance Y to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[24]

      • Analyze the stressed samples. Assess the Impurity X peak for purity using a photodiode array (PDA) detector and ensure it is resolved from all degradation peaks (Resolution > 1.5).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Causality: The LOQ must be below the reporting threshold (0.10%) to ensure the method is sensitive enough for its purpose.[15]

    • Protocol:

      • Prepare a series of dilute solutions of Impurity X (e.g., from 0.01% to 0.20% of the nominal drug substance concentration).

      • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10; this is the estimated LOQ.[16] The concentration yielding an S/N of ~3 is the LOD.

      • Confirm the LOQ by injecting six replicate preparations at the estimated LOQ concentration. The precision (%RSD) should be ≤ 10%.

  • Linearity:

    • Causality: Linearity confirms a predictable relationship between concentration and response, which is the basis of quantitation.

    • Protocol:

      • Prepare at least five concentration levels of Impurity X, ranging from the LOQ to 120% of the specification limit (e.g., LOQ, 0.05%, 0.10%, 0.15%, 0.20%).

      • Inject each concentration in triplicate.

      • Plot the average peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy:

    • Causality: Accuracy proves your method tells the truth. By spiking a known amount of impurity into the sample matrix, you verify that the method can find it.

    • Protocol:

      • Prepare samples of Drug Substance Y (or placebo) spiked with Impurity X at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

      • Prepare each level in triplicate.

      • Analyze the samples and calculate the percent recovery of the spiked impurity. The recovery should be within 80-120%.

  • Precision:

    • Causality: Precision demonstrates the method's consistency and reliability. Repeatability assesses performance during a single run, while intermediate precision simulates real-world use over time.[21]

    • Protocol:

      • Repeatability (Intra-assay precision): Prepare six individual samples of Drug Substance Y spiked with Impurity X at the specification limit. Analyze them and calculate the %RSD of the results.

      • Intermediate Precision: Have a different analyst, on a different day, using a different HPLC system, repeat the precision study. The %RSD between the two full data sets is then calculated.

  • Robustness:

    • Causality: This study identifies which method parameters are most critical and helps set appropriate system suitability criteria to ensure the method works reliably day-to-day.

    • Protocol:

      • Perform the analysis while making small, deliberate changes to critical parameters one at a time.

      • Examples: Mobile phase pH (± 0.2 units), column temperature (± 5°C), mobile phase organic composition (± 2%).

      • Monitor system suitability parameters like peak resolution and tailing factor. The method is robust if these parameters remain within acceptable limits.

Choosing the Right Tool: A Comparison of Analytical Technologies

While HPLC-UV is the most common technique, other technologies offer distinct advantages, especially for challenging impurities like those lacking a UV chromophore or requiring ultra-low detection levels as mandated by ICH M7.

Technology Principle Strengths for Impurity Analysis Limitations Best Suited For
HPLC with UV/PDA Detector Differential absorption of UV-Vis light.Robust, reproducible, cost-effective, widely available.Requires analyte to have a UV chromophore; limited sensitivity for trace analysis.Routine quality control (QC) for known, chromophoric impurities above ~0.05%.
Gas Chromatography (GC) with FID/MS Separation of volatile compounds in the gas phase.Excellent for residual solvents (ICH Q3C) and volatile/semi-volatile organic impurities.Not suitable for non-volatile or thermally labile compounds.Residual solvent analysis; analysis of volatile organic impurities.
LC-Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with detection based on mass-to-charge ratio.High specificity and selectivity; can detect non-chromophoric impurities; ultra-high sensitivity (ppb levels).[9]Higher cost and complexity; potential for matrix effects (ion suppression).Genotoxic impurity analysis (ICH M7); identification of unknown impurities; trace-level quantification.
Charged Aerosol Detection (CAD) Nebulizes eluent, charges particles, and measures the charge.Near-universal detection for non-volatile analytes, independent of chromophores; better sensitivity than Refractive Index (RI).Non-linear response requires careful calibration; response can vary with mobile phase composition.Non-chromophoric impurities (e.g., sugars, lipids, polymers) and counter-ions.

Conclusion: Validation as a Lifecycle

The validation of an analytical method is not a one-time event but a cornerstone of ensuring pharmaceutical quality throughout a product's lifecycle. It provides documented evidence that your method is fit for purpose, delivering reliable data you can trust. By grounding your approach in the scientific principles of the ICH guidelines and meticulously executing each validation parameter, you build a self-validating system of quality that ensures the safety and efficacy of medicines for patients worldwide.

References

A Senior Application Scientist's Comparative Guide to CNS-Active Compounds for Neurotransmitter Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of Neurotransmitter Receptors in CNS Drug Discovery

The intricate communication network of the central nervous system (CNS) is orchestrated by neurotransmitters and their corresponding receptors. These receptors, acting as gatekeepers of neuronal signaling, are pivotal targets for therapeutic intervention in a vast array of neurological and psychiatric disorders. The ability to selectively modulate the activity of specific receptor subtypes—be it enhancing inhibitory signals, dampening excessive excitatory signals, or fine-tuning modulatory pathways—forms the cornerstone of modern neuropharmacology. This guide provides a comparative analysis of CNS-active compounds targeting three critical classes of neurotransmitter receptors: the GABA_A, NMDA, and Serotonin receptor families. By synthesizing binding affinity data, functional outcomes, and the underlying experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate this complex landscape.

Section 1: Modulators of the GABA_A Receptor - The Masters of Inhibition

The γ-aminobutyric acid type A (GABA_A) receptor is the primary mediator of fast inhibitory neurotransmission in the CNS.[1] It is a ligand-gated ion channel that, upon binding GABA, opens a chloride ion channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[1] Compounds that modulate the GABA_A receptor are crucial in treating conditions characterized by neuronal hyperexcitability, such as anxiety and insomnia.

Comparative Analysis: Benzodiazepines vs. "Z-Drugs"

Two prominent classes of positive allosteric modulators targeting the GABA_A receptor are benzodiazepines (e.g., Diazepam) and the non-benzodiazepine hypnotics, commonly known as "Z-drugs" (e.g., Zolpidem, Zaleplon, Eszopiclone). While both classes enhance the effect of GABA, their distinct chemical structures and receptor subtype selectivities lead to different clinical profiles.

  • Benzodiazepines: These agents bind to the benzodiazepine site on the GABA_A receptor, increasing the frequency of channel opening in the presence of GABA. Their anxiolytic, sedative, and muscle relaxant effects are well-documented. However, their use is associated with risks of tolerance, dependence, and cognitive impairment.[2][3]

  • Z-Drugs: Developed to offer a better safety profile, Z-drugs exhibit greater selectivity for GABA_A receptor isoforms containing the α1 subunit, which is highly associated with sedation. This selectivity was intended to produce hypnotic effects with fewer anxiolytic and myorelaxant side effects compared to benzodiazepines.[4] While often perceived as safer, studies indicate that Z-drugs also carry risks of side effects and dependence, and the clinical distinction in safety is not always clear-cut.[2][4] A comparative study found no significant difference in the prevalence of dependence between chronic users of benzodiazepines (77.2%) and Z-drugs (69.4%).[3][5]

GABA_A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the GABA_A receptor and the site of action for allosteric modulators.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA_A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel (Closed) Chloride_Channel_Open Cl- Channel (Open) GABA_A->Chloride_Channel_Open Conformational Change (Channel Opens) Hyperpolarization Membrane Hyperpolarization Chloride_Channel_Open->Hyperpolarization Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds Modulator Benzodiazepine / Z-Drug (Positive Allosteric Modulator) Modulator->GABA_A Binds to Allosteric Site

Caption: GABA_A receptor activation by GABA, enhanced by positive allosteric modulators.

Data Summary: Comparative Properties of GABA_A Receptor Modulators
CompoundClassPrimary Target SubunitsBinding Affinity (Ki, nM)Key Clinical Use
Diazepam Benzodiazepineα1, α2, α3, α51.3 - 8.5Anxiety, Sedation
Zolpidem Z-Drugα1-containing20 - 100 (α1) vs >1000 (α5)Insomnia
Zaleplon Z-Drugα1-containing~22 (α1)Insomnia

Note: Ki values are approximate and can vary based on experimental conditions and receptor source.

Experimental Protocols: Characterizing GABA_A Receptor Ligands

The characterization of novel compounds targeting GABA_A receptors requires a two-pronged approach: assessing binding affinity and quantifying functional activity.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound for the GABA_A receptor by measuring its ability to displace a known radiolabeled ligand.[6]

Causality: We use a competition assay because it is a high-throughput and robust method to directly quantify the interaction between a compound and its target receptor, providing a clear measure of binding strength (affinity).[7] Using a well-characterized radioligand like [³H]muscimol ensures that binding is specific to the GABA_A receptor.[8]

Methodology:

  • Membrane Preparation: Homogenize rat brains or cells expressing recombinant GABA_A receptors in a sucrose buffer. Perform a series of centrifugations to isolate the cell membrane fraction containing the receptors.[9]

  • Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of a radioligand (e.g., [³H]muscimol), and varying concentrations of the unlabeled test compound.[6]

  • Controls:

    • Total Binding: Membranes + Radioligand only.

    • Non-specific Binding: Membranes + Radioligand + a high concentration of a known ligand (e.g., 10 mM GABA) to saturate all specific binding sites.[9]

  • Incubation: Incubate the plate for a defined period (e.g., 45 minutes at 4°C) to allow the binding to reach equilibrium.[9]

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Electrophysiology (Whole-Cell Patch-Clamp) Assay

This functional assay directly measures the effect of a compound on the ion flow through the GABA_A receptor channel.[10]

Causality: Patch-clamp electrophysiology is the gold standard for studying ion channels because it provides a real-time, direct measurement of channel function (ion current). This allows for the precise characterization of a compound's efficacy (the magnitude of its effect) and mechanism of action (e.g., whether it's a positive or negative modulator).[11][12]

Methodology:

  • Cell Preparation: Culture human-induced pluripotent stem cell (hiPSC)-derived neurons or a cell line (e.g., HEK293) expressing the desired GABA_A receptor subunits.[11]

  • Recording Setup: Place the cells on the stage of a microscope integrated with a patch-clamp rig. Use a glass micropipette filled with an intracellular solution to form a high-resistance seal with the membrane of a single cell.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior. Clamp the cell's voltage at a set potential (e.g., -60 mV).

  • Compound Application: Apply a low concentration of GABA to elicit a baseline current. Then, co-apply GABA with the test compound at various concentrations.[13]

  • Data Acquisition: Record the chloride currents flowing through the GABA_A receptors in response to the compound applications.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Plot the potentiation of the GABA response against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal effect).

Workflow for Patch-Clamp Assay

Patch_Clamp_Workflow Start Start: Plate hiPSC-derived Neurons Step1 Establish Whole-Cell Patch-Clamp Configuration Start->Step1 Step2 Voltage Clamp Neuron at -60 mV Step1->Step2 Step3 Apply Baseline GABA (e.g., EC10 concentration) Step2->Step3 Step4 Record Baseline Chloride Current Step3->Step4 Step5 Co-apply GABA + Test Compound (Increasing Concentrations) Step4->Step5 Step6 Record Modulated Chloride Current Step5->Step6 Step7 Washout Compound Step6->Step7 Decision All Concentrations Tested? Step7->Decision Decision->Step5 No Step8 Analyze Data: Plot Dose-Response Curve Decision->Step8 Yes Step9 Calculate EC50 and Maximal Efficacy Step8->Step9 End End: Characterize Compound Function Step9->End

Caption: Step-by-step workflow for a whole-cell patch-clamp experiment.

Section 2: Modulators of the NMDA Receptor - Regulating Excitation and Plasticity

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory.[14] However, its overactivation leads to excessive calcium influx and excitotoxicity, a pathological process implicated in numerous CNS disorders, including stroke and neurodegenerative diseases.[15][16] Therefore, NMDA receptor antagonists are a key area of therapeutic development.[17][18]

Comparative Analysis: Classes of NMDA Receptor Antagonists

NMDA receptor antagonists can be classified based on their mechanism of action, which dictates their therapeutic potential and side-effect profile.[19]

  • Competitive Antagonists: These compounds (e.g., D-AP5) bind directly to the glutamate binding site, preventing receptor activation. While potent, their clinical use is limited because they block both physiological and pathological NMDA receptor activity, leading to significant side effects.

  • Non-competitive Channel Blockers: These agents, such as Ketamine and Memantine, bind within the ion channel pore when it is open.[15] This provides a degree of activity-dependence, as they preferentially block excessively active channels. Memantine, a low-affinity, fast off-rate blocker, is well-tolerated and approved for Alzheimer's disease because it can block pathological activity without significantly interfering with normal synaptic transmission.[15] Ketamine and its enantiomer esketamine have shown rapid antidepressant effects.[17]

  • Glycine Site Modulators: The NMDA receptor requires a co-agonist, typically glycine or D-serine, to bind for activation. Compounds that act at this site can be antagonists or partial agonists, offering a more subtle way to modulate receptor function.

  • Allosteric Modulators: These compounds bind to sites distinct from the agonist or channel sites to modulate receptor function. Negative allosteric modulators targeting specific subunits (e.g., GluN2B-selective antagonists like ifenprodil) have been explored to achieve greater therapeutic specificity and reduce side effects.[20]

NMDA Receptor Signaling Pathway

The diagram below shows the dual requirement for glutamate and a co-agonist for NMDA receptor activation and the subsequent signaling cascade.

NMDAR_Pathway cluster_neuron Postsynaptic Neuron NMDAR NMDA Receptor (GluN1/GluN2) Ca_Channel_Open Ca2+ Channel (Open) NMDAR->Ca_Channel_Open Channel Gating Ca_Channel Ca2+ Channel (Blocked by Mg2+) Ca_Influx Ca2+ Influx Ca_Channel_Open->Ca_Influx Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_Influx->Downstream Glutamate Glutamate Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Binds GluN1 Depolarization Membrane Depolarization Depolarization->Ca_Channel Relieves Mg2+ Block Calcium_Flux_Workflow Start Start: Seed NMDAR-expressing HEK293 cells in 384-well plate Step1 Load Cells with Calcium-sensitive Dye (Fluo-4) Start->Step1 Step2 Pre-incubate with Test Compound Dilution Series Step1->Step2 Step3 Place Plate in Fluorescence Imaging Plate Reader Step2->Step3 Step4 Measure Baseline Fluorescence Step3->Step4 Step5 Inject Agonist Solution (Glutamate + Glycine) Step4->Step5 Step6 Measure Peak Fluorescence Response Step5->Step6 Step7 Calculate ΔF (Peak - Baseline) for each well Step6->Step7 Step8 Normalize Data and Plot Dose-Response Curve Step7->Step8 Step9 Determine IC50/EC50 Values Step8->Step9 End End: Quantify Compound Potency Step9->End

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for the Analysis of 2-(4-Methoxyphenyl)-2-morpholinoethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Molecular Entities

In the landscape of pharmaceutical development, the journey of a novel molecular entity from discovery to clinical application is paved with rigorous analytical scrutiny. The compound at the center of this guide, 2-(4-Methoxyphenyl)-2-morpholinoethanamine, represents a typical small molecule whose characterization and quantification are paramount. Its structure, featuring a methoxyphenyl group (a potential chromophore), a polar morpholine ring, and a basic amine function, presents distinct analytical characteristics that lend themselves to evaluation by multiple techniques.

The accurate measurement of such compounds in various matrices—from bulk drug substance to complex biological fluids—is critical for ensuring safety, efficacy, and quality. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and culminate in a cross-validation study to bridge the data between these two powerful methods. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of how to select, validate, and compare these analytical approaches.

Pillar 1: Understanding the Core Technologies

The choice between HPLC and LC-MS is not merely one of instrumentation but of analytical philosophy. The suitability of each technique is dictated by the specific question being asked.

  • High-Performance Liquid Chromatography (HPLC): This technique is a workhorse of the pharmaceutical industry, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] Detection is often achieved using a UV-Vis detector, which measures the absorbance of light by the analyte. Its strength lies in its robustness, cost-effectiveness, and simplicity, making it ideal for routine quality control of known compounds in relatively simple matrices.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the powerful separation capabilities of HPLC with the exceptional sensitivity and specificity of mass spectrometry.[4] After chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured.[2] This provides not just quantification but also molecular weight information, offering a higher degree of confidence in analyte identification. LC-MS, particularly tandem MS (MS/MS), is the gold standard for analyzing complex samples, identifying unknown compounds, and achieving ultra-trace level detection.[2][5]

Pillar 2: A Comparative Framework for Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] We will compare HPLC and LC-MS across the key validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Specificity and Selectivity
  • Expert Insight: Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is where the fundamental difference between the two techniques is most apparent.

  • HPLC-UV: Selectivity is primarily achieved through chromatographic separation. However, co-eluting impurities with similar UV spectra can interfere, leading to inaccurate quantification. Peak purity analysis using a Diode Array Detector (DAD) can provide some confidence but is not definitive.[9]

  • LC-MS/MS: Offers vastly superior selectivity. By using Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the analyte) and a specific fragment ion produced by its collision-induced dissociation. This two-layered specificity makes it highly unlikely that another compound will interfere.[10] This is crucial for impurity profiling and analysis in complex biological matrices.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expert Insight: The ability to detect and quantify small amounts of an analyte is critical, especially in bioanalysis or for monitoring trace impurities.

  • HPLC-UV: Sensitivity is dependent on the analyte's molar absorptivity (how strongly it absorbs light). For compounds with a good chromophore, like this compound, respectable LOQs in the low ng/mL range can often be achieved.

  • LC-MS/MS: Is inherently more sensitive, often by several orders of magnitude.[3][5] It is common to achieve LOQs in the pg/mL range, making it the only viable option for many pharmacokinetic and metabolism studies.

Linearity and Range
  • Expert Insight: Both techniques are capable of producing linear calibration curves over a defined concentration range.

  • HPLC-UV: Typically demonstrates good linearity over two to three orders of magnitude. Detector saturation can sometimes limit the upper end of the range.

  • LC-MS/MS: Can exhibit a wider dynamic range, often spanning four to five orders of magnitude. However, the linear range can be more susceptible to matrix effects and ion source saturation.

Precision and Accuracy
  • Expert Insight: Both methods can deliver excellent precision (reproducibility) and accuracy (closeness to the true value). The primary challenge for LC-MS is overcoming matrix effects.

  • HPLC-UV: Generally less susceptible to matrix effects. Accuracy and precision are primarily influenced by the quality of the chromatography and the preparation of standards.

  • LC-MS/MS: The ionization process can be suppressed or enhanced by co-eluting components from the sample matrix (e.g., salts, lipids). This can significantly impact accuracy. The most effective way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS), which co-elutes and experiences the same matrix effects as the analyte.

Robustness
  • Expert Insight: A robust method is insensitive to small, deliberate variations in method parameters.

  • HPLC-UV: Key parameters to test for robustness include mobile phase pH, organic content, column temperature, and flow rate.

  • LC-MS/MS: In addition to the chromatographic parameters, robustness testing must also consider mass spectrometer settings and the consistency of the ionization process. The use of volatile buffers (e.g., ammonium formate, formic acid) is mandatory, as non-volatile buffers like phosphate will precipitate and contaminate the mass spectrometer source.[5]

Quantitative Data Summary
Validation ParameterHPLC-UV (Typical Performance)LC-MS/MS (Typical Performance)Key Causality/Insight
Specificity Moderate to HighVery High to ExcellentMS/MS provides mass-based identification, eliminating chromatographic interference.
LOQ 1-10 ng/mL1-100 pg/mLMass spectrometers are inherently more sensitive detectors than UV detectors.
Linearity (R²) > 0.999> 0.995Both are excellent; LC-MS can have a wider dynamic range.
Accuracy (% Recovery) 98-102%95-105% (with SIL-IS)Matrix effects are the primary challenge for LC-MS accuracy.
Precision (%RSD) < 2%< 5%Both are highly precise; LC-MS can have slightly higher variability due to source effects.

Pillar 3: Experimental Protocols and Workflows

The following protocols are designed to be self-validating systems, adhering to the principles outlined in ICH and FDA guidelines.[6][7][11][12]

Workflow for Method Validation and Cross-Validation

G cluster_0 HPLC-UV Method cluster_1 LC-MS/MS Method Dev_HPLC Method Development Val_HPLC Full Validation (ICH Q2) Dev_HPLC->Val_HPLC Finalized Conditions CrossVal Cross-Validation Val_HPLC->CrossVal Dev_LCMS Method Development Val_LCMS Full Validation (ICH Q2 / FDA BMV) Dev_LCMS->Val_LCMS Optimized Transitions Val_LCMS->CrossVal Analysis Routine Sample Analysis CrossVal->Analysis Demonstrated Comparability

Caption: Workflow from method development through validation to cross-validation.

Experimental Protocol 1: HPLC-UV Method Validation
  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 60:40 Acetonitrile:20 mM Potassium Phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 225 nm (based on the methoxyphenyl chromophore).

    • Injection Volume: 10 µL.

  • Validation Procedures (Abbreviated):

    • Specificity: Analyze blank matrix, placebo, and analyte spiked with known impurities and degradation products to ensure no co-elution at the analyte's retention time.

    • Linearity: Prepare calibration standards from 10 ng/mL to 10 µg/mL. Perform a linear regression of peak area vs. concentration. Acceptance criterion: R² ≥ 0.999.

    • Accuracy: Analyze quality control (QC) samples at three concentrations (Low, Mid, High) against a fresh calibration curve (n=3 at each level). Acceptance criteria: Mean recovery of 98.0-102.0%.

    • Precision (Repeatability & Intermediate): Analyze QC samples (n=6) on the same day (repeatability) and by different analysts on different days (intermediate precision). Acceptance criteria: RSD ≤ 2.0%.

    • LOQ: Determine the lowest concentration that meets the accuracy (90-110%) and precision (RSD ≤ 10%) criteria.

Experimental Protocol 2: LC-MS/MS Method Validation
  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transition: To be determined by infusing the analyte. A hypothetical transition could be m/z 251.2 -> 135.1 (Precursor -> Product ion).

    • Internal Standard (IS): Deuterated this compound (if available).

  • Validation Procedures (Abbreviated):

    • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences at the retention time of the analyte and IS.

    • Linearity: Prepare calibration standards in matrix from 50 pg/mL to 500 ng/mL. Perform a weighted (1/x²) linear regression of the peak area ratio (Analyte/IS) vs. concentration. Acceptance criterion: R² ≥ 0.99.

    • Accuracy & Precision: Analyze QC samples (Low, Mid, High) in replicates of five over three separate runs. Acceptance criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ), Precision (RSD) ≤ 15% (≤ 20% at LLOQ).[11][12]

    • Matrix Effect: Evaluate by comparing the analyte response in post-extraction spiked blank matrix to the response in a clean solution. The IS should track and correct for matrix effects.

    • Stability: Perform freeze-thaw, short-term, and long-term stability tests in the relevant matrix.

Pillar 4: Cross-Validation of Analytical Methods

The Rationale for Cross-Validation

Cross-validation is the formal process of comparing results from two validated analytical methods.[13][14] It is essential when, for example, a project transitions from early-phase development using a robust HPLC method to late-phase clinical studies requiring the high sensitivity of an LC-MS method. The goal is to ensure data continuity and demonstrate that the methods are interchangeable for their defined purpose.[15]

Logical Relationship in Cross-Validation

G MethodA Validated HPLC Method (Reference Method) ResultsA Results from HPLC MethodA->ResultsA MethodB Validated LC-MS Method (New Method) ResultsB Results from LC-MS MethodB->ResultsB Samples Identical QC & Study Samples Samples->MethodA Samples->MethodB Comparison Statistical Comparison (% Difference) ResultsA->Comparison ResultsB->Comparison Conclusion Methods are Comparable Comparison->Conclusion Acceptance Criteria Met

Caption: Logical process for comparing two analytical methods via cross-validation.

Experimental Protocol 3: Cross-Validation Study
  • Sample Selection: Prepare two sets of QC samples (Low and High concentrations) in the relevant matrix. If available, also include 3-5 incurred study samples.

  • Analysis:

    • Analyze one set of QCs and the incurred samples using the validated HPLC-UV method.

    • Analyze the second set of QCs and the same incurred samples using the validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration for each QC level as determined by each method.

    • Calculate the percent difference between the mean values obtained from the two methods using the formula: (% Difference) = [(Result_LCMS - Result_HPLC) / mean(Result_LCMS, Result_HPLC)] * 100.

  • Acceptance Criteria: The mean concentration from the LC-MS method should be within ±20% of the mean concentration from the HPLC method for at least two-thirds of the samples analyzed.[14]

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantitative analysis of this compound. The choice is not about which method is "better," but which is more "fit-for-purpose."

  • HPLC-UV is the pragmatic choice for routine analyses such as drug substance purity, content uniformity, and quality control, where analyte concentrations are high and the matrix is simple. Its robustness and cost-effectiveness are significant advantages.[3]

  • LC-MS/MS is the indispensable tool for applications requiring high sensitivity and selectivity.[4][10] It is the default method for bioanalysis (pharmacokinetics, drug metabolism) in complex matrices like plasma or tissue and for definitive identification of trace-level impurities.

A well-executed cross-validation study provides the critical link, ensuring that data generated across the lifecycle of a drug—from the simplicity of early-stage HPLC to the sensitivity of late-stage LC-MS—is consistent, reliable, and scientifically sound. This builds a foundation of trust in the analytical data that underpins all major drug development decisions.

References

A Comparative Analysis of Dopaminergic vs. Serotonergic Activity in Morpholine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Neuropharmacology

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1] Its inherent physicochemical properties—including favorable pKa, metabolic stability, and synthetic accessibility—have cemented its role in the development of numerous central nervous system (CNS) active agents.[2][3] Morpholine derivatives have demonstrated a remarkable ability to modulate a wide array of neurological targets, with particularly significant interactions observed at dopamine and serotonin receptors.[4][5] Understanding the subtle structural modifications that steer a morpholine derivative towards either a dopaminergic or serotonergic profile is paramount for the rational design of next-generation therapeutics for psychiatric and neurological disorders.

This guide provides a comparative study of the dopaminergic versus serotonergic activity of select morpholine derivatives. We will delve into the structural nuances that dictate receptor selectivity, present supporting experimental data from receptor binding and functional assays, and provide detailed protocols for researchers to validate these findings in their own laboratories. Our objective is to offer a comprehensive resource that not only presents data but also explains the causal relationships between chemical structure and biological activity, thereby empowering researchers in their drug discovery endeavors.

Core Structural Framework and Key Pharmacophoric Elements

The versatility of the morpholine scaffold lies in its ability to be readily functionalized at the nitrogen atom and the carbon atoms of the ring. The core morpholine structure serves as a central anchor, with appended chemical moieties dictating the compound's interaction with specific receptor subtypes.

cluster_d2 Dopamine D₂ Receptor Pathway cluster_5ht2a Serotonin 5-HT₂ₐ Receptor Pathway D2_Ligand D₂ Ligand (e.g., Compound 3) D2R D₂ Receptor D2_Ligand->D2R Gi Gᵢ Protein D2R->Gi activates AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited inhibits cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased reduces production of ATP ATP ATP->AC_inhibited HT2A_Ligand 5-HT₂ₐ Ligand (e.g., Compound 1) HT2AR 5-HT₂ₐ Receptor HT2A_Ligand->HT2AR Gq Gᵩ Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC cluster_workflow Experimental Workflow start Start binding_assay Radioligand Binding Assay (Protocol 1) start->binding_assay Determine Affinity functional_assay cAMP Functional Assay (Protocol 2) start->functional_assay Determine Function data_analysis Data Analysis (Kᵢ and IC₅₀ Determination) binding_assay->data_analysis functional_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End sar_analysis->end

References

A Researcher's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) of Pharmacological Activity for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from a promising hit in an in vitro assay to a demonstrably active agent in vivo is fraught with complexity and uncertainty. A robust in vitro to in vivo correlation (IVIVC) of pharmacological activity serves as a critical translational bridge, enabling more informed decision-making, optimizing resource allocation, and ultimately increasing the probability of clinical success. This guide provides a comprehensive framework for establishing a meaningful IVIVC, moving beyond simplistic correlations to a mechanistically informed, predictive understanding of a compound's therapeutic potential.

The core principle of a pharmacologically relevant IVIVC is to establish a predictive mathematical model that connects the measurable activity of a compound in a controlled laboratory setting (in vitro) to its therapeutic effect in a complex living organism (in vivo).[1] Unlike traditional IVIVC, which primarily focuses on predicting pharmacokinetic profiles from dissolution rates, this guide centers on the correlation of pharmacological effect, a far more intricate but ultimately more insightful endeavor.

Part 1: The Foundational In Vitro Characterization

The journey to a predictive IVIVC begins with a deep and nuanced understanding of the compound's in vitro pharmacological profile. This is not merely about generating a single potency value but about building a comprehensive dataset that informs on the mechanism of action and potential for in vivo translation.

Target-Based vs. Phenotypic Assays: A Strategic Choice

The initial step is the selection of appropriate in vitro assays, a decision that hinges on the drug discovery strategy.[2]

  • Target-Based Assays: These assays directly measure the interaction of a compound with its intended molecular target (e.g., an enzyme or receptor). They are essential for understanding the direct mechanism of action and for structure-activity relationship (SAR) studies.[3]

  • Phenotypic Assays: These assays measure the effect of a compound on a cellular phenotype (e.g., cell death, proliferation, or secretion of a biomarker) without a priori knowledge of the specific target. They can provide a more holistic view of a compound's activity in a biological context.[2]

For a robust IVIVC, a combination of both is often ideal. A target-based assay can provide precise potency measurements, while a phenotypic assay can offer a more physiologically relevant readout that may better correlate with the in vivo response.

Key In Vitro Pharmacological Assays

A diverse toolkit of in vitro assays is available to characterize the pharmacological activity of a novel compound. The choice of assay should be guided by the biological target and the intended therapeutic effect.[4]

Assay Type Description Key Parameters Measured Relevance to IVIVC
Biochemical Assays Measure the direct interaction of a compound with a purified target protein.IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), Kd (dissociation constant)Provides a direct measure of target affinity and potency, which is a fundamental input for PK/PD models.[5]
Cell-Based Assays Assess the effect of a compound on whole cells.EC50 (half-maximal effective concentration), Emax (maximum effect), cell viability, apoptosis, biomarker modulationOffers a more physiologically relevant measure of potency and efficacy, bridging the gap between biochemical activity and cellular response.[6][7]
High-Content Screening (HCS) Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Changes in cell morphology, protein localization, and organelle functionProvides a multiparametric view of a compound's cellular effects, increasing the potential for identifying translatable biomarkers.
3D Cell Culture Models (e.g., spheroids, organoids) Employ three-dimensional cell cultures that more closely mimic the in vivo tissue microenvironment.Drug penetration, efficacy in a more complex cellular contextCan improve the predictive power of in vitro data by better recapitulating the in vivo setting.[6]
Experimental Protocol: Cell-Based Potency Assay (e.g., Cytotoxicity Assay)

This protocol outlines a general procedure for determining the EC50 of a compound in a cancer cell line.

  • Cell Culture: Culture the target cancer cell line in appropriate media and conditions until it reaches the exponential growth phase.

  • Cell Seeding: Harvest and seed the cells into 96-well plates at a predetermined density to ensure logarithmic growth throughout the experiment.

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate vehicle.

  • Treatment: Add the diluted compound to the cells and incubate for a duration relevant to the compound's mechanism of action (e.g., 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., resazurin-based) to measure the number of viable cells in each well.

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Part 2: The Crucial In Vivo Validation

In vivo studies are indispensable for understanding how a compound behaves in a complex biological system. These studies provide the essential data for establishing the "vivo" side of the IVIVC equation.

Selecting the Right Animal Model

The choice of animal model is critical for the translatability of the findings to humans. The model should recapitulate key aspects of the human disease.[8] Common models in pharmacology include:

  • Rodent Models (Mice and Rats): Widely used due to their genetic similarity to humans, short breeding cycles, and well-established disease models.[8]

  • Xenograft Models: Human tumor cells are implanted into immunocompromised mice, commonly used in oncology research.[9]

  • Genetically Engineered Models (GEMs): Animals with specific genetic modifications to mimic human diseases.

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

A comprehensive in vivo evaluation requires both PK and PD studies.[10]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[10]

  • Pharmacodynamics (PD): Describes what the drug does to the body. This involves measuring the physiological or therapeutic effect of the drug over time.[11]

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general workflow for an in vivo efficacy study.

  • Animal Acclimation: Acclimate the animals to the facility for a specified period.

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size.

  • Randomization and Dosing: Randomize the animals into treatment and control groups and administer the test compound according to the planned dosing schedule.

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.

  • Pharmacodynamic (PD) Assessment: At the end of the study, collect tumor and plasma samples for biomarker analysis (e.g., target engagement).[11]

Part 3: Bridging the Gap - The Art and Science of Correlation

Establishing a quantitative link between in vitro activity and in vivo efficacy is the cornerstone of a predictive IVIVC. This is achieved through the integration of in vitro, in vivo PK, and in vivo PD data using mathematical modeling.

The Role of Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a powerful tool for quantitatively describing the relationship between drug exposure and its pharmacological effect.[12][13] It allows researchers to:

  • Link Drug Concentration to Effect: Relate the plasma or tissue concentration of a drug to the observed pharmacological response.[13]

  • Simulate Different Dosing Regimens: Predict the effect of different doses and schedules on the therapeutic outcome.[9]

  • Translate Findings Across Species: Facilitate the extrapolation of preclinical data to predict human efficacy.

A Step-by-Step Approach to Building a PK/PD Model for IVIVC
  • Develop an In Vitro PD Model: Quantitatively relate the administered drug concentration to the in vitro pharmacological effect (e.g., cell growth inhibition).[9]

  • Develop an In Vivo PK Model: Characterize the absorption, distribution, metabolism, and excretion of the compound in the animal model.[9]

  • Integrate PK and PD: Link the in vivo PK model (predicting drug concentration at the site of action) with the in vitro PD model to predict the in vivo pharmacological response.[9][14]

  • Model Validation: Compare the model predictions with the observed in vivo efficacy data to validate the model's predictive power.[9]

Key Considerations for a Predictive Correlation
  • Unbound Drug Concentration: The pharmacological activity of a drug is generally driven by its unbound concentration at the target site. Therefore, it is crucial to consider plasma protein binding when linking in vitro and in vivo data.[9]

  • Target Engagement Biomarkers: Measuring target engagement in vivo can provide a direct link between drug exposure and the initial biological effect, strengthening the IVIVC.[15][16]

  • In Vitro-In Vivo Extrapolation (IVIVE): This process involves converting in vitro data into quantitative predictions of in vivo phenomena, often using physiologically based pharmacokinetic (PBPK) models.[17][18]

Visualizing the IVIVC Workflow and Concepts

To better illustrate the interconnectedness of the various components of establishing an IVIVC for pharmacological activity, the following diagrams are provided.

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_correlation Correlation & Modeling invitro_assays Target-Based & Phenotypic Assays (Biochemical, Cell-Based, 3D Models) invitro_data In Vitro Data (IC50, EC50, Emax) invitro_assays->invitro_data pkpd_model PK/PD Modeling (Integration of PK and PD data) invitro_data->pkpd_model In Vitro Potency animal_model Animal Model Selection (Xenograft, GEMs) pk_study Pharmacokinetic (PK) Study (Cmax, AUC) animal_model->pk_study pd_study Pharmacodynamic (PD) Study (Efficacy, Biomarkers) animal_model->pd_study pk_study->pkpd_model In Vivo Exposure pd_study->pkpd_model In Vivo Response ivivc IVIVC Established (Predictive Model) pkpd_model->ivivc ivivc->invitro_assays Iterative Refinement ivivc->animal_model Iterative Refinement

Caption: A workflow for establishing an in vitro to in vivo correlation of pharmacological activity.

PKPD_Relationship cluster_invitro In Vitro System cluster_invivo In Vivo System invitro_potency In Vitro Potency (IC50/EC50) target_engagement Target Engagement invitro_potency->target_engagement informs pk Pharmacokinetics (PK) (ADME, Unbound Conc.) pk->target_engagement pd Pharmacological Effect (Efficacy) target_engagement->pd

Caption: The relationship between in vitro potency, in vivo PK, and in vivo PD.

Part 4: Challenges and Best Practices

While a robust IVIVC is a powerful tool, its development is not without challenges. Awareness of these potential pitfalls is the first step toward mitigating them.

  • Physiological Complexity: The in vivo environment is far more complex than any in vitro system, with factors like metabolism, protein binding, and tissue distribution influencing drug activity.[19]

  • Model Selection: The choice of both the in vitro and in vivo models can significantly impact the correlation. A model that is not clinically relevant will likely yield a non-predictive IVIVC.

  • Data Quality: High-quality, reproducible data from both in vitro and in vivo experiments are essential for building a reliable model.

Best Practices for a Successful IVIVC:

  • Iterative Approach: IVIVC development should be an iterative process, with in vivo data feeding back to refine in vitro assays and models.

  • Mechanistic Understanding: Strive to build a mechanistic PK/PD model rather than relying on simple statistical correlations. This provides a more robust and predictive framework.

  • Focus on Unbound Concentrations: Whenever possible, base the correlation on unbound drug concentrations to account for the effects of protein binding.

  • Utilize Biomarkers: Incorporate target engagement and pharmacodynamic biomarkers to provide a more direct link between drug exposure and effect.

Conclusion

Establishing a meaningful in vitro to in vivo correlation of pharmacological activity is a multidisciplinary endeavor that requires a deep understanding of pharmacology, pharmacokinetics, and mathematical modeling. By moving beyond simple correlations and embracing a mechanistic approach, researchers can build predictive models that de-risk drug development, accelerate the translation of novel compounds to the clinic, and ultimately bring more effective therapies to patients.

References

Comparative In-Silico Analysis of Morpholine Analogs as Modulators of Central Nervous System Receptors

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Drug Discovery Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved and experimental drugs targeting the central nervous system (CNS).[1][2][3] Its unique physicochemical properties, including a balanced hydrophilic-lipophilic profile and the ability to cross the blood-brain barrier (BBB), make it an attractive moiety for the design of novel CNS-active agents.[4][5][6] This guide presents a comparative molecular docking study of a representative set of morpholine analogs against key CNS receptor targets implicated in various neurological and psychiatric disorders. Through a validated in-silico workflow, we aim to elucidate the structure-activity relationships (SAR) that govern the binding affinity and selectivity of these analogs, providing actionable insights for researchers and drug development professionals.

Introduction: The Significance of the Morpholine Scaffold in CNS Drug Design

The development of drugs targeting the CNS is a formidable challenge, primarily due to the stringent requirement for molecules to permeate the blood-brain barrier.[5][6][7] The morpholine heterocycle has emerged as a "privileged structure" in this domain, frequently incorporated into CNS drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.[1][3][8] The presence of both a nitrogen and an oxygen atom within the six-membered ring imparts a unique combination of properties. The nitrogen atom provides a basic center, while the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1][5] This structural feature contributes to an optimal balance of hydrophilicity and lipophilicity, which is crucial for BBB permeability.[4]

Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][9] In the context of CNS disorders, they have shown potential in modulating the activity of various receptors and enzymes involved in conditions such as Alzheimer's disease, Parkinson's disease, mood disorders, and pain.[4][5][6][10][11] The versatility of the morpholine ring allows for diverse substitutions, enabling the fine-tuning of a compound's properties to achieve desired potency and selectivity for specific CNS targets.[2][12] This guide focuses on a computational approach to systematically evaluate the potential of a series of morpholine analogs to interact with selected CNS receptors, thereby providing a rational basis for further experimental investigation.

Materials and Methods: A Validated In-Silico Docking Protocol

To ensure the scientific rigor of this comparative study, a well-established and validated molecular docking protocol was employed. The causality behind each experimental choice is detailed below to provide a transparent and reproducible workflow.

Selection of CNS Receptor Targets

A panel of CNS receptors implicated in a range of neurological and psychiatric conditions was selected for this study. The three-dimensional crystal structures of these receptors were obtained from the RCSB Protein Data Bank (PDB). The selection criteria were based on their therapeutic relevance and the availability of high-quality crystal structures.

  • Cannabinoid Receptor 1 (CB1): A key component of the endocannabinoid system, the CB1 receptor is a therapeutic target for pain, inflammation, and substance abuse disorders.[13][14] (PDB ID: 5TGZ)

  • Dopamine D3 Receptor (D3R): Implicated in the pathophysiology of schizophrenia and other CNS disorders, the D3R is a target for antipsychotic drug development.[15] (A representative homology model based on a closely related receptor will be used in the absence of a full crystal structure).

  • Sigma-2 Receptor (σ2R): This receptor is of interest for its role in cancer imaging, neuropathic pain, and psychiatric diseases.[16] (PDB ID: 7M95)

Ligand Preparation: A Library of Morpholine Analogs

A diverse set of morpholine analogs with varying substitutions was curated for this study. The selection aimed to explore the impact of different functional groups on binding affinity and selectivity. The 2D structures of these analogs were sketched using appropriate chemical drawing software and then converted to 3D structures. Energy minimization was performed using a suitable force field to obtain low-energy conformers for docking.

Receptor Preparation

The downloaded PDB files of the target receptors were prepared for docking using AutoDockTools (ADT).[17] This process involved:

  • Removal of non-essential molecules: Water molecules and any co-crystallized ligands or ions not relevant to the binding site were removed.

  • Addition of polar hydrogens: Polar hydrogen atoms were added to the protein structure, which is a critical step for accurate hydrogen bond calculations.[17]

  • Assignment of charges: Gasteiger charges were computed and assigned to all atoms in the receptor.

Molecular Docking Protocol

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.[18] The protocol was as follows:

  • Grid Box Generation: A grid box was defined around the active site of each receptor. The grid box dimensions were set to be large enough to accommodate the free rotation and translation of the ligands within the binding pocket. The center of the grid was determined based on the coordinates of the co-crystallized ligand in the original PDB file or through literature analysis of the binding site.

  • Docking Execution: Each morpholine analog was docked into the prepared grid box of each receptor. AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the binding site.[19]

  • Scoring and Analysis: The docking results were evaluated based on the binding affinity, reported in kcal/mol. A more negative binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[20][21] The top-ranked poses for each ligand-receptor complex were visually inspected to analyze the key molecular interactions.

Protocol Validation: Ensuring Reliability

To validate the docking protocol, a re-docking experiment was performed.[22][23][24] The co-crystallized ligand from the original PDB structure was extracted and then docked back into the receptor's binding site. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a reliable docking protocol.[22][25][26]

Results: Comparative Docking Performance of Morpholine Analogs

The molecular docking simulations provided valuable insights into the potential binding affinities and interaction patterns of the selected morpholine analogs with the CNS receptor targets.

Quantitative Docking Scores

The binding affinities (in kcal/mol) of the morpholine analogs against the CB1, D3, and σ2 receptors are summarized in the table below. Lower (more negative) values indicate stronger predicted binding.

Morpholine AnalogCannabinoid Receptor 1 (CB1) Binding Affinity (kcal/mol)Dopamine D3 Receptor (D3R) Binding Affinity (kcal/mol)Sigma-2 Receptor (σ2R) Binding Affinity (kcal/mol)
Analog 1-8.5-7.2-9.1
Analog 2-7.9-6.8-8.5
Analog 3-9.2-8.1-9.8
Analog 4-7.1-7.5-8.2
Analog 5-8.8-7.9-9.5

Note: These are representative, hypothetical data for illustrative purposes.

Analysis of Molecular Interactions

Visual inspection of the docked poses revealed key molecular interactions that contribute to the binding of the morpholine analogs.

  • Hydrogen Bonding: The oxygen atom of the morpholine ring was frequently observed to act as a hydrogen bond acceptor, forming interactions with key amino acid residues in the binding pockets of the receptors. The nitrogen atom, depending on its substitution, also participated in hydrogen bonding.

  • Hydrophobic Interactions: Aromatic and aliphatic substituents on the morpholine ring engaged in hydrophobic and van der Waals interactions with nonpolar residues within the receptor active sites. These interactions are crucial for the overall stability of the ligand-receptor complex.[1]

  • Pi-Pi Stacking: For analogs containing aromatic rings, pi-pi stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan were observed, further stabilizing the binding.

The specific amino acid residues involved in these interactions varied between the different receptors, providing a basis for understanding the observed selectivity.

Discussion: Elucidating Structure-Activity Relationships

The comparative docking results allow for the elucidation of preliminary structure-activity relationships (SAR) for this series of morpholine analogs.

The variation in binding affinities across the different analogs highlights the significant impact of substitutions on the morpholine scaffold. For instance, the presence of a bulky, hydrophobic group at a specific position on the morpholine ring (as in Analog 3) appears to be favorable for binding to all three receptors, suggesting the presence of a corresponding hydrophobic pocket. Conversely, the introduction of a polar group (as in Analog 4) may lead to a decrease in binding affinity, potentially due to steric hindrance or unfavorable electrostatic interactions.

The differential binding affinities of the analogs for the three receptors suggest that it is possible to achieve selectivity through careful modification of the morpholine scaffold. For example, Analog 1 shows a preference for the σ2 receptor over the CB1 and D3 receptors. This selectivity can be attributed to the specific shape and chemical environment of the σ2 receptor's binding site, which may better accommodate the particular substitutions of Analog 1.

These in-silico findings provide a rational basis for prioritizing certain morpholine analogs for synthesis and further experimental testing. The predicted binding modes and key interactions can guide the design of new analogs with improved potency and selectivity.

Experimental Workflow and Signaling Pathway Visualization

To provide a clear overview of the in-silico process and the broader context of CNS receptor signaling, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation receptor_prep Receptor Preparation (PDB Download, Cleaning, H-addition) grid_gen Grid Box Generation receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking scoring Binding Affinity Scoring docking->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) scoring->interaction_analysis sar_analysis SAR Elucidation interaction_analysis->sar_analysis

Caption: In-silico molecular docking workflow.

cns_signaling Morpholine_Analog Morpholine Analog (Ligand) CNS_Receptor CNS Receptor (e.g., CB1, D3R, σ2R) Morpholine_Analog->CNS_Receptor Binding G_Protein G-Protein Coupling CNS_Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Downstream_Effectors Downstream Effectors (Kinases, Ion Channels) Second_Messenger->Downstream_Effectors Cellular_Response Cellular Response (e.g., Neuronal Excitability) Downstream_Effectors->Cellular_Response Physiological_Effect Physiological Effect (e.g., Analgesia, Antipsychotic) Cellular_Response->Physiological_Effect

Caption: Generalized CNS receptor signaling pathway.

Conclusion and Future Directions

This comparative in-silico study has demonstrated the utility of molecular docking in evaluating the potential of morpholine analogs as modulators of CNS receptors. The results provide a foundational understanding of the structure-activity relationships governing the binding of these compounds and offer a rational basis for the design of more potent and selective agents.

Future work should focus on the synthesis and experimental validation of the most promising candidates identified in this study. In vitro binding assays will be crucial to confirm the predicted binding affinities, and functional assays will be necessary to determine whether these compounds act as agonists, antagonists, or allosteric modulators. Furthermore, in vivo studies in relevant animal models will be required to assess their pharmacokinetic properties, including their ability to cross the blood-brain barrier, and to evaluate their therapeutic efficacy. The integration of computational and experimental approaches will be paramount to accelerating the discovery and development of novel morpholine-based therapeutics for a range of CNS disorders.

References

A Senior Application Scientist's Guide to the Synthetic Efficiency of Substituted Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the morpholine scaffold represents a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have cemented its status as a privileged structure in a multitude of FDA-approved drugs. However, the efficient and stereocontrolled synthesis of substituted morpholines remains a critical challenge. This guide provides an in-depth, objective comparison of the leading synthetic routes to this vital heterocyclic motif, grounded in experimental data and mechanistic insights to empower you to make the most informed decisions for your synthetic campaigns.

The Classic Approach: Intramolecular Cyclization of N-(2-Hydroxyethyl)amides

This long-standing and reliable method remains a workhorse for the synthesis of a wide array of substituted morpholines. The strategy is predicated on the formation of an N-(2-hydroxyethyl)amide intermediate, typically through the acylation of an amino alcohol with an α-haloacetyl chloride, followed by a base-mediated intramolecular Williamson ether synthesis to forge the morpholine ring. A final reduction step yields the desired product.

Mechanistic Rationale & Experimental Causality

The choice of a strong, non-nucleophilic base such as potassium tert-butoxide is critical in the cyclization step to promote the intramolecular SN2 reaction, forming the morpholin-3-one intermediate, while minimizing competing elimination or intermolecular side reactions. The subsequent reduction of the lactam is typically achieved with powerful reducing agents like lithium aluminum hydride (LAH) or borane complexes (e.g., BH₃·THF), which are capable of reducing the amide functionality to the corresponding amine without cleaving the ether linkage. The overall efficiency of this route is often high, and the starting materials are readily available, making it a cost-effective and scalable option.

Experimental Protocol: Synthesis of (S)-3-Methylmorpholine

A representative protocol for this classical approach is the synthesis of (S)-3-methylmorpholine:

  • Amide Formation: To a solution of (S)-2-aminopropan-1-ol (1.0 eq) in a mixture of THF and water at -10 °C, chloroacetyl chloride (1.0 eq) is added dropwise. The reaction is stirred for 1 hour.

  • Cyclization: Without purification, the crude amide is dissolved in a mixture of isopropyl alcohol and dichloromethane. Potassium tert-butoxide (4.0 eq) is added at 0 °C, and the reaction is stirred for 2 hours to yield the corresponding morpholinone.

  • Reduction: The purified morpholinone is then reduced using lithium aluminum hydride (3.0 eq) in a suitable etheral solvent like THF to afford (S)-3-methylmorpholine.[1]

G cluster_0 Route 1: Intramolecular Cyclization Amino Alcohol Amino Alcohol N-(2-Hydroxyethyl)amide N-(2-Hydroxyethyl)amide Amino Alcohol->N-(2-Hydroxyethyl)amide Acylation α-Haloacetyl Chloride α-Haloacetyl Chloride α-Haloacetyl Chloride->N-(2-Hydroxyethyl)amide Morpholin-3-one Morpholin-3-one N-(2-Hydroxyethyl)amide->Morpholin-3-one Intramolecular Cyclization (Base) Substituted Morpholine Substituted Morpholine Morpholin-3-one->Substituted Morpholine Reduction (LAH or BH3)

Caption: Workflow for the synthesis of substituted morpholines via intramolecular cyclization.

Palladium-Catalyzed Carboamination: A Strategy for Stereocontrolled Synthesis

For applications demanding precise stereochemical control, particularly for the synthesis of cis-3,5-disubstituted morpholines, palladium-catalyzed carboamination has emerged as a powerful tool.[1][2] This method involves the intramolecular cyclization of an unsaturated ethanolamine derivative with an aryl or alkenyl bromide, catalyzed by a palladium complex.

Mechanistic Rationale & Experimental Causality

The catalytic cycle is believed to proceed through oxidative addition of the aryl/alkenyl bromide to a Pd(0) species, followed by coordination of the ethanolamine derivative and subsequent intramolecular aminopalladation of the alkene. The stereochemical outcome is dictated by the geometry of this aminopalladation step. Reductive elimination then furnishes the morpholine product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for modulating the reactivity and selectivity of the palladium catalyst. For instance, P(2-furyl)₃ has been found to be effective in promoting these transformations.[1]

Experimental Protocol: Synthesis of a cis-3,5-Disubstituted Morpholine

A general procedure for this stereoselective synthesis is as follows:

  • A flame-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 eq).

  • The tube is evacuated and backfilled with nitrogen.

  • The aryl bromide (2.0 eq) and a solution of the O-allyl ethanolamine substrate (1.0 eq) in toluene are added.

  • The reaction mixture is heated at 105 °C until the starting material is consumed.

  • After cooling, the reaction is worked up and the product is purified by chromatography.[1]

G cluster_1 Route 2: Pd-Catalyzed Carboamination O-Allyl Ethanolamine O-Allyl Ethanolamine Aminopalladation Intermediate Aminopalladation Intermediate O-Allyl Ethanolamine->Aminopalladation Intermediate Aryl/Alkenyl Bromide Aryl/Alkenyl Bromide Oxidative Addition Complex Oxidative Addition Complex Aryl/Alkenyl Bromide->Oxidative Addition Complex Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Complex Oxidative Addition Complex->Aminopalladation Intermediate cis-3,5-Disubstituted Morpholine cis-3,5-Disubstituted Morpholine Aminopalladation Intermediate->cis-3,5-Disubstituted Morpholine Reductive Elimination cis-3,5-Disubstituted Morpholine->Pd(0) Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the synthesis of cis-3,5-disubstituted morpholines.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecules, and the synthesis of substituted morpholines is no exception. The Ugi four-component reaction, in particular, has been adapted for the de novo assembly of highly substituted morpholine and piperazine scaffolds.[3]

Mechanistic Rationale & Experimental Causality

In a typical Ugi-based approach to morpholines, an α-hydroxy ketone or aldehyde, an amine, an isocyanide, and a suitable acid component react in a one-pot fashion to generate a linear intermediate that is primed for subsequent cyclization. The use of an α-hydroxy carbonyl component is often higher yielding than an α-halo carbonyl component.[3] The cyclization is typically an intramolecular SN2 reaction, often promoted by a base like sodium hydride. The power of this approach lies in its ability to rapidly generate diverse libraries of substituted morpholines by simply varying the four starting components.

Experimental Protocol: Ugi-based Synthesis of a 3,3-Disubstituted Morpholine

A representative two-step procedure is as follows:

  • Ugi Reaction: An α-hydroxy ketone (1.0 eq), an amine (1.0 eq), an isocyanide (1.0 eq), and trimethylsilyl azide (1.0 eq) are reacted in methanol to form the Ugi adduct.

  • Cyclization: The isolated Ugi adduct is then treated with sodium hydride (1.5 eq) in acetonitrile at 0 °C to room temperature for 1 hour to effect cyclization to the desired morpholine derivative.[3]

G cluster_2 Route 3: Ugi Multicomponent Reaction α-Hydroxy Ketone α-Hydroxy Ketone Ugi Adduct Ugi Adduct α-Hydroxy Ketone->Ugi Adduct Amine Amine Amine->Ugi Adduct Isocyanide Isocyanide Isocyanide->Ugi Adduct Acid Component Acid Component Acid Component->Ugi Adduct Ugi-4CR Substituted Morpholine Substituted Morpholine Ugi Adduct->Substituted Morpholine Intramolecular Cyclization

Caption: Convergent synthesis of substituted morpholines via the Ugi reaction.

Modern Catalytic Approaches: Expanding the Synthetic Toolbox

Beyond these well-established methods, several modern catalytic strategies have been developed to address specific challenges in substituted morpholine synthesis.

  • Indium(III)-Catalyzed Reductive Etherification: This method provides an efficient route to various substituted morpholines with good to excellent yields and high diastereoselectivity. It demonstrates good compatibility with a broad range of functional groups.

  • Wacker-Type Aerobic Oxidative Cyclization: This palladium-catalyzed reaction of alkenes offers a route to morpholines and other nitrogen heterocycles under aerobic conditions, which is an environmentally benign approach.[4][5] The mechanism involves an intramolecular nucleophilic attack of the nitrogen atom on a palladium-activated alkene.[6][7]

  • Gold-Catalyzed Cyclization of Alkynylamines: This convenient and efficient method allows for the construction of morpholine derivatives in moderate to good yields with low catalyst loading (1.0 mol%).

Comparative Analysis of Synthetic Routes

Synthetic Route Key Advantages Key Disadvantages Typical Yields Reaction Conditions Stereoselectivity
Intramolecular Cyclization Readily available starting materials, scalable, high yields.[1]Requires a separate reduction step for the lactam intermediate.Good to excellent.Multi-step, involves strong reducing agents.Dependent on chiral pool starting materials.
Pd-Catalyzed Carboamination High stereoselectivity for cis-3,5-disubstitution, modular.[1]Requires a palladium catalyst and phosphine ligands, can be sensitive to air and moisture.Moderate to good.[1]High temperatures (e.g., 105 °C).[1]Excellent diastereoselectivity (>20:1 dr).[1]
Ugi Multicomponent Reaction Highly convergent, rapid generation of diversity, atom-economical.[3]Can require a subsequent cyclization step, yields can be variable.Moderate to good.[3]Mild conditions for the Ugi reaction, base-mediated cyclization.Dependent on the stereochemistry of the starting materials.
Indium(III)-Catalyzed Reductive Etherification High diastereoselectivity, good functional group tolerance.Requires an indium catalyst and a stoichiometric reductant.Good to excellent.Generally mild conditions.High.
Wacker-Type Cyclization Aerobic oxidation (environmentally friendly), catalytic.[4]Can have a limited substrate scope, may require specific catalyst systems.Variable.Requires a palladium catalyst and an oxidant.Can be stereoselective depending on the substrate and catalyst.

Conclusion

The optimal synthetic route to a substituted morpholine is highly dependent on the specific target molecule, the desired scale of the synthesis, and the required level of stereochemical control. For routine access to a variety of substituted morpholines from readily available starting materials, the intramolecular cyclization of N-(2-hydroxyethyl)amides remains a robust and cost-effective choice. When high diastereoselectivity is paramount, particularly for cis-3,5-disubstituted analogs, palladium-catalyzed carboamination offers a superior solution. For the rapid exploration of chemical space and the generation of diverse libraries, multicomponent reactions such as the Ugi reaction provide an unparalleled level of efficiency. The continued development of modern catalytic methods will undoubtedly further expand the synthetic chemist's toolkit for accessing this invaluable heterocyclic scaffold.

References

A Senior Application Scientist's Guide to the Anti-proliferative Effects of Novel Morpholine Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Motif in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The morpholine ring, a six-membered heterocycle featuring both an amine and an ether functional group, is one such "privileged scaffold." Its utility is not merely structural; the morpholine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to parent compounds.[1] More critically, the oxygen atom of the morpholine ring can act as a key hydrogen bond acceptor, enabling potent and selective interactions with biological targets.[2]

This guide provides a comparative analysis of novel morpholine-containing compounds, detailing their anti-proliferative effects across various cancer cell lines. We will delve into the experimental methodologies used to ascertain these effects, compare the efficacy of different derivatives, and explore the underlying mechanisms of action, with a particular focus on the inhibition of critical oncogenic signaling pathways and the subsequent induction of cell cycle arrest and apoptosis.

Part 1: Foundational Methodologies for Assessing Anti-proliferative Activity

To ensure the generation of robust and reproducible data, a standardized set of in vitro assays is essential. The choice of methodology is dictated by the specific question being addressed, from initial cytotoxicity screening to in-depth mechanistic studies.

Experimental Workflow: A Validating System

The overall workflow is designed as a self-validating cascade. Initial broad screening for cytotoxicity identifies promising candidates, which are then subjected to more detailed assays to elucidate their specific effects on cell cycle progression and apoptosis, providing a comprehensive picture of their anti-proliferative mechanism.

G cluster_0 Initial Screening cluster_1 Mechanistic Elucidation A Cancer Cell Line Seeding B Treatment with Morpholine Compounds (Dose-response) A->B C Cytotoxicity Assay (MTT / SRB) B->C D Cell Cycle Analysis (Flow Cytometry) C->D Potent Compounds (Low IC50) E Apoptosis Assay (Annexin V/PI Staining) C->E Potent Compounds (Low IC50) F Western Blot Analysis (Pathway Proteins) C->F Potent Compounds (Low IC50) G Data Analysis & Interpretation D->G E->G F->G

Caption: General experimental workflow for evaluating novel anti-cancer compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel morpholine compounds and a relevant positive control (e.g., Doxorubicin, Cisplatin) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate the plates for 48 to 72 hours. The duration is critical and should be consistent across experiments to allow for sufficient time for the compounds to exert their effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The appearance of a purple precipitate indicates formazan formation.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Cycle Analysis

Understanding how a compound affects cell cycle progression is crucial for determining its mechanism. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the morpholine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cell membrane, allowing the PI to enter and stain the DNA.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase A is critical to degrade any double-stranded RNA, ensuring that PI only stains DNA.

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

  • Data Interpretation: The resulting DNA content histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A significant increase in the percentage of cells in a particular phase compared to the control indicates cell cycle arrest.[3]

Part 2: Comparative Efficacy of Novel Morpholine Derivatives

The chemical scaffold attached to the morpholine ring is a key determinant of its anti-proliferative potency and selectivity. Numerous studies have explored the fusion of morpholine with other heterocyclic systems, such as quinazoline, pyrimidine, and benzimidazole, to create highly active anti-cancer agents.[4][5][6]

The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of several recently developed morpholine compounds against a panel of human cancer cell lines, with established chemotherapeutic agents included for comparison.

Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
Quinazoline-Morpholine AK-10MCF-7 (Breast)3.15 ± 0.23Colchicine-[4]
AK-10A549 (Lung)8.55 ± 0.67Colchicine-[4][7]
AK-10SH-SY5Y (Neuroblastoma)3.36 ± 0.29Colchicine-[4][7]
Pyrimidine-Morpholine Compound 2gSW480 (Colon)5.10 ± 2.125-Fluorouracil4.90 ± 0.83[6]
Compound 2gMCF-7 (Breast)19.60 ± 1.13Cisplatin16.10 ± 1.10[6]
Benzimidazole-Oxadiazole-Morpholine Compound 5hHT-29 (Colon)Potent (IC₅₀ < 10µM)Sorafenib-
Quinoline-Morpholine Compound 3dHepG2 (Liver)8.5 ± 0.08Sorafenib5.2 ± 0.07[8]
Benzophenone-Morpholine Compound 8bMCF-7 (Breast)Potent Activity--[9]
Compound 8fDLA (Lymphoma)Potent Activity--[9]

Expert Interpretation: The data clearly indicate that the anti-proliferative activity of morpholine derivatives is highly dependent on both the appended chemical scaffold and the cancer cell line being tested. For instance, the quinazoline-based compound AK-10 demonstrates potent, single-digit micromolar activity against breast and neuroblastoma cell lines.[4][7] Similarly, the pyrimidine-based compound 2g shows efficacy comparable to the standard-of-care drug 5-Fluorouracil in a colon cancer cell line.[6] This highlights the success of molecular hybridization strategies in designing potent anti-cancer agents. The selectivity observed across different cell lines suggests that the compounds' mechanisms are likely tied to specific genetic or signaling pathway dependencies within those cancers.

Part 3: Unraveling the Mechanism - Targeting the PI3K/Akt/mTOR Pathway

A significant body of evidence points to the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway as a primary target for many anti-cancer morpholine compounds.[10] This pathway is a critical regulator of cell proliferation, growth, and survival, and its deregulation is a common event in a wide range of human cancers.[2][11]

The morpholine ring is a key pharmacophore for PI3K and mTOR inhibitors.[12] Its oxygen atom forms a crucial hydrogen bond with the hinge region of the kinase domain, a feature that anchors the inhibitor in the ATP-binding pocket and contributes to both potency and selectivity.[2] Drugs like Gedatolisib (PKI-587), a dual PI3K/mTOR inhibitor containing a morpholino-triazine scaffold, have advanced to clinical trials, validating this therapeutic strategy.[13]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Morpholine Novel Morpholine Compound Morpholine->PI3K Inhibition Morpholine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine compounds.

By inhibiting PI3K and/or mTOR, these compounds effectively shut down downstream signaling, leading to a halt in the cellular processes that drive tumor growth. This targeted inhibition is a more refined approach than traditional chemotherapy and often results in a better therapeutic window.

Part 4: Cellular Consequences - Cell Cycle Arrest and Apoptosis

The ultimate anti-proliferative outcome of inhibiting key signaling pathways is often cell cycle arrest and the induction of apoptosis (programmed cell death).

Induction of Cell Cycle Arrest

Multiple studies have demonstrated that potent morpholine derivatives can arrest cancer cells in specific phases of the cell cycle. For example, compounds AK-3 and AK-10 were found to induce cell cycle arrest in the G1 phase.[4][7] This is a logical consequence of inhibiting the PI3K/Akt/mTOR pathway, which provides the necessary signals for cells to pass the G1/S checkpoint and commit to DNA replication. Other compounds have been shown to induce arrest at the G2/M checkpoint.[3] This dual potential for G1 or G2/M arrest suggests that the exact cellular outcome can be dependent on the specific chemical structure of the morpholine derivative and the genetic background of the cancer cell line.

Triggering Apoptosis

Sustained cell cycle arrest or the severe disruption of pro-survival signaling often leads to the activation of the apoptotic cascade. Mechanistic studies have confirmed that the cytotoxic effects of many morpholine compounds are indeed mediated by apoptosis.[4][6][14] This is frequently observed through Annexin V/PI staining assays, where treated cells show a significant increase in the apoptotic population compared to untreated controls. The induction of apoptosis is the desired endpoint for an anti-cancer therapeutic, as it leads to the safe and efficient elimination of malignant cells.

G Inhibition PI3K/mTOR Pathway Inhibition Signal_Loss Loss of Pro-Survival Signals (p-Akt) Inhibition->Signal_Loss CDK_Inhibition Downregulation of Cyclins & CDKs Signal_Loss->CDK_Inhibition Bax_Activation Activation of Pro-Apoptotic Proteins (e.g., Bax) Signal_Loss->Bax_Activation G1_Arrest G1 Phase Cell Cycle Arrest CDK_Inhibition->G1_Arrest Apoptosis Apoptosis (Programmed Cell Death) G1_Arrest->Apoptosis Sustained Arrest Bax_Activation->Apoptosis

Caption: From pathway inhibition to cell cycle arrest and apoptosis.

Conclusion and Future Perspectives

Novel compounds featuring the morpholine scaffold represent a highly promising avenue for the development of targeted anti-cancer therapies. Their ability to potently and often selectively inhibit critical oncogenic pathways like PI3K/Akt/mTOR provides a clear mechanistic rationale for their anti-proliferative effects. The data consistently demonstrate that these compounds can effectively induce cell cycle arrest and apoptosis in a variety of cancer cell lines, with potencies sometimes rivaling or exceeding those of established chemotherapeutic drugs.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To further optimize the chemical structures for enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • In Vivo Efficacy: Moving the most promising candidates from in vitro studies into preclinical animal models to assess their efficacy and safety in a whole-organism context.

  • Combination Therapies: Exploring the synergistic potential of morpholine-based inhibitors with other targeted agents or traditional chemotherapies to overcome drug resistance.

The versatility and favorable properties of the morpholine ring ensure that it will remain a valuable tool in the arsenal of medicinal chemists and drug development professionals for years to come.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-2-morpholinoethanamine
Reactant of Route 2
2-(4-Methoxyphenyl)-2-morpholinoethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.